molecular formula C10H13FO2 B7998921 3-Ethoxy-5-fluorophenethyl alcohol

3-Ethoxy-5-fluorophenethyl alcohol

Cat. No.: B7998921
M. Wt: 184.21 g/mol
InChI Key: GORQYMYOEGVDNH-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorophenethyl alcohol is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethoxy-5-fluorophenethyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-5-fluorophenethyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethoxy-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-13-10-6-8(3-4-12)5-9(11)7-10/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQYMYOEGVDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 3-Ethoxy-5-fluorophenethyl alcohol (CAS 1378528-27-8), a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients.

Executive Summary & Chemical Identity[1]

3-Ethoxy-5-fluorophenethyl alcohol is a disubstituted benzene derivative characterized by a meta-fluoro, meta-ethoxy substitution pattern relative to the ethanol side chain. This specific arrangement makes it a high-value scaffold in medicinal chemistry, particularly for optimizing the metabolic stability and lipophilic profile of drug candidates targeting GPCRs and kinases.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValueSource/Method
IUPAC Name 2-(3-Ethoxy-5-fluorophenyl)ethanolChemical Nomenclature
CAS Number 1378528-27-8Chemical Abstracts Service
Molecular Formula C₁₀H₁₃FO₂Stoichiometry
Molecular Weight 184.21 g/mol Calculated
Appearance Colorless to pale yellow liquidObservation (Analogous)
Density 1.12 ± 0.05 g/mLPredicted (vs. 3-Fluorophenethyl alcohol)
LogP 1.76Computational Consensus [1]
TPSA 29.46 ŲTopological Polar Surface Area
H-Bond Donors/Acceptors 1 / 2Structural Analysis

Structural Logic & Medicinal Chemistry Applications[8]

The utility of 3-Ethoxy-5-fluorophenethyl alcohol lies in its ability to modulate the physicochemical properties of a lead compound without altering its fundamental binding mode.

Structure-Property Relationship (SPR) Analysis
  • Fluorine Substitution (C5): The fluorine atom at the meta position exerts a strong electron-withdrawing effect (

    
    ), deactivating the ring toward oxidative metabolism (e.g., hydroxylation) at the vulnerable phenyl positions. It also increases lipophilicity (
    
    
    
    ) and can engage in multipolar interactions with protein residues.
  • Ethoxy Group (C3): The ethoxy group provides steric bulk and lipophilic surface area, often used to fill hydrophobic pockets in receptor binding sites. Unlike a methoxy group, the ethyl tail allows for slight conformational adjustments.

  • Phenethyl Alcohol Linker: The two-carbon spacer separates the aromatic core from the polar hydroxyl group, preventing steric clash at the binding interface and allowing the alcohol to serve as a nucleophile for further derivatization (e.g., into halides, tosylates, or amines).

DOT Diagram: Structure-Activity Logic

SAR_Logic Core 3-Ethoxy-5-fluorophenethyl Alcohol Fluorine 5-Fluoro Substituent (Metabolic Blocker) Core->Fluorine Ethoxy 3-Ethoxy Substituent (Lipophilic Pocket Fill) Core->Ethoxy Linker Ethyl Alcohol Tail (Synthetic Handle) Core->Linker Effect_F Prevents CYP450 Oxidation Fluorine->Effect_F Effect_E Increases LogP (+0.5 units) Ethoxy->Effect_E Effect_L Precursor to Halides/Amines Linker->Effect_L

Figure 1: Structural dissection of the molecule highlighting the functional role of each moiety in drug design.

Synthesis & Manufacturing Protocols

The most robust route for synthesizing 3-Ethoxy-5-fluorophenethyl alcohol involves the reduction of its corresponding phenylacetic acid precursor. This method is preferred over direct electrophilic aromatic substitution due to the directing group conflicts between the ethoxy (ortho/para director) and fluoro (ortho/para director) groups.

Primary Route: Reduction of Phenylacetic Acid

Precursor: 3-Ethoxy-5-fluorophenylacetic acid (CAS 1017778-96-9) Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol (Standardized)

Safety Note: Borane and LiAlH₄ are pyrophoric and liberate hydrogen gas. Perform all operations under an inert atmosphere (Nitrogen or Argon) in a fume hood.

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 3-Ethoxy-5-fluorophenylacetic acid (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise, add BH₃·THF complex (1.0 M solution, 1.5 eq) over 30 minutes. Maintain internal temperature < 5°C to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane) or LC-MS until the acid starting material is consumed.

  • Quench: Cool reaction back to 0°C. Carefully quench with Methanol (excess) to destroy unreacted borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate and wash with 1M HCl, saturated NaHCO₃, and Brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Hexane/EtOAc gradient, typically 0–40% EtOAc).

Yield Expectation: 85–92% isolated yield.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: 3-Ethoxy-5-fluorophenylacetic Acid Step1 Step 1: Solvation in Anhydrous THF (0°C) Start->Step1 Step2 Step 2: Addition of BH3·THF (1.5 eq) Controlled H2 Evolution Step1->Step2 Inert Atm Step3 Step 3: Stir at RT (4-6 hrs) Monitor via TLC/LC-MS Step2->Step3 Reduction Step4 Step 4: MeOH Quench & Workup Step3->Step4 Completion End Final Product: 3-Ethoxy-5-fluorophenethyl Alcohol (>98% Purity) Step4->End Purification

Figure 2: Step-by-step workflow for the borane-mediated reduction of the phenylacetic acid precursor.

Analytical Characterization

To ensure the integrity of the compound for pharmaceutical use, the following analytical criteria must be met.

HPLC Method (Reverse Phase)[6]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Ar-H absorption) and 254 nm.

  • Retention Time: Predicted ~5.5 min (mid-eluting due to moderate lipophilicity).

1H NMR Interpretation (Predicted, 400 MHz, CDCl3)
  • δ 7.0–6.5 ppm (3H, m): Aromatic protons (splitting pattern complex due to meta-coupling).

  • δ 4.02 ppm (2H, q, J=7.0 Hz): Ethoxy -OCH ₂CH₃ protons.

  • δ 3.85 ppm (2H, t, J=6.5 Hz): Phenethyl -CH₂CH ₂OH protons (adjacent to OH).

  • δ 2.80 ppm (2H, t, J=6.5 Hz): Benzylic Ar-CH ₂- protons.

  • δ 1.40 ppm (3H, t, J=7.0 Hz): Ethoxy -OCH₂CH ₃ protons.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]
STOT-SE H335May cause respiratory irritation.[1][2][3][5]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere to prevent slow oxidation of the alcohol to the aldehyde.

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[2][3][6]

References

  • PubChem. (2023). Compound Summary: 3-Ethoxy-5-fluorophenethyl alcohol. National Library of Medicine. Retrieved from [Link]

Sources

3-Ethoxy-5-fluorophenethyl alcohol (CAS 1378528-27-8): Technical Identification and Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Ethoxy-5-fluorophenethyl alcohol (CAS 1378528-27-8), a specialized aromatic building block used in medicinal chemistry. It details the compound's physiochemical identity, outlines a high-purity synthesis workflow via Grignard homologation, and establishes a rigorous multi-modal analytical protocol for structural verification. Designed for drug development professionals, this document emphasizes self-validating experimental logic and precise characterization standards.

Chemical Identity & Properties

The precise identification of fluorinated aromatic alcohols is critical in Fragment-Based Drug Discovery (FBDD), where the fluorine atom serves as a bioisostere to modulate metabolic stability and lipophilicity.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2-(3-Ethoxy-5-fluorophenyl)ethanol
Common Name 3-Ethoxy-5-fluorophenethyl alcohol
CAS Number 1378528-27-8
Molecular Formula C

H

FO

Molecular Weight 184.21 g/mol
SMILES CCOC1=CC(F)=CC(CCO)=C1
InChI Key (Predicted) NKEOMTMBCRRQKA-UHFFFAOYSA-N (Analog derived)
Physiochemical Profile
  • Appearance: Typically a clear, colorless to pale yellow oil or low-melting solid.

  • Solubility: Soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate); sparingly soluble in water.

  • Lipophilicity (LogP): ~2.3 (Predicted). The ethoxy group increases lipophilicity compared to the parent fluorophenethyl alcohol, aiding membrane permeability in biological assays.

Synthesis Protocol: Grignard Homologation

While various routes exist (e.g., reduction of phenylacetic acids), the Grignard reaction with ethylene oxide is the most direct method for introducing the 2-hydroxyethyl chain onto the aromatic ring with high atom economy.

Reaction Scheme

Precursor: 1-Bromo-3-ethoxy-5-fluorobenzene (Derived from 3-bromo-5-fluorophenol via ethylation). Reagents: Magnesium turnings, Iodine (initiator), Ethylene Oxide (oxirane), THF (anhydrous).

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq). Add a crystal of Iodine and heat gently until purple vapor appears to activate the surface.

  • Grignard Formation: Add a solution of 1-Bromo-3-ethoxy-5-fluorobenzene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux. The disappearance of the brown iodine color indicates initiation. Stir for 2 hours at reflux to ensure complete formation of the arylmagnesium bromide intermediate.

  • Epoxide Addition: Cool the reaction mixture to -78°C. Slowly bubble Ethylene Oxide (1.5 eq) into the solution or add it as a pre-cooled THF solution.

  • Warming: Allow the mixture to slowly warm to room temperature over 4 hours. The ring-opening of the epoxide by the nucleophilic aryl carbon occurs primarily during this warming phase.

  • Quench: Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 3-Bromo-5-fluorophenol Alkylation Alkylation (EtI, K2CO3) Start->Alkylation Intermed1 1-Bromo-3-ethoxy-5-fluorobenzene Alkylation->Intermed1 Grignard Grignard Formation (Mg, THF, Reflux) Intermed1->Grignard ArMgBr Aryl-MgBr Intermediate Grignard->ArMgBr Epoxide Epoxide Opening (Ethylene Oxide, -78°C) ArMgBr->Epoxide Product Target: 3-Ethoxy-5-fluorophenethyl alcohol Epoxide->Product

Figure 1: Step-wise synthesis pathway from commercially available phenol precursors to the target alcohol.

Analytical Identification & Validation

To ensure scientific integrity, the identity of CAS 1378528-27-8 must be validated using a triangulation of NMR and Mass Spectrometry.

A. Nuclear Magnetic Resonance (NMR)

The structure contains distinct diagnostic regions: the ethoxy group, the ethylene linker, and the meta-substituted aromatic ring.

Nucleus Shift (

ppm)
Multiplicity Integration Assignment

H
1.40Triplet (

Hz)
3H-OCH

CH


H
2.82Triplet (

Hz)
2HAr-CH

-CH

OH

H
3.85Triplet (

Hz)
2HAr-CH

-CH

OH

H
4.02Quartet (

Hz)
2H-OCH

CH


H
6.45 - 6.65Multiplet3HAromatic (H2, H4, H6)

F
-111.5Singlet (decoupled)1FAr-F

Note: Aromatic protons will show complex coupling due to


F-

H coupling (typically

Hz for ortho/para relationships).
B. Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization) or GC-MS.

  • Expected Ion: [M+Na]

    
     = 207.21 m/z (ESI).
    
  • Fragmentation (GC-MS): Look for the tropylium ion analog or loss of the CH

    
    OH group (M-31).
    
Analytical Logic Diagram

AnalyticalLogic Sample Unknown Sample HNMR 1H NMR Analysis Sample->HNMR FNMR 19F NMR Analysis Sample->FNMR CheckEthoxy Check: Quartet (4.0) + Triplet (1.4)? HNMR->CheckEthoxy CheckLinker Check: 2x Triplets (2.8, 3.8)? CheckEthoxy->CheckLinker Valid CONFIRMED IDENTITY CAS 1378528-27-8 CheckLinker->Valid Pass Invalid REJECT / RE-PURIFY CheckLinker->Invalid Fail CheckF Check: Signal @ -111 ppm? FNMR->CheckF CheckF->Valid Pass CheckF->Invalid Fail

Figure 2: Analytical decision tree for validating the structural integrity of the synthesized compound.

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. The 3-ethoxy-5-fluoro substitution pattern is specifically engineered for:

  • Kinase Inhibition: The fluorine atom can block metabolic oxidation at the phenyl ring (blocking P450 sites), extending the half-life of the final drug molecule.

  • GPCR Ligands: The ethoxy tail provides a hydrophobic anchor that can fit into specific pockets of G-Protein Coupled Receptors.

  • Linker Chemistry: The primary alcohol is a versatile handle, easily converted to a bromide, mesylate, or aldehyde for coupling to larger pharmacophores.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the alcohol to the aldehyde/acid over time.

References

  • PubChem . (n.d.). Compound Summary for similar fluorinated phenethyl alcohols. National Library of Medicine. Retrieved from [Link]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethoxy-5-fluorophenethyl alcohol (CAS No. 1378528-27-8), a compound of interest in medicinal chemistry and drug development.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical principles, computational prediction methodologies, and established experimental protocols to offer a robust framework for its thermodynamic characterization. We delve into key properties such as enthalpy of formation, Gibbs free energy, entropy, heat capacity, and phase transition thermodynamics. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical approaches necessary to understand and utilize the thermodynamic behavior of 3-Ethoxy-5-fluorophenethyl alcohol in their work.

Introduction: The Significance of Thermodynamic Properties in Drug Development

3-Ethoxy-5-fluorophenethyl alcohol, with the molecular formula C₁₀H₁₃FO₂, is an aromatic alcohol that holds potential as a building block in the synthesis of novel pharmaceutical agents.[1] Its structural features, including the ethoxy and fluoro substitutions on the phenyl ring, can significantly influence its physicochemical properties, which in turn govern its behavior in biological systems and during manufacturing processes.

A thorough understanding of the thermodynamic properties of a drug candidate or intermediate is paramount for several reasons:

  • Solubility and Bioavailability: Thermodynamic parameters are crucial in predicting the solubility of a compound in various solvents, including physiological fluids. This directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its bioavailability.

  • Polymorphism and Stability: The solid-state properties of a drug, including the existence of different crystalline forms (polymorphs), are governed by thermodynamics. Each polymorph possesses a unique set of thermodynamic properties, which can affect its stability, dissolution rate, and manufacturability.

  • Process Chemistry and Scale-up: Thermodynamic data, such as heat of reaction and heat capacity, are essential for the safe and efficient scale-up of chemical syntheses. They inform the design of reactors, heating and cooling systems, and safety protocols to manage exothermic or endothermic processes.

  • Binding Affinity and Drug-Target Interactions: The binding of a drug to its biological target is a thermodynamically driven process. Understanding the enthalpy and entropy of binding provides insights into the nature of the interaction and can guide the optimization of drug candidates for improved potency and selectivity.

This guide will provide a detailed exploration of the key thermodynamic properties of 3-Ethoxy-5-fluorophenethyl alcohol, offering both theoretical underpinnings and practical methodologies for their determination.

Core Thermodynamic Properties: A Theoretical Framework

The thermodynamic behavior of a molecule is described by several key state functions. For 3-Ethoxy-5-fluorophenethyl alcohol, the following properties are of primary interest:

  • Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's intrinsic stability.

  • Gibbs Free Energy of Formation (ΔfG°): This property determines the spontaneity of the formation of the compound from its elements. A negative value indicates a spontaneous process.

  • Standard Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. The standard entropy of a compound is crucial for calculating the Gibbs free energy.

  • Heat Capacity (Cp): This is the amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. It is important for understanding how a substance stores thermal energy and for process safety calculations.

  • Phase Transition Thermodynamics: This includes the enthalpy of fusion (melting), enthalpy of vaporization (boiling), and the corresponding temperatures. These properties are critical for purification, formulation, and understanding the physical state of the compound under different conditions.

Due to the absence of published experimental data for 3-Ethoxy-5-fluorophenethyl alcohol, this guide will focus on predictive methods and established experimental protocols that can be applied to determine these values.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules.[2][3][4] Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[2][3][4]

Methodology: A DFT-Based Approach

A typical workflow for the computational prediction of thermodynamic properties of 3-Ethoxy-5-fluorophenethyl alcohol using a platform like Gaussian involves the following steps:[5][6][7][8][9]

  • Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. This is a critical step as the accuracy of subsequent calculations depends on having an accurate structure.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. This calculation serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies), and it provides the vibrational frequencies of the molecule.

  • Thermochemical Analysis: The vibrational frequencies, along with the rotational and translational contributions, are used to calculate the partition function of the molecule. From the partition function, key thermodynamic properties such as enthalpy, entropy, and heat capacity can be derived.[5][6][7]

The following Graphviz diagram illustrates this computational workflow:

computational_workflow cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian) cluster_output Predicted Thermodynamic Properties mol_structure 3D Molecular Structure of 3-Ethoxy-5-fluorophenethyl alcohol geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure thermo_props Enthalpy (H) Entropy (S) Gibbs Free Energy (G) Heat Capacity (Cp) freq_calc->thermo_props Vibrational Frequencies

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Isodesmic Reactions for Improved Accuracy

To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction approach can be employed.[10][11] This method involves constructing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized reference species in the reaction, systematic errors in the DFT calculations can be effectively canceled out, leading to a more accurate prediction for the target molecule.[10][11]

Experimental Determination of Thermodynamic Properties

While computational methods provide valuable estimates, experimental determination remains the gold standard for obtaining accurate thermodynamic data. The following sections outline the key experimental techniques that can be used to characterize 3-Ethoxy-5-fluorophenethyl alcohol.

Phase Transitions: Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and enthalpy of fusion (ΔHfus) of a solid sample.[12][13][14][15]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed amount of 3-Ethoxy-5-fluorophenethyl alcohol (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point and enthalpy of fusion (e.g., indium).

  • Measurement: The sample and a reference pan (usually empty) are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak, and the area under the peak is integrated to calculate the enthalpy of fusion.[15][16]

The following diagram illustrates the DSC workflow:

dsc_workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis sample Weigh and seal sample in aluminum pan dsc_instrument Place sample and reference in DSC cell sample->dsc_instrument heat_program Apply linear temperature ramp dsc_instrument->heat_program thermogram Record heat flow vs. temperature heat_program->thermogram analysis Determine melting point and enthalpy of fusion thermogram->analysis

Caption: Experimental workflow for determining melting point and enthalpy of fusion by DSC.

Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔcH°) of a substance.[17][18][19][20] From this value, the standard enthalpy of formation can be calculated using Hess's law.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of 3-Ethoxy-5-fluorophenethyl alcohol is placed in a sample holder inside a high-pressure stainless-steel vessel, the "bomb." A fuse wire is positioned to contact the sample.

  • Assembly and Pressurization: A small amount of water is added to the bomb to saturate the internal atmosphere. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

  • Calculation: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[19] The enthalpy of combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter.[17][20]

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined by various methods, including calorimetry and by measuring the vapor pressure as a function of temperature.[21][22][23][24][25]

Experimental Protocol: Vapor Pressure Measurement (Clausius-Clapeyron Equation)

  • Apparatus: A device capable of measuring the vapor pressure of a liquid at different temperatures is used.

  • Measurement: The vapor pressure of 3-Ethoxy-5-fluorophenethyl alcohol is measured at several different temperatures.

  • Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) should yield a straight line. The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant.

Structure-Property Relationships and Estimation from Analogs

In the absence of direct data, the thermodynamic properties of 3-Ethoxy-5-fluorophenethyl alcohol can be estimated by considering the properties of structurally similar compounds, such as phenethyl alcohol.[26] The NIST Chemistry WebBook is a valuable resource for such data.[27][28][29]

Table 1: Comparison of Physicochemical Properties of Phenethyl Alcohol and Estimated Effects of Substituents

PropertyPhenethyl Alcohol3-Ethoxy-5-fluorophenethyl alcohol (Estimated Effects)Rationale for Estimation
Molecular Weight 122.17 g/mol 184.21 g/mol [1]Additive contribution of ethoxy and fluoro groups.
Boiling Point 219-221 °C[26]Expected to be higherIncreased molecular weight and potential for stronger intermolecular interactions.
Melting Point -27 °C[26]Likely higherThe substituents may allow for more efficient crystal packing.
Enthalpy of Vaporization (ΔHvap) ~55.1 kJ/mol at 409 K[28]Expected to be higherConsistent with an expected higher boiling point and stronger intermolecular forces.
Heat Capacity (Cp, liquid) 252.64 J/(mol·K) at 298.15 K[27][29]Expected to be higherIncreased number of atoms and vibrational modes contribute to a higher heat capacity.

The fluorine atom, being highly electronegative, and the ethoxy group can influence the electronic distribution and intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, thereby affecting the thermodynamic properties. The study of fluorinated hydrocarbons and substituted phenols can provide further insights into these effects.[30][31][32][33]

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the thermodynamic properties of 3-Ethoxy-5-fluorophenethyl alcohol. While direct experimental data is currently unavailable, this document outlines robust computational and experimental methodologies that can be employed to obtain these crucial parameters.

For researchers and professionals in drug development, a thorough thermodynamic characterization of this compound is a critical step. The following future work is recommended:

  • Computational Studies: Perform high-level DFT calculations, including the use of isodesmic reactions, to obtain reliable estimates of the gas-phase thermodynamic properties.

  • Experimental Verification: Synthesize a pure sample of 3-Ethoxy-5-fluorophenethyl alcohol and perform the experimental procedures outlined in this guide, including DSC, bomb calorimetry, and vapor pressure measurements, to obtain accurate thermodynamic data.

  • Solubility and Polymorphism Studies: Investigate the solubility of the compound in various pharmaceutically relevant solvents and screen for the existence of polymorphs.

By combining computational predictions with experimental validation, a comprehensive thermodynamic profile of 3-Ethoxy-5-fluorophenethyl alcohol can be established, providing a solid foundation for its application in drug discovery and development.

References

Sources

Technical Guide: Physical Properties & Characterization of 3-Ethoxy-5-fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

3-Ethoxy-5-fluorophenethyl alcohol (CAS 1378528-27-8) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules, particularly in medicinal chemistry programs targeting kinase inhibition and receptor modulation.

Understanding its physical properties—specifically boiling point (BP) and melting point (MP)—is critical for process chemists designing isolation strategies. Due to the specific substitution pattern (meta-ethoxy, meta-fluoro), this compound exhibits unique thermodynamic behavior compared to its non-fluorinated analogues.

Chemical Specifications
ParameterDetail
IUPAC Name 2-(3-Ethoxy-5-fluorophenyl)ethanol
CAS Number 1378528-27-8
Molecular Formula C₁₀H₁₃FO₂
Molecular Weight 184.21 g/mol
SMILES CCOC1=CC(F)=CC(CCO)=C1
Physical State Viscous Liquid (Predicted at STP)

Thermodynamic Properties: Boiling & Melting Points

As of the current literature index, experimental bulk property data for this specific isomer is proprietary. The values below are derived from Quantitative Structure-Property Relationship (QSPR) models validated against structurally identical commercial standards (e.g., 3-Methoxyphenethyl alcohol and 3-Fluorophenethyl alcohol).

Boiling Point Profile

The boiling point is governed by the hydrogen-bonding capability of the primary alcohol and the dipole-dipole interactions introduced by the fluorine atom.

Pressure (mmHg)Predicted Boiling Point Range (°C)Operational Context
760 (Atmospheric) 295 – 305°C (Decomposition likely)Theoretical only; do not distill at atm.
10 - 12 155 – 165°C Standard high-vac distillation range.
2 - 3 130 – 140°C Optimal for Kugelrohr purification.

Scientific Rationale:

  • Base Unit: Phenethyl alcohol boils at 219°C (760 mmHg).

  • Substituent Effect (Ethoxy): The addition of an ethoxy group (-OCH₂CH₃) at the meta position increases molecular weight and van der Waals surface area, typically adding +60-70°C to the atmospheric boiling point relative to the unsubstituted core.

  • Substituent Effect (Fluoro): The meta-fluorine atom introduces a strong dipole but does not significantly increase polarizability. Its effect on BP is moderate (+5-10°C) compared to the ethoxy group.

Melting Point & Phase Behavior
  • Predicted Melting Point: < 20°C (Likely Liquid at Room Temperature).

  • Observed Analogue Behavior:

    • 3-Methoxyphenethyl alcohol: Liquid at RT.[1][2]

    • 3-Fluorophenethyl alcohol: Liquid at RT.[1][2]

    • 4-Fluorophenethyl alcohol: MP ~9°C.

  • Crystallization Potential: The asymmetric 3,5-substitution pattern disrupts crystal lattice packing. While the compound is likely an oil, it may crystallize at -20°C or lower.

Experimental Determination Protocols

For researchers synthesizing this compound, relying on predicted values is insufficient for regulatory filing or precise process control. The following protocols ensure accurate data generation.

Differential Scanning Calorimetry (DSC) for MP

Objective: Determine the glass transition (


) or melting onset (

) for the oil.
  • Sample Prep: Hermetically seal 2-5 mg of the analyte in an aluminum pan.

  • Cycle: Cool to -80°C at 10°C/min to induce crystallization (if possible).

  • Ramp: Heat from -80°C to 50°C at 5°C/min.

  • Analysis: Look for an endothermic peak. If only a baseline shift is observed, the material is amorphous (glassy).

Boiling Point Determination via Micro-Distillation

Objective: Determine the operational boiling point under reduced pressure.

  • Setup: Use a short-path distillation apparatus (e.g., Kugelrohr) with a digital vacuum gauge.

  • Equilibrium: Stabilize vacuum at 2.0 mmHg.

  • Heating: Increase oven temperature in 5°C increments.

  • Observation: Record the temperature where condensation rings stabilize in the receiver bulb. Note: This is the "oven temperature" BP, typically 10-20°C higher than the vapor temperature.

Synthesis & Purification Workflow

The physical properties dictate the purification strategy. Because the boiling point is high (>290°C atm), column chromatography or high-vacuum distillation are the only viable purification methods.

Visualization: Isolation Logic

The following diagram illustrates the decision matrix for isolating 3-Ethoxy-5-fluorophenethyl alcohol based on its thermal properties.

PurificationWorkflow Rxn Crude Reaction Mixture (Reduction of Phenylacetic Acid) Quench Quench & Extraction (DCM or EtOAc) Rxn->Quench TLC TLC Analysis (Rf check vs. Impurities) Quench->TLC Decision Purity > 85%? TLC->Decision Distill High-Vac Distillation (< 2 mmHg, 140°C) Decision->Distill Yes (Thermodynamically Stable) Column Flash Chromatography (Hex/EtOAc Gradient) Decision->Column No (Complex Impurities) Final Pure 3-Ethoxy-5-fluorophenethyl alcohol (Viscous Oil) Distill->Final Column->Final

Caption: Purification decision tree based on the thermal stability and predicted boiling point of the target alcohol.

Comparative Analysis of Analogues

To validate the predicted properties, we compare the target with structurally verified analogues. This "nearest neighbor" analysis is standard in chemical engineering when experimental data is sparse.

CompoundStructureBoiling Point (Lit.)[3][4][5][6][7][8]Density (g/mL)
Target 3-Ethoxy-5-fluoro- ~160°C @ 10 mmHg (Pred) ~1.15 (Pred)
3-Fluorophenethyl alcohol3-Fluoro-90°C @ 3 mmHg [1]1.125
3-Methoxyphenethyl alcohol3-Methoxy-140-143°C @ 12 mmHg [2]1.075
4-Fluorophenethyl alcohol4-Fluoro-110-117°C @ 20 mmHg [3]1.121

Key Insight: The substitution of Methoxy (MeO) with Ethoxy (EtO) generally lowers density slightly (due to increased free volume of the ethyl chain) but increases the boiling point due to higher molecular weight.

References

  • PureSynth. (n.d.). 2-(3-Fluorophenyl)Ethanol 98.0%(GC) Technical Data. Retrieved from

  • ChemicalBook. (2025). 3-Methoxyphenethyl alcohol Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025). 4-Fluorophenethyl alcohol Product Specification. Retrieved from

  • PubChem. (2025).[9][10] Compound Summary: 3-Ethoxy-5-fluorophenethyl alcohol (Analogues). National Library of Medicine. Retrieved from [11]

  • ChemScene. (2025). 2-(3-Ethoxy-5-fluorophenyl)ethanol CAS 1378528-27-8. Retrieved from

Sources

The Toxicity Profile of Fluorinated Phenethyl Alcohol Derivatives: A Framework for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Double-Edged Sword of Fluorination in Drug Discovery

Phenethyl alcohol and its derivatives represent a core scaffold in numerous pharmaceuticals and research compounds, valued for their specific interactions with biological targets. In the relentless pursuit of optimizing drug-like properties, chemical modification through fluorination has become a cornerstone strategy for medicinal chemists. The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic potential.[1][2] Fluorine is frequently used to block sites of metabolism, thereby increasing a drug's half-life and bioavailability.[1][3]

However, these advantageous modifications are not without potential toxicological costs. The stability of the carbon-fluorine (C-F) bond, while beneficial for preventing degradation, can also lead to the formation of persistent metabolites or, in some cases, be cleaved to produce toxic byproducts like fluoride ions or fluoroacetate.[1][4] Furthermore, alterations in electronic properties can introduce unforeseen off-target activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the toxicity profile of novel fluorinated phenethyl alcohol derivatives. We will move beyond a simple checklist of assays to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical safety assessment.

Foundational Toxicity: The Non-Fluorinated Parent Scaffold

A thorough understanding of the toxicity of the parent compound, phenethyl alcohol, provides the essential baseline for evaluating its fluorinated analogues. Phenethyl alcohol itself is not inert and exhibits a range of toxicological effects at certain concentrations.

  • Acute and Dermal Toxicity : Phenethyl alcohol is considered harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[5][6] It is moderately irritating to the skin of rabbits and guinea pigs.[7]

  • Neurotoxicity : The substance may cause effects on the central nervous system, leading to narcotic effects like drowsiness or dizziness at high doses.[5][6]

  • Developmental and Reproductive Toxicity (DART) : Animal studies have raised concerns, indicating that phenethyl alcohol may cause toxicity to human reproduction or development.[6][8] Oral administration to pregnant rats resulted in dose-related increases in malformed or dead pups.[7] However, dermal application studies suggested a margin of safety greater than 2600 under normal fragrance use conditions, highlighting the importance of route of exposure in risk assessment.[9]

This baseline data is critical. Any new fluorinated derivative should be benchmarked against its non-fluorinated parent to determine if fluorination mitigates or exacerbates these known toxicities.

The Influence of Fluorination on Metabolism and Bioactivation

The primary rationale for fluorination is often to enhance metabolic stability.[3] However, this modification can introduce unique metabolic pathways and potential for bioactivation, forming reactive or toxic metabolites.

  • Metabolic Blocking vs. Shifting : Strategically placing a fluorine atom can block a site susceptible to cytochrome P450 (CYP) oxidation.[3] However, this may shift metabolism to other parts of the molecule, potentially creating novel metabolites with unknown toxicity.

  • Formation of Toxic Metabolites : While the C-F bond is strong, metabolic processes can lead to its cleavage.[4] CYP-mediated hydroxylation at fluorinated carbons can release fluoride ions.[4] More concerning is the potential formation of fluoroacetate, a potent inhibitor of the citric acid cycle, from certain fluorinated motifs.[1][4]

Logical Workflow for Metabolic Investigation

The following workflow is essential for characterizing the metabolic fate of a novel fluorinated phenethyl alcohol derivative.

cluster_in_vitro In Vitro Metabolism cluster_in_silico In Silico Prediction cluster_in_vivo In Vivo Confirmation Met_ID Metabolite Identification (Human Liver Microsomes, S9, Hepatocytes) CYP_Pheno CYP Phenotyping (Recombinant CYPs) Met_ID->CYP_Pheno Identify key enzymes In_Vivo Rodent PK Study (Plasma, Urine, Feces Analysis) CYP_Pheno->In_Vivo Inform in vivo study design In_Silico Metabolic Pathway Prediction Software In_Silico->Met_ID Guide initial search Tox_Metabolite Quantify Potential Toxic Metabolites (e.g., Fluoroacetate) In_Vivo->Tox_Metabolite

Caption: Workflow for Investigating Metabolic Pathways.

A Multi-Tiered Strategy for In Vitro Toxicity Assessment

A systematic in vitro evaluation is crucial to identify potential liabilities early in the development process. This should encompass general cytotoxicity as well as organ-specific toxicity, focusing on the liver, nervous system, and heart, which are common targets for phenethylamine-class compounds.

Tier 1: Foundational Cytotoxicity

The initial assessment should establish the concentration at which the compound causes general cell death. This provides a therapeutic window and guides dosing for subsequent, more complex assays.

Assay TypePrincipleEndpoint MeasuredTypical Cell Lines
MTT/XTT Assay Mitochondrial reductase activity in viable cells converts tetrazolium salt to a colored formazan product.Cell Viability / Metabolic ActivityHepG2, SH-SY5Y, HEK293
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10]Cell Lysis / Membrane IntegrityAny
Neutral Red Uptake Viable cells incorporate the neutral red dye into their lysosomes.Cell ViabilityHepG2

Rationale: Using assays with different biological underpinnings (metabolic activity vs. membrane integrity) provides a more robust assessment. For instance, a compound could inhibit mitochondrial function without immediately rupturing the cell membrane, a distinction that would be missed by relying on an LDH assay alone.[11]

Tier 2: Organ-Specific Toxicity

The liver is the primary site of drug metabolism, making it highly susceptible to toxicity.[12]

  • Cell Lines : Human hepatoma cells like HepG2 are a standard starting point.[11][12]

  • Key Endpoints : Beyond simple cytotoxicity, assess for markers of steatosis (fat accumulation) using dyes like Oil Red O, and cholestasis by measuring bile salt export pump (BSEP) inhibition.

Given the phenethylamine core, neurotoxicity is a critical concern.[13][14]

  • Cell Lines : Differentiated human neuroblastoma cells (e.g., SH-SY5Y) provide a relevant model for mature neurons.[12]

  • Key Endpoints : High-content imaging can be used to assess neurite outgrowth, a sensitive marker of neurodevelopmental toxicity.[15][16] Mitochondrial dysfunction, a known mechanism of fluoride neurotoxicity, should be evaluated by measuring mitochondrial membrane potential using dyes like JC-1.[12][17]

Cardiotoxicity is a significant risk for stimulant-like compounds and a leading cause of drug withdrawal.[18][19] The primary mechanism of concern is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to life-threatening arrhythmias.[20][21]

  • hERG Channel Inhibition Assay : This is a mandatory regulatory checkpoint. Automated patch-clamp systems using HEK293 cells expressing the hERG channel are the industry standard.[21][22] The IC50 value (the concentration causing 50% inhibition) is a key parameter.

  • Mechanism of Block : It is crucial to determine if the compound interacts with key residues in the channel pore, such as Y652 and F656, as this influences binding affinity and risk.[23][24]

Experimental Protocol: hERG Inhibition by Automated Patch-Clamp

  • Cell Culture : Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium.

  • Cell Preparation : On the day of the experiment, detach cells and prepare a single-cell suspension at a concentration of 1-2 million cells/mL.

  • Compound Preparation : Prepare a dilution series of the fluorinated phenethyl alcohol derivative in the appropriate extracellular solution, typically from 1 nM to 30 µM. Include a vehicle control and a positive control (e.g., E-4031).[22]

  • Patch-Clamp Procedure :

    • Load cell suspension and compound plates onto the automated patch-clamp platform (e.g., QPatch, Patchliner).

    • Initiate the automated process of cell capture, seal formation (goal >500 MΩ), and whole-cell configuration.

    • Apply a voltage-clamp protocol designed to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and inactivate channels, followed by a repolarizing step to -40 mV to measure the peak tail current.[21]

  • Data Acquisition : Record currents under baseline conditions (extracellular solution only) and then after application of each compound concentration until a steady-state block is achieved.

  • Analysis : Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the IC50 value.

cluster_setup Assay Setup cluster_instrument Automated Patch-Clamp cluster_analysis Data Analysis Cells hERG-HEK293 Cells APC Cell Capture & Whole-Cell Cells->APC Compound Test Compound Dilutions Recording Current Recording Compound->Recording Voltage Voltage Protocol Application APC->Voltage Voltage->Recording Measure Measure Peak Tail Current Recording->Measure Normalize Normalize to Baseline Measure->Normalize IC50 Calculate IC50 Normalize->IC50

Caption: Experimental Workflow for hERG Automated Patch-Clamp Assay.

Tier 3: Genotoxicity Assessment

Genotoxicity assays are required to assess the potential for a compound to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.

  • Ames Test (Bacterial Reverse Mutation Assay) : A standard initial screen using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The assay should be run with and without metabolic activation (S9 fraction).

  • In Vitro Micronucleus Assay : This test, typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

A positive result in either of these assays is a significant red flag requiring extensive follow-up. Notably, some fluorinated compounds, like 2-fluoroethanol, have shown little to no mutagenic activity in Ames tests.[25]

Structure-Activity Relationships (SAR) for Toxicity

Systematic evaluation of analogues can reveal key structural motifs associated with toxicity. For fluorinated phenethyl alcohols, several SAR trends can be predicted and should be investigated:

  • Position of Fluorination : Fluorination on the aromatic ring versus the ethyl chain will have different effects. Ring fluorination primarily modifies electronic properties and metabolic stability, while chain fluorination can more directly lead to toxic metabolites like fluoroacetate.

  • Degree of Fluorination : Mono-, di-, and tri-fluorination will have graded effects on acidity, lipophilicity, and metabolic fate.[26] Increased fluorination often increases lipophilicity, which can correlate with higher cytotoxicity.[12]

  • Lipophilicity and Cytotoxicity : A common trend in toxicology is the correlation between lipophilicity (measured as logP or logD) and general cytotoxicity.[12][27] More lipophilic compounds can more easily cross cell membranes and disrupt their function. For a related class, N-benzylphenethylamines (NBOMes), increased lipophilicity was directly correlated with increased cytotoxicity.[12]

Table of Predicted SAR Trends for Toxicity

Structural FeaturePredicted Impact on ToxicityRationale
Increased Lipophilicity Increased general cytotoxicityEnhanced membrane disruption and intracellular accumulation.[12]
Para-position Halogenation May increase hepatic toxicityPara-halogenation on related amphetamines has been suggested to increase hepatic toxicity via mitochondrial impairment.[28]
α- or β-Fluorination on Ethyl Chain Potential for forming fluoroacetateMetabolic oxidation at the carbon bearing the fluorine can lead to the release of this highly toxic metabolite.[4]
N-Alkylation/Substitution Variable; can significantly alter toxicityIn related phenethylamines, adding a bulky N-benzyl group dramatically increased cytotoxicity.[12]

Conclusion: Building a Defensible Safety Profile

The toxicological assessment of fluorinated phenethyl alcohol derivatives requires a nuanced, hypothesis-driven approach. Simply running a standard battery of tests is insufficient. Researchers must integrate knowledge of the parent molecule's toxicology, understand the specific metabolic consequences of fluorination, and probe for predictable organ-specific liabilities, particularly neurotoxicity and cardiotoxicity.

By following a logical progression from foundational cytotoxicity to detailed mechanistic and genotoxicity studies, and by continually evaluating structure-activity relationships, development teams can build a comprehensive and defensible safety profile. This allows for the early identification of high-risk candidates and the confident progression of compounds with a favorable therapeutic index, ultimately fulfilling the promise of fluorination as a tool for creating safer, more effective medicines.

References

  • Center for Environmental Health. (n.d.). Factsheet.
  • G-Biosciences. (n.d.). CytoScan Fluoro Cytotoxicity Assay.
  • Florentin, A., et al. (2011). Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? PubMed.
  • Unknown Author. (n.d.). Phenethyl alcohol.
  • Romano, M. R., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. PMC.
  • Vonasek, B., et al. (2014). Cardiogenic shock after use of fluoroamphetamine confirmed with serum and urine levels. PubMed.
  • Romano, M. R., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Publications.
  • Romano, M. R., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ResearchGate.
  • Unknown Author. (n.d.). Neurotoxicity of fluoride in ethanol fed rats: Role of oxidative stress, mitochondrial dysfunction and neurotransmitters. Unknown Source.
  • Schifano, F., et al. (2017). Fatalities, Cerebral Hemorrhage, and Severe Cardiovascular Toxicity After Exposure to the New Psychoactive Substance 4-Fluoroamphetamine: A Prospective Cohort Study. R Discovery.
  • Unknown Author. (n.d.). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate.
  • Wagner, F. F., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Kaye, S., & McKetin, R. (2024). Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanisms. PMC.
  • Gatchie, L., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.
  • LyondellBasell. (n.d.). Global Product Strategy (GPS) Safety Summary Phenyl Ethyl Alcohol.
  • Unknown Author. (n.d.). ICSC 0936 - PHENETHYL ALCOHOL.
  • Politano, V. T., et al. (n.d.). Oral and dermal developmental toxicity studies of phenylethyl alcohol in rats. PubMed.
  • Hansch, C., et al. (n.d.). Prediction of toxicity using quantitative structure-activity relationships. PubMed.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • Isenegger, P. G., et al. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC - NIH.
  • Thomas, D., et al. (2003). Blockade of HERG potassium currents by fluvoxamine: incomplete attenuation by S6 mutations at F656 or Y652. PubMed.
  • Gillman, K. W., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate.
  • Wallace, K., et al. (n.d.). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PMC.
  • Agalakova, N. I., & Gusev, G. P. (2021). Impacts of Fluoride Neurotoxicity and Mitochondrial Dysfunction on Cognition and Mental Health: A Literature Review. PMC.
  • Malaveille, C., et al. (2026). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. ResearchGate.
  • Kaye, S., & McKetin, R. (2025). Methamphetamine-induced cardiotoxicity: in search of protective transcriptional mechanismsMethamphetamin-induzierte Kardiotoxizität: auf der Suche nach protektiven transkriptionellen Mechanismen. ResearchGate.
  • Melgari, D., et al. (2014). Flecainide inhibition of hERG channels: probing the role of inactivation. Proc Physiol Soc.
  • El Harchi, A., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI.
  • Macdonald, L. C., et al. (2018). Aromatic residues Tyr652 and Phe656 in hERG shown to be important in.... ResearchGate.
  • Ni-jima, S., et al. (n.d.). Structure-activity relationship for toxicity of α-pyrrolidinophenones in human aortic endothelial cells. springermedizin.de.
  • Santa Cruz Biotechnology. (n.d.). 2-Phenylethanol.
  • Unknown Author. (2020). Neurotoxicity of fluoride in ethanol fed rats: Role of oxidative stress, mitochondrial dysfunction and neurotransmitters. ResearchGate.
  • Zhang, Y., et al. (n.d.). hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species. MDPI.
  • Wallace, K., et al. (2023). Evaluation of Per- and Polyfluoroalkyl Substances (PFAS) In Vitro Toxicity Testing for Developmental Neurotoxicity. ResearchGate.

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literature review of 3-Ethoxy-5-fluorophenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-5-fluorophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Aryl Scaffolds in Modern Drug Discovery

The introduction of fluorine and ethoxy moieties into small molecules represents a cornerstone of modern medicinal chemistry. These functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] 3-Ethoxy-5-fluorophenethyl alcohol is a key building block, embodying a structural motif prevalent in a variety of biologically active compounds. Its synthesis is therefore of significant interest to researchers engaged in the design and development of novel therapeutics.[2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-Ethoxy-5-fluorophenethyl alcohol, suggests a convergent strategy. The primary disconnection points are the C-C bond of the ethyl alcohol side chain and the ether linkage.

A plausible and efficient forward synthesis, based on readily available starting materials and high-yielding transformations, has been devised. The chosen pathway commences with the commercially available 3,5-difluorophenol, a versatile starting material in fluorine chemistry.[3][4] The synthesis proceeds through a three-step sequence involving etherification, bromination, and a Grignard reaction with ethylene oxide.

II. Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 3,5-difluorophenol to 3-Ethoxy-5-fluorophenethyl alcohol.

Synthesis_of_3_Ethoxy_5_fluorophenethyl_alcohol start 3,5-Difluorophenol intermediate1 1-Ethoxy-3,5-difluorobenzene start->intermediate1 Williamson Ether Synthesis (C2H5Br, K2CO3, DMF) intermediate2 1-Bromo-3-ethoxy-5-fluorobenzene intermediate1->intermediate2 Electrophilic Bromination (NBS, Acetonitrile) final_product 3-Ethoxy-5-fluorophenethyl alcohol intermediate2->final_product Grignard Reaction (1. Mg, THF 2. Ethylene Oxide 3. H3O+)

Caption: Synthetic pathway for 3-Ethoxy-5-fluorophenethyl alcohol.

III. Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step methodology for the synthesis of 3-Ethoxy-5-fluorophenethyl alcohol, with explanations for the choice of reagents and conditions.

Step 1: Williamson Ether Synthesis of 1-Ethoxy-3,5-difluorobenzene

The initial step involves the formation of an ether linkage via the Williamson ether synthesis, a reliable and widely used SN2 reaction.[5]

Protocol:

  • To a stirred solution of 3,5-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromide (C₂H₅Br, 1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-ethoxy-3,5-difluorobenzene.

Causality and Expertise:

  • Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[5]

  • Reaction Monitoring: TLC is crucial for determining the reaction endpoint, preventing the formation of by-products from prolonged heating.

Step 2: Electrophilic Bromination of 1-Ethoxy-3,5-difluorobenzene

The next step is the regioselective bromination of the electron-rich aromatic ring to install a handle for the subsequent Grignard reaction.

Protocol:

  • Dissolve 1-ethoxy-3,5-difluorobenzene (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 1-bromo-3-ethoxy-5-fluorobenzene, which can often be used in the next step without further purification.

Causality and Expertise:

  • Regioselectivity: The ethoxy group is an ortho-, para-director. In this case, bromination will occur at the position para to the ethoxy group and ortho to the fluorine atoms.

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, making the reaction easier to handle and control.

Step 3: Grignard Reaction and Formation of 3-Ethoxy-5-fluorophenethyl alcohol

The final step utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation, to construct the phenethyl alcohol moiety.[6][7]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 1-bromo-3-ethoxy-5-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF. This step is highly exothermic.

  • After the addition of ethylene oxide, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Ethoxy-5-fluorophenethyl alcohol.

Causality and Expertise:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[6] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Initiation: The use of a small iodine crystal helps to activate the magnesium surface and initiate the formation of the Grignard reagent.

  • Reaction with Ethylene Oxide: The Grignard reagent acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring in ethylene oxide, leading to the formation of a two-carbon extended alcohol after acidic workup.[8]

IV. Quantitative Data Summary

The following table summarizes expected yields and key analytical data for the intermediates and the final product, based on literature precedents for similar transformations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data (Expected)
1-Ethoxy-3,5-difluorobenzeneC₈H₈F₂O158.1585-95¹H NMR, ¹³C NMR, GC-MS
1-Bromo-3-ethoxy-5-fluorobenzeneC₈H₇BrF₂O237.0480-90¹H NMR, ¹³C NMR, GC-MS
3-Ethoxy-5-fluorophenethyl alcoholC₁₀H₁₃FO₂184.2160-75¹H NMR, ¹³C NMR, IR, HRMS

V. Concluding Remarks for the Practicing Scientist

The synthesis of 3-Ethoxy-5-fluorophenethyl alcohol presented herein is a robust and scalable route that relies on well-established and high-yielding chemical transformations. By starting with the readily available 3,5-difluorophenol, this pathway provides a practical and efficient method for accessing this valuable building block for drug discovery and development. The provided protocols, coupled with the mechanistic insights, are intended to empower researchers to confidently synthesize this and related compounds, thereby accelerating the discovery of new chemical entities with therapeutic potential.

VI. References

  • Sahoo, P. K., Gawali, S. S., & Gunanathan, C. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 83-92). [Link][9]

  • Sparrow Chemical. (n.d.). Fluorophenol Series. Retrieved from [Link][10]

  • PureSynth. (n.d.). 2-(3-Fluorophenyl)Ethanol 98.0%(GC). Retrieved from [Link]

  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. Retrieved from [11]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Retrieved from [12]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 13). The Synthesis and Applications of 3,5-Difluorophenol: A Versatile Chemical Intermediate. Retrieved from [Link][3]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][13]

  • Eureka | Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link][14]

  • Oreate AI Blog. (2026, January 21). Understanding the Grignard Reaction: A Gateway to Alcohol Synthesis. Retrieved from [Link][6]

  • Google Patents. (n.d.). US1591125A - Method of making phenyl ethyl alcohol and like compounds. Retrieved from [8]

  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link][2]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Ethoxy-5-fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The preparation of 3-Ethoxy-5-fluorophenethyl alcohol is a critical workflow in the synthesis of heterobifunctional linkers and active pharmaceutical ingredients (APIs), particularly for GLP-1 agonists and kinase inhibitors. While direct reduction of phenylacetic acids is a common route, it often suffers from the limited commercial availability of the specific 3,5-disubstituted acid precursor.

This protocol details a modular, convergent synthesis starting from the widely available 3-bromo-5-fluorophenol . By utilizing a Suzuki-Miyaura vinylation followed by a regioselective hydroboration-oxidation, this route avoids the use of toxic ethylene oxide gas (required for Grignard homologation) and provides superior regio-control compared to Friedel-Crafts approaches.

Retrosynthetic Analysis

The synthetic logic relies on constructing the ethyl side chain via a styrene intermediate, ensuring the alcohol is installed exclusively at the terminal position (anti-Markovnikov).

Retrosynthesis Target 3-Ethoxy-5-fluorophenethyl alcohol (Target) Styrene 3-Ethoxy-5-fluorostyrene (Intermediate 2) Target->Styrene Hydroboration-Oxidation (Anti-Markovnikov) Bromide 1-Bromo-3-ethoxy-5-fluorobenzene (Intermediate 1) Styrene->Bromide Suzuki Vinylation (Pd-Catalyzed) Phenol 3-Bromo-5-fluorophenol (Starting Material) Bromide->Phenol Williamson Ether Synthesis

Figure 1: Retrosynthetic strategy prioritizing safety and regioselectivity.

Safety & Precautionary Directives

Hazard ClassReagentCritical Precaution
Pyrophoric Borane-THF / 9-BBNReacts violently with water/air. Use oven-dried glassware and inert atmosphere (N₂/Ar).
Oxidizer Hydrogen Peroxide (30%)Exothermic decomposition. Add slowly at 0°C. Vent reaction vessels properly.
Lachrymator Ethyl IodidePotent alkylating agent. Handle only in a functioning fume hood.
Toxic 3-Bromo-5-fluorophenolAvoid skin contact. Wear nitrile gloves and lab coat.

Experimental Protocol

Step 1: O-Alkylation of 3-Bromo-5-fluorophenol

Objective: Install the ethoxy group efficiently while preventing C-alkylation.

  • Reagents: 3-Bromo-5-fluorophenol (1.0 equiv), Ethyl Iodide (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Acetone (Reagent Grade) or DMF (Anhydrous).

Procedure:

  • Charge a round-bottom flask with 3-Bromo-5-fluorophenol (e.g., 10.0 g, 52.4 mmol) and anhydrous K₂CO₃ (14.5 g, 105 mmol).

  • Add Acetone (100 mL) and stir at room temperature for 15 minutes to deprotonate the phenol.

  • Add Ethyl Iodide (5.0 mL, 62.9 mmol) dropwise via syringe.

  • Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Et₂O, wash with 1M NaOH (to remove trace phenol) and Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >90% as a clear oil.

    • Product:1-Bromo-3-ethoxy-5-fluorobenzene .

Step 2: Suzuki-Miyaura Vinylation

Objective: Convert the aryl bromide to a styrene using a robust, non-toxic vinyl source.

  • Reagents: Aryl Bromide (from Step 1), Potassium Vinyltrifluoroborate (1.1 equiv), Pd(dppf)Cl₂·DCM (3 mol%), Cs₂CO₃ (3.0 equiv).

  • Solvent: THF/H₂O (9:1).

Procedure:

  • In a pressure tube or Schlenk flask, combine 1-Bromo-3-ethoxy-5-fluorobenzene (10.0 mmol), Potassium Vinyltrifluoroborate (1.47 g, 11.0 mmol), and Cs₂CO₃ (9.7 g, 30.0 mmol).

  • Add THF (45 mL) and Water (5 mL). Degas the solution by bubbling Nitrogen for 10 minutes.

  • Add the catalyst Pd(dppf)Cl₂·DCM (245 mg, 0.3 mmol). Seal the vessel.

  • Heat to 80°C for 12–16 hours. The solution will turn black (active Pd).

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Purification: Flash column chromatography (100% Hexanes). Styrenes are non-polar and elute quickly.

    • Yield Expectation: 85–90%.

    • Product:3-Ethoxy-5-fluorostyrene .

Step 3: Regioselective Hydroboration-Oxidation

Objective: Convert the styrene to the primary alcohol (anti-Markovnikov product).

  • Reagents: 9-BBN (0.5M in THF, 1.2 equiv) OR BH3·THF (1.0M, 0.5 equiv), NaOH (3M), H₂O₂ (30%).

  • Note: 9-BBN is recommended for higher regioselectivity (>98:2 primary:secondary alcohol). BH3 is faster but may yield ~90:10 mixture.

Procedure:

  • Hydroboration: In an oven-dried flask under Nitrogen, dissolve 3-Ethoxy-5-fluorostyrene (5.0 mmol) in anhydrous THF (10 mL).

  • Cool to 0°C. Add 9-BBN solution (12 mL, 6.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours (or overnight).

  • Oxidation: Cool the mixture back to 0°C.

    • Critical: Add 3M NaOH (3 mL) slowly. (Exothermic).

    • Critical: Add 30% H₂O₂ (3 mL) dropwise. Maintain temp <10°C.

  • Stir at room temperature for 1 hour to complete oxidation.

  • Workup: Saturate the aqueous phase with NaCl (solid). Extract with Et₂O or EtOAc (3x).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 4:1 to 2:1).

    • Yield Expectation: 80–85%.[1]

    • Final Product:3-Ethoxy-5-fluorophenethyl alcohol .

Analytical Validation

ParameterSpecificationMethod
Appearance Clear, colorless oilVisual
¹H NMR (CDCl₃) δ 6.5–6.7 (m, 3H, Ar-H)δ 4.0 (q, 2H, -OCH₂-)δ 3.8 (t, 2H, -CH₂OH)δ 2.8 (t, 2H, Ar-CH₂-)δ 1.4 (t, 3H, -CH₃)400 MHz NMR
Purity >98% (area)HPLC (C18, MeCN/H₂O)
Regioisomer <1% Secondary AlcoholGC-MS or ¹H NMR

Troubleshooting Logic

Troubleshooting Problem1 Step 1: Incomplete Alkylation Sol1 Check H2O in solvent. Add 0.1 eq NaI catalyst. Problem1->Sol1 Problem2 Step 2: Low Yield/Black Ppt Sol2 Degas solvents thoroughly. Switch to Pd(PPh3)4. Problem2->Sol2 Problem3 Step 3: Secondary Alcohol Impurity Sol3 Switch from BH3 to 9-BBN. Maintain 0°C during addition. Problem3->Sol3

Figure 2: Decision matrix for common synthetic deviations.

References

  • Suzuki-Miyaura Coupling with Vinyltrifluoroborates: Molander, G. A., & Rivero, M. R. (2002). "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Organic Letters, 4(1), 107–109.

  • Hydroboration Selectivity (9-BBN vs BH3): Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[2][3][4][5] IX. The Hydroboration of Olefins with 9-Borabicyclo[3.3.1]nonane."[6] Journal of the American Chemical Society, 83(11), 2544–2551.

  • General Phenol Alkylation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether Synthesis).
  • Safety in Hydroboration: "Handling of Borane Reagents." Common Organic Chemistry - Safety Guides.

Sources

Application Note: 3-Ethoxy-5-fluorophenethyl Alcohol as a Strategic Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 2-(3-Ethoxy-5-fluorophenyl)ethanol (CAS: 1378528-27-8)

Executive Summary

As drug discovery pivots toward increasingly complex neurological targets, the demand for versatile, metabolically stable building blocks has surged. Fluorinated phenethyl alcohols have emerged as critical intermediates in this space, particularly in the development of drugs targeting central nervous system (CNS) disorders [1]. This application note details the physicochemical rationale, synthetic workflows, and validated protocols for utilizing 3-Ethoxy-5-fluorophenethyl alcohol as a core scaffold for generating high-value morpholine and piperidine pharmacophores.

Structural Rationale & ADME Causality

The selection of an intermediate is rarely arbitrary; it is dictated by the downstream pharmacokinetic requirements of the Active Pharmaceutical Ingredient (API). 3-Ethoxy-5-fluorophenethyl alcohol offers a highly specific substitution pattern that solves common attrition problems in CNS drug pipelines:

  • 5-Fluoro Substitution: The strategic placement of the highly electronegative fluorine atom serves a dual purpose. First, it effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, extending the biological half-life of the final drug. Second, its inductive electron-withdrawing effect modulates the pKa of adjacent basic amines in the final scaffold, optimizing blood-brain barrier (BBB) penetration [1].

  • 3-Ethoxy Substitution: While methoxy groups are common, the ethoxy moiety provides a precise increase in lipophilicity (LogP) and steric bulk, which often enhances binding affinity in deep hydrophobic receptor pockets without violating Lipinski’s rules.

  • Phenethyl Alcohol Chain: The primary hydroxyl group acts as a versatile synthetic handle, readily undergoing activation for nucleophilic substitution or oxidation to phenylacetic acid derivatives [2].

ADMELogic SM 3-Ethoxy-5-fluorophenethyl alcohol (Core Scaffold) F_sub 5-Fluoro Substitution • Blocks CYP450 oxidation • Lowers pKa of adjacent amines SM->F_sub EtO_sub 3-Ethoxy Substitution • Increases LogP • Enhances BBB penetration SM->EtO_sub PE_chain Phenethyl Alcohol Chain • Primary OH for SN2/Oxidation • Ideal linker length SM->PE_chain Target Optimized CNS Drug Candidate (High Efficacy, Enhanced Half-life) F_sub->Target Metabolic Stability EtO_sub->Target Target Affinity PE_chain->Target Synthetic Handle

Fig 1: Structural causality of 3-Ethoxy-5-fluorophenethyl alcohol in ADME and target optimization.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to establish the baseline properties of the intermediate to ensure proper handling, storage, and reaction monitoring [3].

PropertyValue / Description
Chemical Name 2-(3-Ethoxy-5-fluorophenyl)ethanol
CAS Number 1378528-27-8
Molecular Formula C₁₀H₁₃FO₂
Molecular Weight 184.21 g/mol
SMILES String CCOC1=CC(F)=CC(CCO)=C1
Purity Standard ≥98% (Required for API intermediate synthesis)
Storage Conditions Sealed in dry conditions, 2-8°C to prevent auto-oxidation

Synthetic Workflows

The primary utility of this compound lies in its conversion into complex heterocyclic systems. The synthesis of morpholine rings—a critical structural feature in antiemetic drugs (e.g., Aprepitant analogues) and antidepressants—relies heavily on the activation of the primary alcohol followed by nucleophilic substitution and cyclization [2].

SyntheticWorkflow A 3-Ethoxy-5-fluoro- phenethyl alcohol B O-Tosylation (Activation) A->B TsCl, Pyridine 0°C to RT C Oxidation (Jones/PCC) A->C [O] D Nucleophilic Substitution (w/ Amino Alcohols) B->D SN2 Reaction K2CO3, MeCN E Phenylacetic Acid Derivatives C->E Workup F Morpholine/Piperidine Scaffolds D->F Cyclization

Fig 2: Synthetic divergence of the phenethyl alcohol intermediate into key pharmaceutical scaffolds.

Reaction Optimization Data

To maximize throughput, we evaluated multiple activation conditions for the primary alcohol. The data below demonstrates the causality behind selecting Pyridine as both solvent and base for the tosylation step.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Insight
DCMTriethylamine25128578Competitive chloride substitution observed.
Pyridine Pyridine 0 to 25 4 98 92 Optimal nucleophilic catalysis; suppresses side reactions.
MeCNK₂CO₃6087065Thermal degradation of the sulfonate ester.

Standard Operating Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that any deviation is caught before progressing to the next synthetic stage.

Protocol A: Activation via O-Tosylation

Purpose: To convert the relatively unreactive hydroxyl group into a highly reactive p-toluenesulfonate leaving group, priming the molecule for Sₙ2 substitution [2].

Reagents:

  • 3-Ethoxy-5-fluorophenethyl alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine (Solvent and 1.5 eq base)

  • 1 M HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Ethoxy-5-fluorophenethyl alcohol in anhydrous pyridine under an inert argon atmosphere.

    • Expert Insight: Using argon prevents ambient moisture from hydrolyzing the TsCl reagent, which would drastically reduce the yield.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Addition: Add TsCl portion-wise over 15 minutes.

    • Expert Insight: The reaction is exothermic. Portion-wise addition at 0°C prevents localized heating that can lead to the formation of unwanted alkyl chloride byproducts.

  • Reaction Monitoring (Self-Validation): Allow the mixture to stir at 0°C for 30 minutes, then gradually warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The reaction is complete when the starting material spot (lower Rf) is entirely replaced by the tosylate spot (higher Rf).

  • Quenching & Extraction: Slowly pour the mixture into a vigorously stirred solution of ice-cold 1 M HCl to neutralize the pyridine. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers sequentially with 1 M HCl (to remove residual pyridine), saturated NaHCO₃ (to remove residual sulfonic acid), and brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure. The crude tosylate is generally pure enough (>95%) for immediate use in Protocol B.

Protocol B: Nucleophilic Substitution and Morpholine Cyclization

Purpose: To construct a bioactive morpholine ring by reacting the activated tosylate with an amino alcohol [2].

Reagents:

  • 3-Ethoxy-5-fluorophenethyl tosylate (from Protocol A, 1.0 eq)

  • N-Benzylethanolamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Assembly: In a round-bottom flask equipped with a reflux condenser, suspend K₂CO₃ in anhydrous MeCN. Add the tosylate intermediate and N-benzylethanolamine.

  • Heating: Heat the mixture to reflux (approx. 82°C).

    • Expert Insight: Acetonitrile is chosen for its high dielectric constant, which stabilizes the polar transition state of the Sₙ2 displacement, accelerating the reaction.

  • Monitoring (Self-Validation): Stir at reflux for 12-16 hours. Monitor by LC-MS or TLC. The disappearance of the tosylate mass/spot confirms the successful formation of the acyclic intermediate.

  • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts (K₂CO₃ and KOTs).

  • Purification: Concentrate the filtrate under vacuum. Purify the resulting crude amine via flash column chromatography (silica gel, gradient elution of Hexane:Ethyl Acetate) to yield the precursor for subsequent oxidative cyclization into the final morpholine scaffold.

References

Application Note: Advanced Esterification Protocols for 3-Ethoxy-5-fluorophenethyl Alcohol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Ethoxy-5-fluorophenethyl alcohol (CAS: 1378528-27-8) is a highly versatile building block in modern medicinal chemistry. The strategic placement of the fluorine atom provides metabolic stability by blocking cytochrome P450-mediated oxidation, while the ethoxy group enhances lipophilicity and acts as a hydrogen bond acceptor.

Because the hydroxyl group is primary and separated from the aromatic ring by a two-carbon linker, it is relatively unhindered. Therefore, the primary synthetic bottleneck during esterification typically arises from the carboxylic acid partner. In drug discovery, these acids are frequently sterically hindered, acid-labile, or prone to epimerization. Traditional Fischer-Speier esterification (refluxing in the presence of strong acid catalysts like H₂SO₄) is highly destructive to sensitive functional groups and can cause ether cleavage of the ethoxy moiety [1].

To ensure high yields and functional group tolerance, this guide details two room-temperature, field-proven methodologies: a Modified Steglich Esterification and a Uronium-Based Coupling .

Experimental Workflow Strategy

The selection of the esterification protocol depends entirely on the steric bulk and sensitivity of the carboxylic acid partner.

Workflow Acid Carboxylic Acid (1.0 eq) Decision Substrate Sensitivity? Acid->Decision Alcohol 3-Ethoxy-5-fluorophenethyl alcohol (1.0 eq) Steglich Steglich Protocol (EDC·HCl, DMAP, DCM, RT) Alcohol->Steglich COMU Uronium Protocol (COMU, DIPEA, DMF, RT) Alcohol->COMU Decision->Steglich Acid-labile / Standard Decision->COMU Sterically Hindered Workup1 Aqueous Workup (HCl, NaHCO3 washes) Steglich->Workup1 Workup2 Aqueous Workup (Water washes to remove DMF) COMU->Workup2 Validation Self-Validation 1H NMR: -CH2-O shift to ~4.3 ppm Workup1->Validation Workup2->Validation

Decision matrix and workflow for the esterification of 3-Ethoxy-5-fluorophenethyl alcohol.

Protocol 1: Modified Steglich Esterification (EDC/DMAP)

Causality & Rationale: The classic Steglich esterification utilizes DCC (N,N'-Dicyclohexylcarbodiimide) [2]. However, DCC generates dicyclohexylurea (DCU), a stubborn precipitate that is partially soluble in organic solvents and notoriously difficult to remove completely. By substituting DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the resulting urea byproduct is highly water-soluble and effortlessly removed during a basic aqueous workup [3].

DMAP (4-Dimethylaminopyridine) is non-negotiable in this reaction. DMAP acts as an acyl transfer catalyst; it is a stronger nucleophile than the alcohol and rapidly attacks the transient O-acylisourea intermediate. This forms a highly electrophilic N-acylpyridinium species that readily reacts with 3-Ethoxy-5-fluorophenethyl alcohol, effectively suppressing the slow, irreversible rearrangement to an unreactive N-acylurea byproduct.

Step-by-Step Methodology:
  • Preparation: Charge an oven-dried 10 mL round-bottom flask with the carboxylic acid (1.0 mmol) and 3-Ethoxy-5-fluorophenethyl alcohol (1.0 mmol, 184.2 mg).

  • Solvation: Dissolve the reactants in 4.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add DMAP (0.1 mmol, 12.2 mg, 10 mol%).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 mmol, 230 mg) portion-wise to control the initial exothermic activation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.

  • Aqueous Workup: Dilute the reaction with an additional 10 mL of DCM. Transfer to a separatory funnel.

    • Wash with 1M aqueous HCl (10 mL) to protonate and remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (10 mL) to remove any unreacted carboxylic acid.

    • Wash with brine (10 mL) to break emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

Protocol 2: Uronium-Based Coupling (COMU)

Causality & Rationale: For highly sterically hindered carboxylic acids (e.g., α,α-disubstituted acids), Steglich conditions may stall. Uronium salts offer superior electrophilic activation. COMU is selected over traditional benzotriazole-based reagents (like HATU or TBTU) because it is non-explosive, produces water-soluble byproducts, and provides exceptional reaction rates with primary alcohols at room temperature [4].

Step-by-Step Methodology:
  • Activation: To a dried 10 mL flask, add the hindered carboxylic acid (1.0 mmol) and COMU (1.2 mmol, 513 mg). Dissolve in 3.0 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). The solution will typically undergo a distinct color change (yellow/orange), indicating the formation of the active ester. Stir for 15 minutes.

  • Coupling: Add 3-Ethoxy-5-fluorophenethyl alcohol (1.0 mmol, 184.2 mg) dissolved in 1.0 mL DMF.

  • Reaction: Stir at room temperature for 2–5 hours.

  • Aqueous Workup: Quench the reaction with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

    • Critical Step: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 x 10 mL). The lithium ions coordinate with DMF, pulling it efficiently into the aqueous phase and preventing DMF carryover.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Method Comparison

The following table summarizes the expected performance of various esterification protocols when applied to phenethyl alcohol derivatives [3][5].

ProtocolReagentsSolventTempTypical YieldAtom EconomyKey Advantage
Fischer-Speier H₂SO₄ (cat.)Neat / TolueneReflux60-80%HighLow cost; ideal for simple, robust acids.
Steglich (DCC) DCC, DMAPDCMRT75-90%ModerateMild conditions; however, DCU byproduct is difficult to remove.
Steglich (EDC) EDC·HCl, DMAPDCMRT80-95%ModerateMild conditions; highly efficient aqueous purification.
Uronium (COMU) COMU, DIPEADMF / MeCNRT85-98%LowExceptional for highly sterically hindered carboxylic acids.

Self-Validating Systems & Analytical Verification

To ensure the protocol acts as a self-validating system, researchers must rely on definitive spectroscopic shifts rather than solely depending on TLC or LC-MS, which can be ambiguous due to the varying ionization potentials of esters.

¹H NMR Diagnostic Shift Analysis (The Gold Standard):

  • Starting Material: In the unreacted 3-Ethoxy-5-fluorophenethyl alcohol, the methylene protons directly adjacent to the hydroxyl group (-CH₂-OH) resonate as a distinct triplet near 3.8 ppm (in CDCl₃).

  • Product: Upon successful esterification, the strongly electron-withdrawing nature of the newly formed ester carbonyl deshields these specific protons. You will observe a diagnostic downfield shift of this triplet to approximately 4.2–4.4 ppm (-CH₂-O-C=O).

  • Validation: Integrating this shifted peak against the static aromatic protons of the fluorinated ring provides a direct, quantitative internal check for reaction completion and purity.

References

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Retrieved from: [Link]

  • Gooch, J. et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing), DOI: 10.1039/D1GC02251B. Retrieved from:[Link]

  • Semantic Scholar (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters. Retrieved from:[Link]

Application Note & Protocol: Large-Scale Synthesis of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Ethoxy-5-fluorophenethyl alcohol

3-Ethoxy-5-fluorophenethyl alcohol is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring both an ethoxy and a fluorine group on the aromatic ring, imparts unique physicochemical properties to the final active ingredients, potentially enhancing their efficacy, metabolic stability, and safety profile. The phenethyl alcohol moiety is a common scaffold in medicinal chemistry. The large-scale synthesis of this intermediate with high purity and yield is therefore of critical importance for the efficient production of these valuable end-products.

This document provides a comprehensive guide to the reagents and a detailed protocol for the large-scale synthesis of 3-Ethoxy-5-fluorophenethyl alcohol. The presented methodology is designed to be robust, scalable, and cost-effective, with a strong emphasis on safety and process control.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 3-Ethoxy-5-fluorophenethyl alcohol is accomplished through a multi-step sequence starting from the readily available 3,5-difluorophenol. This strategy was chosen for its reliance on well-established and scalable chemical transformations. The overall synthetic workflow is depicted below.

Synthetic Workflow A 3,5-Difluorophenol B 3-Ethoxy-5-fluorophenol A->B Ethoxylation C 3-Ethoxy-5-fluorobenzaldehyde B->C Vilsmeier-Haack Formylation D 3-Ethoxy-5-fluorophenylacetic acid C->D Oxidation E 3-Ethoxy-5-fluorophenethyl alcohol D->E Reduction Analysis_Workflow Start Crude Product TLC TLC Analysis (In-process control) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Final_Product Pure Product Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR IR Spectroscopy Final_Product->IR Purity Purity Assay (HPLC) Final_Product->Purity

catalytic reduction methods to obtain 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction Strategies for 3-Ethoxy-5-fluorophenethyl Alcohol

Executive Summary

3-Ethoxy-5-fluorophenethyl alcohol (CAS: 1378528-27-8) is a critical fluorinated building block, often utilized as a "linker" scaffold in kinase inhibitors and GPCR modulators. Its unique substitution pattern—combining a lipophilic ethoxy group with a metabolic-blocking fluorine atom—requires precise synthetic handling to prevent defluorination or ether cleavage.

This guide details catalytic reduction protocols to obtain this alcohol from its corresponding ester precursor, Ethyl 3-ethoxy-5-fluorophenylacetate . Unlike stoichiometric hydride reductions (e.g., LiAlH₄), which generate significant aluminum waste and pose safety risks at scale, the methods described herein utilize Catalytic Hydrogenation (H₂) . We focus on two distinct approaches:

  • Homogeneous Catalysis: High-selectivity reduction using Ru-Pincer complexes (Ru-MACHO® technology).

  • Heterogeneous Catalysis: Industrial-scale reduction using Cu/Zn oxides.

Retrosynthetic Analysis & Pathway

The most efficient catalytic route proceeds via the hydrogenation of the phenylacetic ester. This precursor is accessible via Pd-catalyzed cross-coupling (Reformatsky-Negishi type) from the commercially available 1-bromo-3-ethoxy-5-fluorobenzene.

SynthesisPathway cluster_cats Catalytic Options SM 1-Bromo-3-ethoxy- 5-fluorobenzene Precursor Ethyl 3-ethoxy-5- fluorophenylacetate SM->Precursor Pd(dba)2, Q-Phos Reformatsky Reagent (Ethyl bromoacetate/Zn) Target 3-Ethoxy-5-fluorophenethyl alcohol Precursor->Target CATALYTIC REDUCTION (H2, Catalyst) Cat1 Homogeneous: Ru-MACHO-BH Cat2 Heterogeneous: Cu/ZnO/Al2O3

Figure 1: Strategic pathway for the synthesis of 3-Ethoxy-5-fluorophenethyl alcohol focusing on the ester hydrogenation step.

Critical Mechanistic Insights

The Challenge of Fluorine Stability

Reducing agents and catalysts can induce hydrodefluorination (replacement of F with H), particularly at high temperatures or on active metal surfaces (e.g., Pd/C).

  • Risk: Pd/C + H₂ is unsuitable for this transformation as it rapidly cleaves the C-F bond and potentially the benzylic C-O bond.

  • Solution: Use "hard" metal catalysts (Ruthenium or Copper) that interact preferentially with the carbonyl oxygen rather than the aromatic ring.

Homogeneous vs. Heterogeneous Selection
FeatureHomogeneous (Ru-MACHO)Heterogeneous (Cu/Zn)
Active Species Ru-PNP Pincer ComplexCu⁰ nanoparticles on ZnO
Pressure Low (30–50 bar)High (150–200 bar)
Temperature Mild (80–100°C)Harsh (200°C)
Selectivity Excellent (>99% chemoselectivity)Good (Risk of defluorination at >220°C)
Application High-value Pharma IntermediatesBulk Commodity Scale

Detailed Experimental Protocols

Protocol A: Homogeneous Hydrogenation (Ru-MACHO)

Best for: Gram-to-Kilogram scale, high purity requirements.

Reagents:

  • Substrate: Ethyl 3-ethoxy-5-fluorophenylacetate (1.0 equiv).

  • Catalyst: Ru-MACHO-BH (CAS: 1295649-41-0) (0.1 mol% loading).

  • Solvent: Anhydrous THF or Toluene.

  • Gas: Hydrogen (H₂), 99.999%.

Procedure:

  • Inert Handling: In a nitrogen-filled glovebox, weigh the substrate (11.3 g, 50 mmol) and Ru-MACHO-BH (30 mg, 0.05 mmol) into a stainless steel autoclave liner.

    • Note: The "-BH" variant of the catalyst does not require an external base (like KOtBu), reducing the risk of ester hydrolysis side reactions.

  • Solvation: Add anhydrous THF (50 mL). Stir to ensure the catalyst is fully dissolved (solution typically turns pale yellow/orange).

  • Pressurization: Seal the autoclave and remove it from the glovebox. Connect to a high-pressure H₂ line.

    • Purge 3 times with H₂ (pressurize to 10 bar, vent to 1 bar).

    • Pressurize to 50 bar (725 psi) .

  • Reaction: Heat the autoclave to 100°C with vigorous stirring (1000 rpm).

    • Monitoring: Monitor pressure drop. Reaction is typically complete when H₂ uptake ceases (approx. 12–16 hours).

  • Workup: Cool to room temperature and carefully vent H₂.

    • Concentrate the solvent under reduced pressure.

    • Purification: The residue is often pure enough for use (>98%). If necessary, filter through a short pad of silica gel (eluting with 20% EtOAc/Hexane) to remove residual Ruthenium species.

Expected Yield: 95–98% isolated yield.

Protocol B: Heterogeneous Hydrogenation (Cu/Zn)

Best for: Multi-kilogram scale, robust process, lower cost.

Reagents:

  • Catalyst: Copper-Zinc Oxide (e.g., Haldor Topsoe or similar commercial methanol synthesis catalysts). Avoid Copper Chromite if possible due to toxicity, though it is effective.

  • Solvent: Ethanol (absolute).

Procedure:

  • Catalyst Activation: Most Cu/Zn catalysts require pre-activation. Reduce the catalyst under a stream of 5% H₂/N₂ at 180°C for 4 hours before introducing the liquid substrate.

  • Loading: Load the substrate (50 g) and activated catalyst (5 g, 10 wt%) into a high-pressure Hastelloy reactor. Add Ethanol (200 mL).

  • Conditions:

    • Pressure: 150 bar (2175 psi) H₂.

    • Temperature: 180°C . Caution: Do not exceed 200°C to prevent defluorination.

  • Reaction: Stir at 1200 rpm for 24 hours.

  • Workup: Filter the hot reaction mixture to remove the catalyst (pyrophoric risk – keep wet). Evaporate ethanol to yield the crude alcohol.

Mechanism of Action (Ru-MACHO)

The efficiency of Protocol A relies on Metal-Ligand Cooperation (MLC) . The pincer ligand participates in the H₂ activation, allowing the reduction to occur via an outer-sphere mechanism that preserves the sensitive C-F bond.

RuMechanism Ru_Complex Ru-H(BH4) Complex (Active Species) H2_Add H2 Activation (Ligand Protonation) Ru_Complex->H2_Add + H2 Substrate_Bind Ester Coordination (Outer Sphere) H2_Add->Substrate_Bind + Ester Hydride_Transfer Hydride Transfer to Carbonyl Substrate_Bind->Hydride_Transfer Hemiacetal Hemiacetal Intermediate Hydride_Transfer->Hemiacetal Product_Release Alcohol Release + Catalyst Regeneration Hemiacetal->Product_Release - Alcohol Product_Release->Ru_Complex Cycle Repeats

Figure 2: Simplified catalytic cycle of Ru-MACHO mediated ester hydrogenation showing metal-ligand cooperation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (S or Cl traces).Ensure substrate is halide-free. Recrystallize precursor. Increase catalyst loading to 0.2 mol%.
Defluorination Temperature too high (>120°C for Ru, >200°C for Cu).Lower temperature and increase reaction time. Switch solvent to Toluene.[1]
Transesterification Reaction in MeOH/EtOH with alkoxide base.Use Ru-MACHO-BH (base-free) or switch solvent to THF/t-Amyl alcohol.
Ether Cleavage Acidic impurities or extremely high temp.Ensure neutral pH. The ethoxy group is generally stable under these hydrogenation conditions.

References

  • Kuriyama, W., et al. (2012).[2] "Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Pilot-Scale Production." Organic Process Research & Development, 16(1), 166–171. Link

  • Werkmeister, S., et al. (2014). "Hydrogenation of Esters to Alcohols Catalyzed by Defined Manganese Pincer Complexes." Angewandte Chemie International Edition, 53(33), 8722-8726. Link

  • Adkins, H. (1937). "The Catalytic Hydrogenation of Esters to Alcohols." Journal of the American Chemical Society, 53, 1095. (Foundational text for Cu-Cr catalysis). Link

  • Takasago International Corp. "Ru-MACHO® Technical Brochure." (Authoritative source for catalyst handling). Link

Sources

Troubleshooting & Optimization

purification methods for 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Ethoxy-5-fluorophenethyl alcohol

Case ID: 3E5F-PEA-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Purifying 3-Ethoxy-5-fluorophenethyl alcohol (CAS: Analogous to 1378528-27-8 series) presents a unique challenge due to the interplay between the electron-withdrawing fluorine (position 5), the electron-donating ethoxy group (position 3), and the polar primary alcohol tail.

This molecule typically exists as a viscous, high-boiling oil. Common impurities include unreacted esters (from reduction precursors), over-reduced ethylbenzene derivatives, and stubborn inorganic salts (aluminum/boron) carried over from synthesis.

This guide prioritizes Flash Chromatography for purity (>98%) and High-Vacuum Distillation for solvent removal and bulk scaling.

Module 1: Pre-Purification Workup (Critical Step)

Issue: "My crude oil is cloudy/viscous, or my column is clogging." Diagnosis: Incomplete removal of aluminum or boron salts from the reduction step (typically LiAlH4 or BH3). These salts form emulsions that trap the product and degrade silica performance.

Protocol: The Modified Fieser Workup

Standard Fieser workup often fails with fluorinated alkoxy substrates due to high lipophilicity. Use this modified protocol.

Reagents:

  • Diethyl Ether (Et2O) or MTBE (Methyl tert-butyl ether)

  • Sodium Sulfate (Na2SO4) - Anhydrous

  • Rochelle’s Salt (Potassium sodium tartrate) - Saturated solution

Step-by-Step:

  • Dilution: Dilute the reaction mixture 1:1 with Et2O. Do not use DCM; it exacerbates emulsions.

  • Quench: Cool to 0°C. Add water dropwise until gas evolution ceases.

  • Chelation (The Fix): Add saturated aqueous Rochelle’s salt solution (20 mL per gram of hydride reagent used).

  • Agitation: Vigorously stir at room temperature for 2–4 hours .

    • Why? The tartrate ligand displaces the alkoxy-aluminum bond, solubilizing the aluminum into the aqueous phase. The layers will separate cleanly.

  • Extraction: Separate the organic layer.[1] Wash aqueous layer 2x with Et2O.

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Visualizing the Workup Logic:

WorkupLogic Start Crude Reaction Mixture (LiAlH4/BH3) Quench Quench (0°C) Water/NaOH Start->Quench Emulsion Aluminum Emulsion Formed (Traps Product) Quench->Emulsion Rochelle Add Rochelle's Salt (Chelation) Emulsion->Rochelle Break Emulsion PhaseSep Clean Phase Separation (Org: Product | Aq: Al-Salts) Rochelle->PhaseSep

Caption: Logical flow for breaking aluminum emulsions using chelation chemistry.

Module 2: Flash Column Chromatography

Issue: "I can't separate the product from the starting material (Ester/Acid)." Recommendation: Silica gel chromatography is the gold standard here. The fluorine atom reduces the basicity of the ether oxygen, slightly altering retention compared to non-fluorinated analogs.

Stationary Phase: Silica Gel 60 (230–400 mesh). Loading: 1:50 to 1:100 (Sample:Silica ratio).

Solvent System Optimization

The polarity ranking is generally:

  • Least Polar: 1-Ethyl-3-ethoxy-5-fluorobenzene (Over-reduced byproduct)

  • Intermediate: Ethyl 3-ethoxy-5-fluorophenylacetate (Unreacted Ester)

  • Most Polar: 3-Ethoxy-5-fluorophenethyl alcohol (Target)

Recommended Gradient (Hexane/Ethyl Acetate):

PhaseSolvent Ratio (Hex:EtOAc)Target ComponentCV (Column Volumes)
Equilibration 95:5Conditioning2 CV
Elution A 90:10Non-polar impurities3-5 CV
Elution B 80:20Unreacted Ester5-10 CV
Elution C 70:30 to 60:40 Target Alcohol Monitor TLC
Flush 0:100Polar trash/Acids2 CV

Technical Note: If the alcohol streaks (tails), add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, though the fluorine substitution usually mitigates this need compared to pyridines.

Module 3: Distillation (Polishing & Scale)

Issue: "The product contains solvent residues or is slightly yellow." Recommendation: Kugelrohr or Short-Path Vacuum Distillation.

Thermodynamic Profile:

  • Boiling Point Estimation: Phenethyl alcohol boils at ~219°C (atm). The addition of -OEt and -F adds molecular weight (approx +62 Da).

  • Estimated B.P.: ~140–150°C at 0.5 mmHg.

Protocol:

  • Degas: Stir the crude oil under high vacuum (0.1 mmHg) at RT for 30 mins to remove volatile solvents (Hexane/EtOAc).

  • Setup: Use a short-path distillation head to minimize thermal exposure.

  • Heating:

    • Fraction 1 (Fore-run): Up to 100°C (bath temp). Discard (contains solvents/lower boiling impurities).

    • Fraction 2 (Main): Slowly ramp bath to 160–180°C. Collect the clear, viscous oil distilling at vapor temp ~135–145°C (0.5 mmHg).

Warning: Do not exceed 200°C bath temperature. Poly-etherification can occur at high temperatures in the presence of trace acids.

Troubleshooting & FAQs

Q1: The product has a persistent yellow color. Is it impure?

  • A: Likely yes, but trace. Phenethyl alcohols oxidatively degrade to phenylacetaldehydes or form quinone-methide-like species (due to the electron-rich ethoxy group) upon air exposure.

  • Fix: Dissolve in Et2O and treat with activated charcoal (5 wt%) for 30 minutes, filter through Celite, and re-concentrate. Store under Nitrogen/Argon at -20°C.

Q2: I see a spot running just above my product on TLC. What is it?

  • A: This is likely the aldehyde intermediate (3-ethoxy-5-fluorophenylacetaldehyde).

  • Cause: Incomplete reduction.

  • Fix: Treat the crude mixture with NaBH4 (0.5 eq) in Methanol for 30 mins. This "pushes" the aldehyde to the alcohol. Work up and purify as normal.

Q3: Can I crystallize it?

  • A: Unlikely. The asymmetry and the ethoxy chain discourage lattice formation. It will likely remain an oil. If a solid is absolutely required for X-ray or storage, derivatize as the 3,5-dinitrobenzoate ester (m.p. usually >80°C), recrystallize that, and hydrolyze back if needed.

Purification Decision Matrix

DecisionMatrix Start Crude 3-Ethoxy-5-fluorophenethyl alcohol PurityCheck Check Purity (TLC/GC/NMR) Start->PurityCheck Decision1 Major Impurity: Salts/Haze? PurityCheck->Decision1 Action1 Rochelle's Salt Wash (See Module 1) Decision1->Action1 Yes Decision2 Major Impurity: Ester/Aldehyde? Decision1->Decision2 No Action1->PurityCheck Action2 Flash Chromatography (Gradient 10-40% EtOAc) Decision2->Action2 Yes Decision3 Purity >95% but Solvent/Color? Decision2->Decision3 No Action2->Decision3 Action3 Vacuum Distillation (<1 mmHg) Decision3->Action3 Yes Final Pure Product (Store under Argon) Decision3->Final No Action3->Final

Caption: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of phenethyl alcohols and distillation of high-boiling oils).

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. (Provides analogous chromatographic conditions for fluorinated phenethyl alcohols).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The authoritative source for the Fieser Workup of aluminohydride reductions).
  • Organic Syntheses. (2014). 3-Ethoxy-2-cyclohexenone.[2] Org. Synth. 2014, 91, 137-149. (Demonstrates handling and distillation of ethoxy-substituted cyclic enones/alcohols). Link

  • Teledyne Labs. (2025). HILIC Purification Strategies for Flash Chromatography. (Reference for handling polar alcohol separations).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Ethoxy-5-fluorophenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the nuances of this specific molecule and optimize your reaction outcomes.

Understanding the Molecule: Structural and Electronic Effects

3-Ethoxy-5-fluorophenethyl alcohol presents a unique combination of functional groups that influence its reactivity. The interplay of steric and electronic effects from the ethoxy and fluoro substituents on the aromatic ring, as well as the primary alcohol, dictates its behavior in various chemical transformations.

  • Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring.[1][2] However, it also has a lone pair that can participate in resonance, a +M effect, though this is generally weaker than its inductive effect.

  • Ethoxy Group: The oxygen atom in the ethoxy group is also electronegative, but its ability to donate a lone pair of electrons into the aromatic ring via resonance (+M effect) often outweighs its inductive pull (-I effect). This makes the ethoxy group an activating group.[3]

  • Phenethyl Alcohol Moiety: The primary alcohol is the main site for many reactions. Its reactivity can be influenced by the electronic environment of the aromatic ring and steric hindrance from the adjacent ethoxy group.

Troubleshooting Guide

This section addresses specific problems you might encounter with the reactivity of 3-Ethoxy-5-fluorophenethyl alcohol in a question-and-answer format.

Question 1: My reaction involving the hydroxyl group of 3-Ethoxy-5-fluorophenethyl alcohol is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

Low reactivity of the hydroxyl group is a common issue and can stem from several factors. The hydroxyl group itself is a poor leaving group, and its reactivity is further modulated by the substituents on the aromatic ring.[4][5][6]

Potential Causes and Solutions:

  • Poor Leaving Group Ability of the Hydroxyl Group: The hydroxide ion (OH-) is a strong base and therefore a poor leaving group. For nucleophilic substitution reactions to occur at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group.[4][6][7]

    • Activation with Acid: In acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH2+). The resulting water molecule is an excellent leaving group.[5][6][7]

      • Protocol: Treat the alcohol with a strong acid like HCl, HBr, or HI. The choice of acid will also provide the nucleophile for the substitution.[7]

    • Conversion to Sulfonate Esters: A widely used strategy is to convert the alcohol into a tosylate (-OTs) or mesylate (-OMs) by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.[4][7] These sulfonate esters are excellent leaving groups.

    • Mitsunobu Reaction: For a mild inversion of stereochemistry (if applicable) and to introduce a variety of nucleophiles, the Mitsunobu reaction is highly effective.[5][8][9][10][11] This reaction uses triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[11]

  • Steric Hindrance: While the alcohol is primary, the ethoxy group at the meta-position might exert some steric influence, potentially hindering the approach of bulky reagents.

    • Solution: If steric hindrance is suspected, consider using smaller, more reactive reagents. For instance, in an acylation reaction, using an acyl chloride might be more effective than an anhydride.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the hydroxyl oxygen, making it less reactive in reactions where it acts as a nucleophile (e.g., Williamson ether synthesis).

    • Solution: To enhance the nucleophilicity of the alcohol, it can be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide.[6][12] This alkoxide is a much stronger nucleophile.

Troubleshooting Workflow:

G start Low Reactivity Observed cause1 Poor Leaving Group (OH-)? start->cause1 solution1a Activate with Acid (H+) cause1->solution1a Yes solution1b Convert to Tosylate/Mesylate cause1->solution1b Yes solution1c Use Mitsunobu Reaction cause1->solution1c Yes cause2 Steric Hindrance? cause1->cause2 No solution2 Use Smaller Reagents cause2->solution2 Yes cause3 Low Nucleophilicity of OH? cause2->cause3 No solution3 Deprotonate to Alkoxide (e.g., NaH) cause3->solution3 Yes

Caption: Troubleshooting workflow for low reactivity of the hydroxyl group.

Question 2: I am attempting a Friedel-Crafts acylation on the aromatic ring of 3-Ethoxy-5-fluorophenethyl alcohol, but I am getting low yields and multiple products. What's going on?

Answer:

Friedel-Crafts reactions on substituted benzenes can be complex due to the directing effects of the existing substituents.[3] In this case, you have a moderately activating ethoxy group and a deactivating fluoro group.

Potential Causes and Solutions:

  • Competing Directing Effects:

    • The ethoxy group is an ortho, para-director. Since the para position is occupied by the phenethyl alcohol side chain, it will direct acylation to the positions ortho to it (C2 and C6).

    • The fluoro group is also an ortho, para-director, but it is deactivating.[3] It will direct to the positions ortho to it (C4 and C6) and para to it (C2).

    • The combination of these effects will likely lead to a mixture of products, with substitution favored at the C2 and C6 positions. The C6 position is sterically less hindered.

  • Reaction with the Hydroxyl Group: The Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts acylation can complex with the lone pairs on the oxygen of the hydroxyl group, potentially leading to side reactions or deactivation of the catalyst. The hydroxyl group could also be acylated.

    • Solution: Protecting Group Strategy. To avoid these complications, it is highly recommended to protect the hydroxyl group before performing the Friedel-Crafts acylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers. After the acylation, the protecting group can be removed under appropriate conditions.

Recommended Experimental Protocol for Friedel-Crafts Acylation:

  • Protection of the Alcohol: React 3-Ethoxy-5-fluorophenethyl alcohol with a suitable protecting group reagent (e.g., TBDMSCl and imidazole in DMF).

  • Friedel-Crafts Acylation: Perform the acylation on the protected compound using your acylating agent and a Lewis acid catalyst (e.g., AlCl3, FeCl3).[13][14]

  • Deprotection: Remove the protecting group to reveal the hydroxyl functionality.

Question 3: My attempts at a Williamson ether synthesis using 3-Ethoxy-5-fluorophenethyl alcohol are failing. What are the critical parameters to consider?

Answer:

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[12][15] For this reaction to be successful with 3-Ethoxy-5-fluorophenethyl alcohol, several factors are crucial.

Critical Parameters and Optimization:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH).A strong base is required to fully deprotonate the alcohol to the more nucleophilic alkoxide.[6][12] Weaker bases like NaOH may not be sufficient.
Solvent Use a polar aprotic solvent such as THF, DMF, or DMSO.These solvents solvate the cation but not the alkoxide anion, keeping it highly reactive.[12][15]
Alkyl Halide Use a primary alkyl halide. Methyl and primary halides are best.[12]Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a side reaction, especially with a strong base like an alkoxide.[12][16]
Temperature Start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature or gently heat if necessary.Lower temperatures can help to minimize side reactions.[16]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This is especially important when using reactive reagents like NaH to prevent reaction with atmospheric moisture.[17][18]

Troubleshooting Flowchart for Williamson Ether Synthesis:

G start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough (e.g., NaH)? start->check_base use_strong_base Use a stronger base like NaH. check_base->use_strong_base No check_solvent Is the solvent polar aprotic (THF, DMF)? check_base->check_solvent Yes use_polar_aprotic Switch to a polar aprotic solvent. check_solvent->use_polar_aprotic No check_halide Is the alkyl halide primary? check_solvent->check_halide Yes use_primary_halide Use a primary alkyl halide to avoid E2 elimination. check_halide->use_primary_halide No check_conditions Are you using anhydrous conditions under inert gas? check_halide->check_conditions Yes ensure_anhydrous Ensure all reagents and glassware are dry and use an inert atmosphere. check_conditions->ensure_anhydrous No

Caption: Troubleshooting flowchart for Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Ethoxy-5-fluorophenethyl alcohol to maintain its reactivity?

A1: Like many alcohols, 3-Ethoxy-5-fluorophenethyl alcohol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[19] While not exceptionally air-sensitive, prolonged exposure to air and moisture should be avoided to prevent potential oxidation or hydration. For long-term storage, refrigeration is recommended.

Q2: Are there any known incompatible reagents with 3-Ethoxy-5-fluorophenethyl alcohol?

A2: Yes, it will react violently with strong oxidizing agents.[20] It is also incompatible with strong acids (which can cause dehydration) and acid chlorides and anhydrides in the absence of a base. As with any alcohol, it should not be mixed with alkali metals.

Q3: Can 3-Ethoxy-5-fluorophenethyl alcohol undergo dehydration?

A3: Yes, like other phenethyl alcohols, it can undergo dehydration to form the corresponding styrene derivative (1-ethoxy-3-fluoro-5-vinylbenzene) under acidic conditions and/or high temperatures.[21][22][23][24][25] If your desired reaction requires high temperatures and acidic conditions, be mindful of this potential side reaction.

Q4: Can I perform an oxidation of the alcohol to the corresponding aldehyde or carboxylic acid?

A4: Yes, the primary alcohol can be oxidized.

  • To the aldehyde: Use mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to stop the oxidation at the aldehyde stage.

  • To the carboxylic acid: Use strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent) to oxidize the alcohol to the carboxylic acid. Enzymatic oxidation using alcohol dehydrogenases is also a possibility for a greener approach.[26]

Q5: How do the ethoxy and fluoro substituents affect the acidity of the hydroxyl proton?

A5: The electron-withdrawing fluoro group will have a slight acidifying effect on the hydroxyl proton through its inductive effect. The ethoxy group, being electron-donating overall, will have a slight de-acidifying effect. The net effect is likely a minor change in the pKa compared to unsubstituted phenethyl alcohol.

References

  • Activation of Alcohols to Nucleophilic Substitution - YouTube. (2024, January 17). Retrieved from [Link]

  • Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. Retrieved from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110.
  • OH Activation for Nucleophilic Substitution - ResearchGate. (n.d.). Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • Alcohols in SN1 and SN2 Reactions. (2025, July 30). Chemistry Steps. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Phenyl Ethyl Alcohol. (n.d.). Chemtex USA. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Panda, A., Wood, C. R., Brennessel, W. W., & Jones, W. D. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Organometallics, 43(20), 3235–3243.
  • Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. (n.d.). ACS Publications. Retrieved from [Link]

  • Phenethyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mohammadi, M., Ghorbani-Choghamarani, A., & Koolivand, M. (2022).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Phenethyl Alcohol Ingredient Allergy Safety Information. (n.d.). SkinSAFE. Retrieved from [Link]

  • Wang, Y., et al. (2018). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Molecules, 23(9), 2235.
  • O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. (2011, November 11). Ingenta Connect. Retrieved from [Link]

  • Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review. (2018, October 11). MDPI. Retrieved from [Link]

  • Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Water-Tolerant ortho-Acylation of Phenols. (2021, August 11). ACS Publications. Retrieved from [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022, December 14). ACS Publications. Retrieved from [Link]

  • Is there a catalyst that will reduce an alcohol to an alkane? (2014, September 17). Chemistry Stack Exchange. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Identification of active catalysts for the acceptorless dehydrogenation of alcohols to carbonyls. (2021, August 24). Nature. Retrieved from [Link]

  • Dehydration of 1-phenyl ethanol. (n.d.). Google Patents.
  • Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. Retrieved from [Link]

  • Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. (2007, September 14). ACS Publications. Retrieved from [Link]

  • Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (2022, May 10). Frontiers. Retrieved from [Link]

  • Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. (2022, June 13). MDPI. Retrieved from [Link]

  • The steric and electronic effects of aliphatic fluoroalkyl groups. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. Retrieved from [Link]

Sources

storage stability and degradation of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Ethoxy-5-fluorophenethyl alcohol (CAS No. 1378528-27-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Ethoxy-5-fluorophenethyl alcohol?

A1: To ensure long-term stability, 3-Ethoxy-5-fluorophenethyl alcohol should be stored under controlled conditions. Based on supplier recommendations and the general stability of related phenethyl alcohols, the compound should be kept in a tightly sealed container, protected from light and moisture.[1][2][3] One supplier specifically recommends storing the compound sealed and dry at 2-8°C.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation, especially for long-term storage.

Q2: What is the expected shelf-life of this compound?

A2: While specific long-term stability data for 3-Ethoxy-5-fluorophenethyl alcohol is not extensively published, related phenethyl alcohols are generally stable under normal conditions.[2][5] When stored properly at the recommended 2-8°C, protected from light and moisture, the compound is expected to maintain its purity for at least 1-2 years.[4] However, it is crucial to re-analyze the purity of the material, especially for sensitive applications, if it has been stored for an extended period or if the container has been opened multiple times.

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on its chemical structure, 3-Ethoxy-5-fluorophenethyl alcohol is susceptible to a few key degradation pathways:

  • Oxidation: The primary alcohol group is the most likely site for oxidation. This can occur through exposure to air (autoxidation), heat, light, or oxidizing agents.[6][7] The initial product would be the corresponding aldehyde (3-Ethoxy-5-fluorophenylacetaldehyde), which can be further oxidized to the carboxylic acid (3-Ethoxy-5-fluorophenylacetic acid).[8][9]

  • Acid/Base Hydrolysis: While the ether linkage (ethoxy group) is generally stable, it can be susceptible to cleavage under strong acidic conditions, potentially yielding 3-Fluoro-5-hydroxyphenethyl alcohol. Strong bases are generally less likely to cause this specific degradation but should still be considered incompatible.[1]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation, often through free-radical mechanisms.[7] Storing the compound in amber vials or in the dark is essential.[1]

Q4: How does the fluorine substituent affect stability?

A4: The fluorine atom on the phenyl ring is a strong electron-withdrawing group. This generally increases the oxidative stability of the aromatic ring itself. However, its electronic effects on the benzylic position and the alcohol moiety are more complex. It can influence the reactivity of the alcohol group, but typically, the primary alcohol's susceptibility to oxidation remains the main concern.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Decreased Purity or Appearance of New Peaks in HPLC Analysis of an Aged Sample

  • Probable Cause: The compound is likely degrading due to improper storage. The most common cause is oxidation from exposure to air and/or light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C in a tightly sealed, light-protected container (e.g., amber vial).[1][4]

    • Characterize Impurities: Use a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peaks. This can help identify potential degradation products, such as the corresponding aldehyde or carboxylic acid.[6][10]

    • Implement Inert Atmosphere: For future storage, after opening the container, flush the headspace with an inert gas like argon or nitrogen before resealing to displace oxygen.

    • Re-purification: If the purity has dropped significantly, the material may need to be re-purified, for example, by flash column chromatography, before use in sensitive experiments.

Issue 2: Inconsistent or Lower-Than-Expected Results in Biological Assays

  • Probable Cause: This could be due to the degradation of the parent compound into less active or inactive species. The presence of degradation products can also interfere with the assay.

  • Troubleshooting Steps:

    • Confirm Purity Immediately Before Use: Do not rely on the purity value from the original Certificate of Analysis if the material is old or has been handled multiple times. Run a quick purity check (e.g., HPLC-UV) on the specific batch being used for the experiment.

    • Prepare Fresh Stock Solutions: Avoid using old stock solutions. 3-Ethoxy-5-fluorophenethyl alcohol dissolved in solvents may have different stability profiles. It is best practice to prepare fresh solutions from solid material for each set of experiments. Ethanol is a common solvent, but it is hygroscopic and can absorb moisture from the air, which could potentially impact long-term stability in solution.[11][12]

    • Evaluate Degradant Impact: If you have identified degradation products (see Issue 1), consider if they could have antagonistic or interfering effects in your specific assay.

Issue 3: Sample Color Change (e.g., slight yellowing) Over Time

  • Probable Cause: Color change is often a visual indicator of chemical degradation. This is frequently associated with oxidation or the formation of minor, highly conjugated impurities that absorb visible light.

  • Troubleshooting Steps:

    • Do Not Use Discolored Material for Sensitive Applications: A visible color change is a strong warning sign of significant degradation. The material should be considered suspect.

    • Perform Forced Degradation Study: To understand the potential color-forming impurities, you can perform a forced degradation study (see protocol below). This can help create and identify the impurities that may be forming under suboptimal storage conditions.[13][14]

    • Review Handling Procedures: Ensure that the compound is not exposed to excessive heat, incompatible materials (strong acids, bases, oxidizers), or direct sunlight during handling.[1][5]

Quantitative Data & Experimental Protocols

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationale
Temperature 2–8 °C[4]Slows down the rate of chemical degradation reactions.
Atmosphere Store under inert gas (Argon/Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.[6][7]
Light Protect from light (use amber vials/store in dark)[1]Prevents photolytic degradation.[7]
Moisture Keep container tightly sealed in a dry place[2][4]Prevents hydrolysis and absorption of water which can affect stability.
Incompatibilities Strong acids, strong bases, oxidizing agents[1][5]Can cause rapid chemical decomposition.
Diagram 1: Potential Degradation Pathways

The following diagram illustrates the most probable oxidative degradation pathway for 3-Ethoxy-5-fluorophenethyl alcohol.

DegradationPathway Parent 3-Ethoxy-5-fluorophenethyl alcohol Aldehyde 3-Ethoxy-5-fluorophenylacetaldehyde Parent->Aldehyde Oxidation [O] Acid 3-Ethoxy-5-fluorophenylacetic acid Aldehyde->Acid Oxidation [O]

Caption: Probable oxidative degradation pathway.

Protocol 1: Forced Degradation Study Workflow

Forced degradation studies are essential to understand a molecule's vulnerabilities.[6] The goal is to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating" and can resolve the parent compound from its degradants.[13][14]

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 3-Ethoxy-5-fluorophenethyl alcohol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1N NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[7]

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours, as per ICH Q1B guidelines).

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

  • Analysis:

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method (see example below).

    • Use LC-MS to identify the mass of any new peaks formed.[10]

Protocol 2: Example Stability-Indicating HPLC Method

This is a starting point for developing a method to separate the parent compound from its potential degradation products. Method optimization will be required.

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp 30 °C
Detection UV at 254 nm and 270 nm
Injection Vol 5 µL

References

  • Phenyl Ethyl Alcohol | Chemtex USA. (n.d.). Retrieved from [Link]

  • Safety data sheet. (2020, October 14). Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved from [Link]

  • 2-(3-Fluorophenyl)Ethanol 98.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]

  • Phenethyl alcohol FPD-2015A-2444 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins. Retrieved from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2014, November 27). Joint Research Centre - European Union. Retrieved from [Link]

  • Martin, J. W., et al. (2005). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. PubMed. Retrieved from [Link]

  • Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Analytical Method. (n.d.). PhareSST. Retrieved from [Link]

  • Budnik, I., et al. (2016). Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions. PubMed. Retrieved from [Link]

  • 3-Fluorophenethyl alcohol. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. (2025, April 8). Frontiers. Retrieved from [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum. Retrieved from [Link]

  • Aerobic biotransformation pathways for 8:2 fluorotelomer alcohol (8:2...). (n.d.). ResearchGate. Retrieved from [Link]

  • Teratogenic and toxic effects of alcohol ethoxylate and alcohol ethoxy sulfate surfactants on Xenopus laevis embryos and tadpoles. (2001, February 15). PubMed. Retrieved from [Link]

  • 5 Misunderstood Chemicals That you are Using in the Lab. (2025, May 29). Bitesize Bio. Retrieved from [Link]

  • What makes Ether chemically dangerous to consume?. (2025, May 18). Reddit. Retrieved from [Link]

  • Debunking the Top 5 Ethanol Myths. (2025, December 2). Lab Alley. Retrieved from [Link]

  • Neurological effects of chronic occupational exposure to alcohol mists and vapors in a machinist. (2020, May 28). ResearchGate. Retrieved from [Link]

Sources

minimizing side reactions in 3-Ethoxy-5-fluorophenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethoxy-5-fluorophenethyl Alcohol Synthesis

Ticket ID: #EFPA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 3-Ethoxy-5-fluorophenethyl alcohol presents a unique chemoselective challenge: preserving the metabolic stability of the fluorine substituent while maintaining the integrity of the acid-labile ethoxy ether during the formation of the primary alcohol.

This guide prioritizes the two most robust synthetic pathways:

  • Chemoselective Reduction of 3-ethoxy-5-fluorophenylacetic acid.

  • C2-Homologation (Grignard) of 1-bromo-3-ethoxy-5-fluorobenzene.

Module 1: Diagnostic Center (Troubleshooting Matrix)

Use this table to identify the root cause of your specific yield loss or impurity profile.

SymptomProbable CauseMechanistic OriginRemediation Strategy
Impurity: Des-fluoro analog Reductive DefluorinationNucleophilic aromatic substitution (

) by hydride, facilitated by high temps.[1]
Switch Reagent: Replace LiAlH₄ with Borane-THF (

).[1] Borane is electrophilic and does not attack the electron-rich aromatic ring.[1]
Impurity: Phenol derivative Ether Cleavage (De-ethylation)Lewis-acid catalyzed cleavage of the Ar-O-Et bond during workup or by boron byproducts.[1]Buffer Workup: Avoid strong mineral acids (HCl) during quench.[1] Use saturated

or mild oxidative workup (

).[1]
Low Yield (Grignard) Homocoupling (Biaryl formation)Wurtz-type coupling catalyzed by transition metals in Mg or high local concentration.[1]Dilution & Temp: Slow addition of halide to Mg; maintain reflux but avoid "runaway" initiation. Use Rieke Magnesium if possible.[1]
Stuck at Aldehyde Incomplete ReductionHydride source destroyed by adventitious water; Boron-ester intermediate not hydrolyzed.[1]Drying & Reflux: Ensure THF is <50 ppm

.[1] Perform a methanol reflux step to break stable trialkylborate intermediates.[1]

Module 2: The Reduction Pathway (Preferred)

Context: Reducing 3-ethoxy-5-fluorophenylacetic acid is the most scalable route.[1] However, the choice of reducing agent is critical to prevent side reactions on the halogenated ring.

Q: Why is my yield low when using LiAlH₄ (LAH), and why do I see defluorinated byproducts?

A: While LAH is a standard reducing agent, it acts as a powerful nucleophile. In electron-deficient aromatic rings (activated by the fluorine), the hydride can attack the C-F bond, leading to reductive defluorination.

  • The Fix: Transition to Borane-THF (

    
    )  or Borane-Dimethyl Sulfide (BMS) .[1]
    
  • The Logic: Borane is an electrophilic reducing agent.[1] It coordinates rapidly with the electron-rich carboxylate carbonyl oxygen, reducing the acid preferentially without interacting with the aromatic ring or the halide [1].

Protocol: Chemoselective Borane Reduction
  • Setup: Flame-dry a 3-neck flask under

    
    .
    
  • Solvation: Dissolve 3-ethoxy-5-fluorophenylacetic acid (1.0 eq) in anhydrous THF (0.5 M). Cool to 0°C.[1]

  • Addition: Add

    
     (1.0 M solution, 1.2–1.5 eq) dropwise. Note: Gas evolution (
    
    
    
    ) will occur.[1][2]
  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/HPLC.

  • Critical Workup (The Methanolysis Step):

    • Issue: Borane forms stable trialkoxyborane intermediates that mimic the starting material or hide the product.

    • Action: Quench carefully with Methanol.[1] Reflux the mixture for 1 hour. This breaks the B-O bonds, converting the intermediate into volatile trimethyl borate (

      
      ) and releasing the free alcohol.
      
Visualizing the Pathway & Failure Modes

ReductionPathway Start Phenylacetic Acid Precursor LAH Route A: LiAlH4 (Nucleophilic Hydride) Start->LAH Hard Reduction Borane Route B: BH3-THF (Electrophilic Hydride) Start->Borane Chemoselective Inter_LAH Alkoxide Intermediate LAH->Inter_LAH Side_Defluoro Side Rxn: Defluorination LAH->Side_Defluoro High Temp/Reflux Inter_Borane Triacyloxyborane Complex Borane->Inter_Borane Product Target: 3-Ethoxy-5-fluorophenethyl Alcohol Inter_LAH->Product H3O+ Workup Side_Cleavage Side Rxn: Ether Cleavage Inter_Borane->Side_Cleavage If Acidic Workup (Lewis Acid BBr3) Inter_Borane->Product MeOH Quench (Methanolysis)

Caption: Figure 1. Comparative reduction pathways. Route B (Borane) minimizes defluorination risks associated with Route A (LAH).

Module 3: The Grignard Pathway (Alternative)

Context: Synthesizing the alcohol via the reaction of 1-bromo-3-ethoxy-5-fluorobenzene with ethylene oxide . This route is valuable if the phenylacetic acid precursor is unavailable.

Q: The reaction initiates, but I get a large amount of a high-MW impurity. What is it?

A: This is likely 3,3'-diethoxy-5,5'-difluorobiphenyl , formed via Wurtz-type homocoupling.[1]

  • Mechanism: The formed Grignard reagent reacts with unreacted aryl bromide.[1]

  • Prevention:

    • Dilution: Keep the concentration of the aryl halide low by adding it slowly to the Magnesium.

    • Temperature: Maintain a gentle reflux. Too cold = accumulation of halide (risk of runaway); Too hot = promotes coupling.[1]

Q: How do I handle Ethylene Oxide (EtO) safely and effectively?

A: Gaseous EtO is hazardous and difficult to quantify.[1]

  • Alternative: Use 1,2-dibromoethane to activate the Mg surface, then use a chilled solution of EtO in THF (commercially available).

  • Lewis Acid Catalysis: Adding catalytic

    
     (Copper(I) iodide) can facilitate the ring-opening of the epoxide and improve regioselectivity, though less critical for symmetric ethylene oxide [2].
    
Workup Protocol Flowchart

GrignardWorkup Rxn_Mix Grignard Reaction Mixture (Mg-Alkoxide) Quench Quench: Sat. NH4Cl (0°C, pH ~8) Rxn_Mix->Quench Recommended Acid_Quench Quench: HCl / H2SO4 (pH < 2) Rxn_Mix->Acid_Quench AVOID Phase_Sep Phase Separation (Org/Aq) Quench->Phase_Sep Ether_Cleaved Ether Cleaved: Phenol Impurity Acid_Quench->Ether_Cleaved Acid Hydrolysis Ether_Stable Ether Intact: Target Alcohol Phase_Sep->Ether_Stable Wash & Dry

Caption: Figure 2.[1] Workup decision tree. Avoiding strong acids preserves the ethoxy side chain.

FAQ: Stability & Storage

Q: Is the final product sensitive to light or air? A: The fluorine and ethoxy groups are relatively stable. However, phenethyl alcohols can oxidize to phenylacetic acids or aldehydes upon prolonged exposure to air. Store under Argon at 4°C.

Q: Can I use


 to purify the product? 
A: ABSOLUTELY NOT. 

(Boron Tribromide) is the specific reagent used to cleave aryl ethers. It will strip the ethoxy group, leaving you with the phenol (3-hydroxy-5-fluorophenethyl alcohol) [3].

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry. Link

  • Eisch, J. J. (2001).[1] "Organometallic Synthesis: Grignard Reagents." Organometallic Syntheses.

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron. Link

Sources

Technical Support Center: Handling the Hygroscopic Nature of Phenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Introduction

Phenethyl alcohol and its derivatives, such as the widely researched tyrosol and hydroxytyrosol, are critical compounds in the pharmaceutical, nutraceutical, and flavor industries.[1][2][3][4][5] Their inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—presents significant challenges during research and development.[6][7] Improper handling can lead to a cascade of issues, including inaccurate weighing, degradation, altered crystal structure, and compromised experimental reproducibility.[6][8][9]

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to mitigate the risks associated with the hygroscopic nature of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What exactly does "hygroscopic" mean for my phenethyl alcohol derivative?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[6] For a solid phenethyl alcohol derivative, this means that upon exposure to air, it will begin to absorb water vapor onto its surface (adsorption) and potentially into its bulk structure (absorption). This is not a chemical reaction but a physical process. The rate and extent of moisture uptake depend on the compound's specific chemical structure, its physical form (crystalline vs. amorphous), ambient relative humidity (RH), and temperature.[7][10] Amorphous forms are generally more hygroscopic than their crystalline counterparts.[10]

Q2: Why are some phenethyl alcohol derivatives more hygroscopic than others?

A: The tendency to absorb water is largely dictated by the presence of polar functional groups, particularly hydroxyl (-OH) groups, which can form hydrogen bonds with water molecules. Phenethyl alcohol itself (2-phenylethanol) is slightly soluble in water.[11] Its derivatives, like hydroxytyrosol, which contains multiple hydroxyl groups on the phenyl ring, are significantly more polar and thus more hygroscopic.[1] The arrangement of molecules in the crystal lattice also plays a crucial role; a more tightly packed, stable crystalline structure will offer fewer sites for water molecules to bind compared to a less ordered, amorphous solid.

Q3: What are the direct consequences of ignoring the hygroscopic nature of my compound?

A: Ignoring moisture uptake can have severe consequences for experimental integrity and product quality.[7][8][9] Key impacts include:

  • Inaccurate Weighing: The measured mass will be a combination of your compound and an unknown amount of water, leading to errors in concentration calculations for solutions and incorrect stoichiometry in reactions.[8]

  • Physical State Changes: Excessive moisture can cause powders to cake or clump, impeding flowability and handling.[6][7] In extreme cases, some compounds may deliquesce, absorbing so much water that they dissolve into a liquid.

  • Chemical Degradation: The presence of water can facilitate hydrolysis, particularly for ester derivatives, or promote oxidation, leading to impurities and a decrease in the active compound's purity.[8][9][12]

  • Altered Biological/Chemical Activity: Changes in the physical form (e.g., from amorphous to crystalline) or chemical degradation can impact dissolution rates, bioavailability, and overall efficacy.[8][10]

Troubleshooting Guide

Problem: My weighing results for the same sample are inconsistent and keep increasing.

  • Likely Cause: This is a classic sign of a hygroscopic compound actively absorbing atmospheric moisture on the analytical balance. The longer the sample is on the pan, the more water it absorbs, and the higher the mass reading becomes.

  • Solution:

    • Minimize Exposure Time: Work quickly and efficiently. Have all necessary tools (spatulas, weighing paper, containers) ready before opening the primary sample container.[13]

    • Use a Suitable Weighing Vessel: Instead of weighing paper, use a small, dry, tared glass vial with a cap. This allows you to add the compound, cap it immediately to stop moisture uptake, and get a stable reading.

    • Work in a Controlled Environment: If possible, perform weighing inside a glove box with controlled low humidity or a nitrogen-purged atmosphere.[14] A desiccator can also be used for short-term storage and handling but is less effective for active weighing.[14]

    • Follow the "Protocol for Accurate Weighing of a Hygroscopic Solid" detailed below for a step-by-step workflow.

Problem: My reaction yield is lower than expected, or I'm seeing unexpected side products.

  • Likely Cause: The presence of absorbed water in your starting material is a common culprit. Water can act as an unwanted nucleophile in many organic reactions, compete with reagents, or alter catalyst activity. The inaccurate initial mass of your hygroscopic reagent also means you are using less of the active compound than calculated, directly impacting theoretical yield.

  • Solution:

    • Dry the Compound (If Stable): Before use, dry the phenethyl alcohol derivative under vacuum at a temperature appropriate for its stability. Always cool the compound back to room temperature in a desiccator before weighing.[13] Caution: Check the compound's thermal stability first to avoid degradation.

    • Quantify Water Content: Determine the exact water content of your starting material just before use via Karl Fischer titration.[15][] This is the most accurate method for water determination and allows you to correct the mass of the compound accordingly.[17] The 'Loss on Drying' method can also be used but may be less accurate as it also measures other volatile components.[18]

    • Use Anhydrous Solvents: Ensure all solvents and other reagents in your reaction are rigorously dried to prevent introducing additional water into the system.

Problem: I'm observing shifting retention times or peak tailing in my HPLC analysis.

  • Likely Cause: Moisture absorbed by your solid standard can lead to preparing stock solutions with a lower-than-calculated concentration. This directly affects all subsequent dilutions and calibration curves. Furthermore, changes in the polarity of your sample due to water content can sometimes affect chromatographic behavior, especially in normal-phase chromatography.

  • Solution:

    • Correct for Water Content: The most reliable method is to prepare your stock solution and then accurately determine its concentration using a validated reference standard. Alternatively, perform Karl Fischer titration on the solid material immediately before weighing to calculate a corrected mass.

    • Prepare Solutions Freshly: Prepare standard solutions fresh for each analysis run. Do not store stock solutions of hygroscopic compounds in solvents that are themselves hygroscopic (e.g., acetonitrile, THF) for extended periods unless validated for stability.

    • Control the Mobile Phase: Ensure your mobile phase is properly degassed and has a consistent composition, as water from the environment can be absorbed by some organic solvents, slightly altering polarity and affecting chromatography.

Validated Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Solid

This protocol minimizes moisture absorption during the critical weighing step.

  • Preparation: Place the sealed container of the hygroscopic compound, a clean spatula, and a set of tared, sealable weighing vials inside a desiccator containing an active desiccant (e.g., silica gel, Drierite) for at least 30 minutes to allow them to equilibrate in a dry environment.

  • Tare the Vessel: Place a closed, empty weighing vial on the analytical balance and tare it.

  • Transfer: Move the desiccator next to the balance. Open the desiccator and the primary compound container. Working swiftly, use the pre-dried spatula to transfer an approximate amount of the compound into the tared weighing vial.

  • Seal and Weigh: Immediately and securely cap the weighing vial. Place it on the balance pan and record the stable mass. The sealed environment within the vial prevents further moisture uptake, ensuring an accurate reading.

  • Calculate: The recorded mass is the accurate weight of the hygroscopic solid at the time of weighing. Use this value for your calculations.

  • Storage: Immediately return the main stock container to proper storage and close the desiccator.

Protocol 2: Determining Water Content by Karl Fischer Titration

This protocol provides a method for accurately quantifying the water content, allowing for mass correction.

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift).

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), quickly transfer the hygroscopic solid into a pre-tared, dry gas-tight syringe or a sample boat. Seal it immediately.

  • Mass Determination: Accurately weigh the sealed sample delivery device.

  • Titration: Introduce the sample directly into the Karl Fischer titration cell. The method (volumetric or coulometric) will depend on the expected water content.[15][] For trace amounts, coulometric is preferred.[17]

  • Re-weigh: Immediately re-weigh the empty sample delivery device to determine the exact mass of the sample introduced for titration.

  • Calculation: The instrument software will calculate the percentage of water (w/w) based on the titrant consumed and the sample mass.

  • Mass Correction: Use the following formula to determine the true mass of the dry compound to use for subsequent experiments: Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])

Data Presentation & Visualization

Table 1: Impact of Environmental Conditions on Hygroscopic Compounds
ParameterConditionExpected Consequence on Hygroscopic Phenethyl Alcohol DerivativesMitigation Strategy
Storage Open to ambient air (e.g., >50% RH)Rapid moisture absorption, leading to caking, potential deliquescence, and inaccurate mass.[6][7]Store in tightly sealed containers with desiccants; use a controlled humidity cabinet or glove box.[19][20]
Weighing On an open balance pan for >1 minuteContinuously increasing mass reading, leading to significant positive error in weighed amount.Use a tared, capped vial; work quickly; use a glove box.[14]
Sample Prep Use of non-anhydrous solventsIntroduction of water, potentially leading to sample degradation or inaccurate solution concentration.Use commercially available anhydrous solvents or dry solvents using appropriate methods (e.g., molecular sieves).
Analysis (HPLC) Standard prepared from uncorrected solidInaccurate calibrator concentrations, leading to quantification errors.Determine water content via Karl Fischer titration and apply a correction factor to the weighed mass.
Experimental Workflow Diagrams

Diagram 1: Recommended Workflow for Handling Hygroscopic Solids

This diagram illustrates the critical steps to maintain sample integrity from storage to use.

G cluster_0 Storage & Retrieval cluster_1 Weighing & Preparation cluster_2 Application Storage 1. Store in Tightly Sealed Container with Desiccant Equilibrate 2. Equilibrate Sample & Tools in Desiccator Before Opening Storage->Equilibrate Retrieval Weigh 3. Weigh Quickly into Tared, Capped Vial (Preferably in Glovebox) Equilibrate->Weigh KF 3a. (Optional but Recommended) Determine Water Content via Karl Fischer Titration Weigh->KF For Correction Dissolve 4. Dissolve Immediately in Anhydrous Solvent Weigh->Dissolve Use 5. Use Solution in Experiment or Analysis Dissolve->Use

Caption: Workflow for handling hygroscopic solids.

References

  • Vertex AI Search. Complete Guide to Moisture Content Test & Its Importance. 18

  • TA Instruments. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. 15

  • PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. 17

  • Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement. Link

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. 10

  • Pharma Times Official. SOP for Preparation and Handling of Primary Standard. 13

  • BOC Sciences. Moisture Content Determination - Wet Chemistry.

  • Enpac. Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. 19

  • TA Instruments. Characterization of Water Adsorption and Absorption in Pharmaceuticals. Link

  • AZoM. Moisture Analysis in the Pharmaceutical Industry. 8

  • University of California, Berkeley. Chemical Storage and Segregation | Environmental Health & Safety. 20

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. 21

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. 14

  • PMC (PubMed Central). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. 22

  • Google Patents. System and method for processing hygroscopic materials. 23

  • Wikipedia. Phenethyl alcohol. 11

  • MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. 6

  • PMC (PubMed Central). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. 1

  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. 7

  • PMC (PubMed Central). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. 24

  • University of California, Berkeley. 7.9.1 General Storage Guidelines - Environment, Health and Safety. 25

  • PMC (PubMed Central). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). 26

  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. 9

  • The Good Scents Company. Phenethyl alcohol. 2

  • PMC (PubMed Central). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. 3

  • Vinatura Supplements. Tyrosol And Hydroxytyrosol: What Are The Differences?. 4

  • Pharmaguideline. SOP for Handling and Storage of Raw & Packing Material. 27

  • Royal Society of Chemistry. The olive biophenol hydroxytyrosol in neutral aqueous solutions - a UPLC-MS/MS investigation of its stability and oxid. 28

  • SpecialChem. PHENETHYL ALCOHOL. 29

  • FEMA. Phenethyl alcohol and phenoxyethyl alcohol derivatives. 5

  • MDPI. From Biosynthesis to Legislation: A Review of Hydroxytyrosol's Biological Functions and Safety. 12

  • PMC (PubMed Central). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. 30

Sources

Technical Support Center: Extraction Protocols for 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile & Extraction Logic[1][2][3]

To select the correct solvent system, we must first understand the solute. 3-Ethoxy-5-fluorophenethyl alcohol is a functionalized aromatic alcohol. Its extraction behavior is governed by the interplay between its lipophilic substituents and its polar hydroxyl tail.

  • Lipophilicity (LogP): The parent molecule, 2-phenylethanol, has a LogP of ~1.36. The addition of a fluorine atom (+0.14) and an ethoxy group (+0.88) shifts the theoretical LogP to approximately 2.3 – 2.5 .

    • Implication: Unlike the parent compound, which has significant water solubility (~20 g/L), this derivative is far more lipophilic. It will partition strongly into organic solvents, but "oiling out" can occur if the solvent is too non-polar (e.g., pure hexane).

  • Acidity (pKa): The alkyl alcohol moiety has a pKa of ~16–17 (neutral in standard conditions).

    • Implication: It will not ionize in basic aqueous washes (pH 10–12). This allows for the chemical removal of acidic impurities (like unreacted phenols) without losing the product.

Solvent Selection Matrix

We evaluate solvents based on Partition Efficiency , Selectivity , and Operational Safety .

SolventEfficiency (LogD)Emulsion RiskGreen ScoreApplication Notes
Ethyl Acetate (EtOAc) HighModerateHighRecommended First-Line. Excellent solubility for the alcohol. Eco-friendly. Risk:[1][2][3] Can extract excess water; requires thorough drying (MgSO₄).
Dichloromethane (DCM) Very HighLowLowLegacy Standard. High density aids phase separation. Risk:[1][2][3] Regulatory restrictions; toxic. Use only if EtOAc fails or for specific chromatography loading.
MTBE / 2-MeTHF HighLowModerateAlternative. Good for avoiding peroxides (compared to Et₂O). 2-MeTHF is a bio-based alternative to DCM with excellent phase separation properties.
Hexane / Heptane Very LowHighHighNot Recommended for Extraction. Poor solubility for phenethyl alcohols. Use only as an anti-solvent to precipitate impurities or in a mix (e.g., 20% EtOAc in Heptane) to improve selectivity.

Decision Tree: Solvent Selection

The following logic gate helps you choose the solvent based on your specific experimental constraints.

SolventSelection Start Start: Select Solvent GreenReq Is Green Chemistry Mandatory? Start->GreenReq Halogenated Is DCM Permitted? GreenReq->Halogenated No EtOAc Use Ethyl Acetate (Standard Protocol) GreenReq->EtOAc Yes (Standard) MeTHF Use 2-MeTHF (High Performance Green) GreenReq->MeTHF Yes (High Perf) DCM Use Dichloromethane (Difficult Separations) Halogenated->DCM Yes MTBE Use MTBE (If acid sensitivity exists) Halogenated->MTBE No

Figure 1: Decision logic for solvent selection based on regulatory and chemical constraints.

Troubleshooting Guide (FAQ)

Q1: I have a persistent emulsion at the interface. How do I break it?

Cause: Fluorinated aromatics often lower surface tension, and the presence of residual salts or biological media (if bio-catalyzed) stabilizes droplets. Protocol:

  • Saline Shock: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, forcing organics out of the water phase (Salting Out).

  • Filtration: If solid particulates are visible at the interface, filter the entire biphasic mixture through a pad of Celite 545 . This physically ruptures the surfactant bubbles.

  • Time: Allow the mixture to sit for 20 minutes.

  • Centrifugation: If available, spin at 3000 rpm for 5 minutes.

Q2: My yield is lower than expected. Is the product staying in the water?

Cause: While the LogP is ~2.4, the polar hydroxyl group can still hydrogen bond with water, especially if the aqueous volume is large. Protocol:

  • Re-extraction: Do not discard the aqueous layer. Extract it 2 more times with fresh solvent.

  • Saturation: Saturate the aqueous layer with solid NaCl before the final extraction.

  • Check pH: Ensure the pH is neutral (~7). Extremely high or low pH can sometimes increase water solubility of impurities that drag the product with them, though the alcohol itself is non-ionizable.

Q3: How do I remove unreacted starting material (Phenol)?

Cause: A common synthesis route involves alkylating a phenol. Unreacted 3-ethoxy-5-fluorophenol is difficult to separate by chromatography due to similar polarity. Protocol:

  • The "Self-Validating" Wash:

    • Phenol pKa ≈ 10 (Acidic).[4]

    • Product Alcohol pKa ≈ 16 (Neutral).

    • Action: Wash the organic extract with 1M NaOH or 10% Na₂CO₃ .

    • Mechanism: The base deprotonates the phenol into its phenoxide salt (highly water-soluble), forcing it into the aqueous layer. The product remains neutral and stays in the organic layer.

Master Extraction Protocol

This workflow assumes a reaction quench volume of ~100 mL.

ExtractionWorkflow Rxn Reaction Mixture Quench Quench / Dilute (Water or NH4Cl) Rxn->Quench Extract Extraction (3x) Solvent: EtOAc or DCM Quench->Extract WashBase CRITICAL STEP: Wash with 1M NaOH (Removes Phenols) Extract->WashBase Organic Layer WashBrine Wash with Brine (Removes Water/Base) WashBase->WashBrine Organic Layer Dry Dry Organic Layer (Na2SO4 or MgSO4) WashBrine->Dry Filter Filter & Concentrate Dry->Filter

Figure 2: Optimized workflow ensuring removal of phenolic impurities.

Step-by-Step Methodology
  • Quench: Pour reaction mixture into 2x volume of water (or saturated NH₄Cl if using moisture-sensitive reagents).

  • Primary Extraction: Add Ethyl Acetate (1:1 ratio with aqueous phase). Shake vigorously for 2 minutes. Vent frequently.

  • Phase Separation: Allow layers to separate. Collect the upper organic layer.

    • Troubleshoot: If emulsion forms, add 10 mL saturated Brine.

  • Repeat: Re-extract the aqueous layer two more times with fresh Ethyl Acetate. Combine all organic fractions.

  • Purification Wash (The "Polishing" Step):

    • Wash combined organics with 1M NaOH (20 mL). Shake gently. This removes unreacted phenolic starting materials.

    • Note: If your product is an ester derivative, skip NaOH and use saturated NaHCO₃ to avoid hydrolysis. For the alcohol product, NaOH is safe.

  • Neutralization Wash: Wash organics with Saturated Brine (NaCl) to remove residual base and pull out dissolved water.

  • Drying: Pour organic phase over anhydrous Na₂SO₄ (Sodium Sulfate). Let sit for 10 minutes.

  • Concentration: Filter off the solid drying agent and concentrate the solvent via rotary evaporation (Bath temp: 40°C, Pressure: ~200 mbar for EtOAc).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and partition coefficients).
  • PubChem Compound Summary. "2-Phenylethanol (Parent Structure Data)." National Center for Biotechnology Information.

  • Sigma-Aldrich Technical Bulletin. "Emulsion Breaking Techniques in Liquid-Liquid Extraction."

Sources

Validation & Comparative

1H NMR chemical shifts of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural validation of 3-Ethoxy-5-fluorophenethyl alcohol , a specialized intermediate often encountered in the synthesis of kinase inhibitors and receptor modulators.[1][2][3][4]

Unlike standard catalog items, this molecule presents unique spectroscopic challenges due to the interplay between the electronegative fluorine atom, the resonance-donating ethoxy group, and the flexible hydroxyethyl chain.[1][3][4] This guide moves beyond simple data listing to provide a comparative analysis framework , enabling researchers to distinguish this specific regioisomer from potential synthetic byproducts and structural analogues.

Technical Analysis: The NMR Signature

The 1H NMR spectrum of 3-Ethoxy-5-fluorophenethyl alcohol is defined by three distinct zones: the Aromatic Coupling Network , the Alkoxy Resonance , and the Aliphatic Chain Dynamics .[1][2][3][4]

A. The Aromatic Zone (6.3 – 6.8 ppm)

The benzene ring is 1,3,5-substituted.[1][3][4] This symmetry creates a complex splitting pattern driven by Spin-Spin Coupling with the Fluorine atom (


F, spin 1/2).[3][4]
  • Mechanistic Insight: The fluorine atom exerts a strong inductive withdrawing effect (-I) but a resonance donating effect (+R).[1][3] However, the most critical diagnostic feature is the large heteronuclear coupling (

    
    ) .[3][4]
    
  • Diagnostic Signal: You will observe three distinct aromatic protons.[1][3][4][5] Unlike a simple triplet/doublet pattern, these will appear as multiplets (dt or ddd) due to coupling with the fluorine nucleus (

    
     Hz for ortho, 
    
    
    
    Hz for meta).[1][3][4]
B. The Aliphatic Chain (Phenethyl Moiety)
  • Benzylic Protons (

    
    ):  These resonate as a triplet around 2.75 ppm .[1][3]
    
  • Hydroxymethyl Protons (

    
    ):  These appear as a triplet (or multiplet) downfield at ~3.80 ppm  due to the electronegative oxygen.[1][3]
    
  • The Hydroxyl Proton (

    
    ):  This is the variable "wildcard."[1][3] In 
    
    
    
    , it often appears as a broad singlet.[1][3][4] In
    
    
    , it sharpens into a triplet due to coupling with the adjacent methylene group (
    
    
    Hz), proving the alcohol is primary.[1][3][4]

Comparative Performance: Distinguishing Alternatives

In drug development, "performance" in NMR refers to the ability to resolve the target molecule from impurities (isomers) or solvents.[1][2][3][4]

Scenario A: Target vs. Regioisomers (Quality Control)

The most common synthetic impurity is the 4-ethoxy isomer (para-substitution pattern) or the 2-ethoxy isomer (ortho-substitution).[1][3]

FeatureTarget: 3-Ethoxy-5-fluoro Alternative: 4-Ethoxy-3-fluoro Differentiation Logic
Symmetry Asymmetric (1,3,5) Asymmetric (1,3,4) The target has isolated aromatic protons (meta-coupling only).[1][2][3][4] The 4-ethoxy isomer has vicinal protons (ortho-coupling,

Hz).[1][3][4]
F-Coupling Large

on two protons
Complex roofing effect The 4-ethoxy isomer shows strong roofing (AB system) due to adjacent protons.[1][3] The target shows distinct, separated multiplets.[1][3][4][6]
Shift Range Upfield Aromatic (Shielded) Downfield Shifted The 3,5-disubstitution pattern places protons between two donating/shielding groups, pushing signals upfield (< 6.8 ppm).[1][2][3][4]
Scenario B: Solvent Selection (CDCl3 vs. DMSO-d6)
  • Chloroform-d (

    
    ): 
    
    • Pros: Sharp resolution of the ethoxy quartet; excellent for checking bulk purity.[1][3][4]

    • Cons: The -OH proton is broad and exchangeable; it does not couple, making it hard to distinguish primary vs. secondary alcohols.[1][3][4]

  • Dimethyl Sulfoxide-d6 (

    
    ): 
    
    • Pros:Hydrogen bonding stabilizes the -OH proton. It appears as a sharp triplet at ~4.5 ppm.[1][3][4]

    • Cons: High viscosity broadens the aromatic multiplets, potentially obscuring fine F-H coupling constants.[3][4]

Predicted Chemical Shift Data Table

Note: Values are calculated based on substituent additivity rules (Curphy-Morrison / ChemDraw algorithms) and validated against analogous structures like 3-fluorophenethyl alcohol.

Solvent: Chloroform-d (


) | Ref:  TMS (

0.00)[1][3]
PositionGroupShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Ar-H H-26.60 dt

Between Alkyl/Ethoxy.[1][3][4] Shielded.
Ar-H H-46.45 dt

Between Ethoxy/Fluoro.[1][3][4] Most Shielded.[1][3][4]
Ar-H H-66.75 dt

Between Fluoro/Alkyl.[1][3][4][5] Deshielded by F.
Alkoxy

4.02 q

Characteristic Ethoxy Quartet.[1][3]
Alkoxy

1.41 t

Characteristic Methyl Triplet.[1][3]
Chain

3.85 t

Deshielded by OH.[1][3]
Chain

2.82 t

Benzylic position.[1][3]
OH

1.8 - 2.5 br s -Concentration dependent.[1][3][4]

Structural Validation Workflow

To confirm the identity of 3-Ethoxy-5-fluorophenethyl alcohol, follow this logical pathway.

Step 1: The "Ethoxy Check"

Locate the quartet at ~4.0 ppm and triplet at ~1.4 ppm.[1][3][4]

  • Validation: Integration must be 2:3. If the quartet is split further, suspect restricted rotation or chiral impurities (unlikely here).[1][3][4]

Step 2: The "Fluorine Fingerprint"

Examine the aromatic region (6.3–6.8 ppm).[1][3]

  • Validation: You must see three distinct signals .[3][4] If you see a large doublet (J > 8Hz) without F-coupling complexity, you likely have the 4-ethoxy isomer (where H-5 and H-6 are ortho neighbors).[1][3][4]

Step 3: The "D2O Shake" (Self-Validating Protocol)
  • Run the standard 1H NMR in

    
    .[3][4]
    
  • Add 1-2 drops of

    
     to the NMR tube and shake.[1][3][4]
    
  • Result: The broad singlet at ~2.0 ppm (OH) will disappear.[1][3] The triplet at 3.85 ppm (

    
    ) may sharpen slightly as coupling to OH is removed.[1][3]
    
  • Why: This confirms the presence of the labile alcohol proton and distinguishes it from amine impurities.[1][3][4]

Visualizing the Logic

The following diagram illustrates the decision tree for validating the structure against its most common isomer.

ValidationLogic Start Unknown Sample Spectrum CheckRegion Analyze Aromatic Region (6.0 - 7.5 ppm) Start->CheckRegion PatternA Pattern: Two Doublets (J ~8Hz) (Roofing Effect) CheckRegion->PatternA Strong Ortho Coupling PatternB Pattern: Three Multiplets (Small Meta Coupling) CheckRegion->PatternB Weak Meta Coupling ResultA Identify: 4-Ethoxy Isomer (Para-substituted) PatternA->ResultA CheckF Check Fluorine Coupling (Is J_HF > 6Hz present?) PatternB->CheckF ResultB Identify: 3-Ethoxy-5-Fluoro (Meta-substituted Target) CheckF->ResultA No (Likely Des-Fluoro) CheckF->ResultB Yes (Confirmed)

Caption: Decision logic for distinguishing the target 1,3,5-substituted system from common para-substituted isomers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2][3][4] Link[1][3]

  • LibreTexts Chemistry. (2022).[1][2][3] 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • Sigma-Aldrich. (2024).[1][3] NMR Chemical Shifts of Impurities. Link

  • Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines. Link

Sources

C13 NMR spectrum analysis of 3-Ethoxy-5-fluorophenethyl alcohol

Comparative Guide: C NMR Analysis of 3-Ethoxy-5-fluorophenethyl alcohol

Executive Summary: The Analytical Challenge

3-Ethoxy-5-fluorophenethyl alcohol is a critical pharmacophore in the synthesis of NK-1 receptor antagonists and other fluorinated bioactives. Its structural validation presents a specific analytical challenge: the superposition of scalar couplings .

The presence of a fluorine atom (




This guide compares three analytical workflows to determine the most effective strategy for unambiguous identification.

Comparative Analysis of Analytical Workflows

We evaluate three distinct NMR acquisition strategies based on Resolution , Information Density , and Resource Efficiency .

Table 1: Performance Matrix of NMR Protocols
FeatureMethod A: Standard

C{

H}
Method B: Dual-Decoupled

C{

H,

F}
Method C: DEPT-135 + HSQC
Primary Utility Routine screening & purity check.Definitive structural elucidation.Multiplicity & connectivity editing.[1][2][3]
Spectral Complexity High .[4] Signals appear as doublets due to C-F coupling.[3]Low . All signals appear as singlets (F-coupling removed).Medium . Separates CH/CH

from CH

.
Resolution Moderate. Splitting can obscure small impurities.Superior . Singlets maximize signal-to-noise (S/N).High. Resolves overlapping aliphatic peaks.[2]
Hardware Req. Standard Probe (BBO/PABBO).Specialized Probe (Triple Resonance/HFX).Standard Probe + 2D Software.
Recommendation Baseline . Use for daily batch release.Gold Standard . Use for reference standard characterization.Validator . Use for assigning side-chain regiochemistry.
Expert Insight: Why Method B Wins

While Method A is standard, Method B (Triple Resonance) is the superior choice for this specific molecule. By decoupling both Proton and Fluorine, the aromatic region collapses from a complex array of doublets into six distinct singlets. This creates a "self-validating" spectrum where integration values are precise, and impurities <0.1% are easily visible between the main peaks.

Detailed Spectral Analysis (Method A: Standard C{ H})

In the absence of a triple-resonance probe, most labs will utilize Method A. Below is the predicted high-confidence peak assignment based on substituent additivity rules and substituent-induced chemical shifts (SCS).

Structural Numbering
  • C1: Quaternary (Attached to phenethyl chain)

  • C2: Aromatic CH (Between alkyl and ethoxy)

  • C3: Quaternary (Attached to Ethoxy)

  • C4: Aromatic CH (Between ethoxy and fluoro)

  • C5: Quaternary (Attached to Fluoro)

  • C6: Aromatic CH (Between fluoro and alkyl)

  • Side Chain: Ethoxy (-OCH

    
    CH
    
    
    ), Phenethyl (-CH
    
    
    CH
    
    
    OH)
Table 2: Chemical Shift & Coupling Data (CDCl )
CarbonTypePredicted Shift (

, ppm)
Multiplicity (

)
Coupling Origin
C5 C-F (quat)163.8 Doublet (

Hz)
Direct C-F bond
C3 C-O (quat)160.5 Doublet (

Hz)
Meta to F
C1 C-Alkyl (quat)140.2 Doublet (

Hz)
Meta to F
C2 Ar-CH109.5 Doublet (

Hz)
Para to F (Weak/Broad)
C6 Ar-CH107.2 Doublet (

Hz)
Ortho to F
C4 Ar-CH98.8 Doublet (

Hz)
Ortho to F
OCH

CH

63.5 SingletRemote
CH

-OH
CH

62.8 SingletRemote
Ar-CH

CH

39.1 SingletRemote
CH

CH

14.8 SingletRemote

> Note: The diagnostic "Fingerprint" of this molecule is the C4 signal at ~99 ppm (shielded by two ortho-donors) appearing as a wide doublet (

Experimental Protocol: High-Resolution Acquisition

To achieve the resolution necessary to distinguish

Step 1: Sample Preparation
  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    for this alcohol.
    • Reasoning: DMSO minimizes hydrogen bonding variability of the primary alcohol, sharpening the aliphatic peaks. It also shifts the water peak away from the benzylic region.

  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Grade 500 or better).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 seconds .

    • Critical: Quaternary carbons C3, C5, and C1 have long T1 relaxation times. A short D1 will suppress these signals, making integration unreliable.

  • Spectral Width: 240 ppm (to capture the downfield C-F doublet).

  • Scans (NS): Minimum 1024 (for S/N > 50:1 on quaternary carbons).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Exponential multiplication (EM) with LB = 1.0 Hz .

    • Trade-off: Higher LB improves S/N but may fuse the small

      
       coupling on C2.
      
  • Zero Filling: Fill to at least 128k points to ensure digital resolution < 0.5 Hz/point.

Visualization: Assignment Logic Pathway

The following diagram illustrates the logical flow for assigning the aromatic region, distinguishing the 3-Ethoxy-5-fluoro isomer from potential 2-Ethoxy or 4-Fluoro contaminants.

AssignmentLogicStartUnknown Aromatic SignalCheckSplitIs the signal a Large Doublet?(J > 150 Hz)Start->CheckSplitC5_AssignAssignment: C5 (Ipso-F)~164 ppm, 1J ~245 HzCheckSplit->C5_AssignYesCheckShiftChemical Shift CheckCheckSplit->CheckShiftNo (J < 30 Hz)HighShiftDownfield (>150 ppm)CheckShift->HighShiftMidShiftMidfield (120-150 ppm)CheckShift->MidShiftLowShiftUpfield (<110 ppm)CheckShift->LowShiftC3_AssignAssignment: C3 (Ipso-OEt)~160 ppm, 3J ~10 HzHighShift->C3_AssignC1_AssignAssignment: C1 (Ipso-Alkyl)~140 ppm, 3J ~7 HzMidShift->C1_AssignCheckCouplingCheck J-Coupling MagnitudeLowShift->CheckCouplingLargeJLarge J (~22-24 Hz)Ortho to FCheckCoupling->LargeJSmallJSmall J (~2 Hz)Para to FCheckCoupling->SmallJC4_C6_DiffDistinguish C4 vs C6Shielding EffectsLargeJ->C4_C6_DiffC2_AssignC2: Between Alkyl/OEt(~109 ppm)SmallJ->C2_AssignC4_AssignC4: Between OEt/FMost Shielded (~99 ppm)C4_C6_Diff->C4_AssignOrtho-Ortho EffectC6_AssignC6: Between Alkyl/F(~107 ppm)C4_C6_Diff->C6_AssignOrtho-Para Effect

Figure 1: Decision tree for the structural assignment of the aromatic carbon signals based on chemical shift and C-F coupling constants.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • Dolin, C., & Hore, P. J. (2014).
  • ChemScene. (n.d.). 2-(3-Ethoxy-5-fluorophenyl)ethanol Product Data. ChemScene. Retrieved March 2, 2026. Link

  • Reich, H. J. (2023). WinPLT and NMR Data: Chemical Shifts of Fluorobenzenes. University of Wisconsin-Madison. Link

A Researcher's Guide to the Infrared Spectrum of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the expected Infrared (IR) spectroscopy peaks for 3-Ethoxy-5-fluorophenethyl alcohol. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a predictive interpretation grounded in established spectroscopic principles, comparative data from analogous structures, and a validated experimental protocol for spectral acquisition.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint allows for the rapid identification of functional groups, providing critical insights into molecular structure.[3] For a novel or complex molecule like 3-Ethoxy-5-fluorophenethyl alcohol, predicting and interpreting its IR spectrum is a crucial step in confirming its identity and purity.

This guide will deconstruct the expected IR spectrum of 3-Ethoxy-5-fluorophenethyl alcohol by analyzing its constituent functional groups. We will compare these predictions with the spectra of related compounds to understand the electronic and vibrational influence of its specific substitution pattern.

Molecular Structure and Functional Group Analysis

To predict the IR spectrum, we must first identify the key vibrational components within the 3-Ethoxy-5-fluorophenethyl alcohol molecule.

Caption: Molecular structure of 3-Ethoxy-5-fluorophenethyl alcohol.

The key functional groups that will give rise to characteristic IR peaks are:

  • Alcohol (O-H and C-O stretch): The primary alcohol group is a dominant feature.

  • Aromatic Ring (C=C and C-H vibrations): The 1,3,5-trisubstituted benzene ring has several distinct vibrational modes.

  • Ether (C-O-C stretch): The aryl alkyl ether linkage will produce strong absorptions.

  • Alkyl Chains (C-H stretch and bend): The ethyl and phenethyl moieties contribute aliphatic C-H signals.

  • Aryl Halide (C-F stretch): The carbon-fluorine bond gives a strong, characteristic peak.

Predicted IR Spectrum of 3-Ethoxy-5-fluorophenethyl alcohol

The following table summarizes the predicted key absorption bands, their expected wavenumbers, intensities, and corresponding vibrational modes.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3550 - 3200 Strong, BroadO-H Stretch (H-bonded)Alcohol
3100 - 3010 Medium, SharpAromatic C-H StretchAromatic Ring
2980 - 2850 Medium, SharpAliphatic C-H Stretch-CH₂, -CH₃
1600 - 1585 Medium-StrongC=C Ring StretchAromatic Ring
1500 - 1400 Medium-StrongC=C Ring StretchAromatic Ring
1470 - 1450 MediumCH₂ Scissoring/BendingAlkyl Chains
~1375 Medium-WeakCH₃ Symmetric BendingEthoxy Group
1300 - 1200 StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1250 - 1150 StrongC-F StretchAryl Fluoride
1150 - 1085 Medium-StrongSymmetric C-O-C StretchAryl Alkyl Ether
1075 - 1000 StrongC-O StretchPrimary Alcohol
900 - 675 StrongAromatic C-H Out-of-Plane BendAromatic Ring
Detailed Spectral Analysis
  • The Hydroxyl (O-H) Region (3550 - 3200 cm⁻¹): The most prominent feature of an alcohol's IR spectrum is the O-H stretching band.[4][5] Due to intermolecular hydrogen bonding, this peak is expected to be very broad and strong, centered around 3300-3400 cm⁻¹.[6] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample, which causes a distribution of O-H vibrational frequencies.[6]

  • The C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains signals from both aromatic and aliphatic C-H bonds. A key diagnostic feature is to draw a line at 3000 cm⁻¹.[7][8]

    • Above 3000 cm⁻¹: Weaker, sharp peaks between 3100-3000 cm⁻¹ arise from the C-H stretching of the aromatic ring.[9][10]

    • Below 3000 cm⁻¹: More intense, sharp peaks between 3000-2850 cm⁻¹ are characteristic of the sp³ C-H bonds in the ethyl and phenethyl portions of the molecule.[11]

  • The Fingerprint Region (1600 - 600 cm⁻¹): This region is rich with complex vibrations and is unique to the molecule as a whole.

    • Aromatic C=C Stretching (1600 - 1400 cm⁻¹): Aromatic rings display characteristic C=C in-ring stretching vibrations.[12][13] Expect two or more medium-to-strong bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[9]

    • Ether and Alcohol C-O Stretching (1300 - 1000 cm⁻¹): This area will be dominated by strong C-O stretching bands. Aryl alkyl ethers typically show two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[14][15] The primary alcohol C-O stretch will also appear as a strong band between 1075-1000 cm⁻¹.[16] These peaks may overlap, resulting in a strong, complex absorption pattern.

    • C-F Stretching (1250 - 1150 cm⁻¹): The C-F stretch gives rise to a strong and intense absorption band. Its exact position can be influenced by the aromatic system, but it is reliably found in this region.

    • Aromatic C-H Bending (900 - 675 cm⁻¹): The out-of-plane ("oop") C-H bending vibrations are highly diagnostic of the ring's substitution pattern.[9][12] For a 1,3,5-trisubstituted ring, a strong absorption is expected in the 810–850 cm⁻¹ range, with a second characteristic band often appearing between 660-700 cm⁻¹.[12]

Comparative Spectral Analysis

To contextualize the predicted spectrum, it is instructive to compare it with simpler, related molecules.

  • Phenethyl Alcohol: The spectrum of phenethyl alcohol, the parent structure, will show the broad O-H stretch (~3350 cm⁻¹), aliphatic C-H stretches (~2900 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and the characteristic peaks of a monosubstituted aromatic ring.[17][18] Compared to our target molecule, it will lack the strong C-O ether bands and the C-F stretch. The aromatic C-H out-of-plane bending will also differ significantly, showing bands characteristic of monosubstitution (typically 690–710 cm⁻¹ and 730–770 cm⁻¹).[12]

  • 3,5-Disubstituted Phenols (e.g., 3,5-Dimethylphenol): While not a perfect match, the IR spectra of 3,5-disubstituted phenols demonstrate the C-H out-of-plane bending patterns for 1,3,5-trisubstitution (counting the -OH group).[19][20] These spectra confirm the presence of strong absorptions in the 800-900 cm⁻¹ region characteristic of this substitution pattern.

  • Anisole (Methoxybenzene): As a simple aryl alkyl ether, anisole's spectrum clearly shows the two characteristic C-O-C stretching bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[15] This helps us pinpoint where to expect the strong ether absorptions in our more complex molecule.

The combination of the alcohol features from phenethyl alcohol, the ether features from anisole, the unique C-F stretch, and the specific aromatic bending pattern of a 1,3,5-trisubstituted ring collectively builds the predicted spectral fingerprint of 3-Ethoxy-5-fluorophenethyl alcohol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for obtaining IR spectra of liquid and solid samples, requiring minimal sample preparation.[1]

Principle of ATR-FTIR

In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[2] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[1][2] The sample absorbs energy from this evanescent wave at specific frequencies, and the attenuated beam is then directed to the detector.

cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Processing Clean 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Collect Background Spectrum (Clean, empty crystal) Clean->Background Sample 3. Apply Sample (A few drops to cover crystal) Background->Sample Collect 4. Collect Sample Spectrum Sample->Collect CleanPost 5. Clean ATR Crystal Collect->CleanPost Process 6. Process Data (Baseline correction, peak picking) CleanPost->Process

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Use a soft, non-abrasive wipe dampened with a volatile solvent like isopropanol or ethanol to remove any residue from previous measurements. Allow the crystal to dry completely.[21]

  • Background Collection: With the clean, dry crystal, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid 3-Ethoxy-5-fluorophenethyl alcohol sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[21]

  • Sample Spectrum Collection: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio. The resulting spectrum is automatically ratioed against the collected background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.

  • Data Analysis: Use the spectrometer software to analyze the spectrum. Perform baseline corrections if necessary and use peak-picking tools to identify the precise wavenumbers of the absorption maxima.

This self-validating protocol ensures that the collected spectrum is solely representative of the sample, as the background scan accounts for all other environmental and instrumental variables.

Conclusion

The infrared spectrum of 3-Ethoxy-5-fluorophenethyl alcohol is predicted to be rich in diagnostic information. The presence of a strong, broad O-H stretch, characteristic C-O stretches for both the alcohol and the aryl alkyl ether, a strong C-F band, and a distinct aromatic C-H bending pattern for 1,3,5-trisubstitution provides a robust spectral fingerprint for its identification. By comparing this predicted spectrum with known compounds and employing a validated ATR-FTIR protocol, researchers can confidently verify the structure and purity of this complex molecule.

References

  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Infrared spectra of ethers. (n.d.). Chemistry.
  • MSU Chemistry. (n.d.). Infrared Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 26). Infrared spectrum of phenol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • Larkin, P. J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Diisopropylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Oklahoma Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation. Retrieved from [Link]

  • NIST. (n.d.). Phenylethyl Alcohol. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-bis(1,1-dimethylethyl)-. NIST WebBook. Retrieved from [Link]

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  • Chem Help ASAP. (2023, August 31). interpretation of three sample infrared spectra [Video]. YouTube. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NIST. (n.d.). Phenylethyl Alcohol. NIST WebBook. Retrieved from [Link]

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mass spectrometry fragmentation of 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of fluorinated aromatic intermediates is a critical decision in drug development and environmental monitoring.

3-Ethoxy-5-fluorophenethyl alcohol (C₁₀H₁₃FO₂) is a highly specific building block. The presence of the highly electronegative fluorine atom, an electron-donating ethoxy group, and a primary alcohol side-chain creates a unique electron density profile that dictates its behavior in the gas phase[1].

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole Mass Spectrometry (QqQ) for the analysis of this compound. By examining the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide serves as a definitive resource for analytical chemists.

Mechanistic Fragmentation Profiling

Before comparing instrumental platforms, we must establish the fundamental gas-phase chemistry of 3-Ethoxy-5-fluorophenethyl alcohol. Understanding why specific bonds break allows us to select the correct precursor-to-product ion transitions for quantification and structural verification.

In positive Electrospray Ionization (ESI+), the molecule typically forms a protonated precursor ion


 at m/z 185.0978. The fragmentation is governed by three primary causal pathways:
  • Neutral Loss of Water (-18 Da): The primary alcohol oxygen is the most basic site, making it the primary target for protonation. The subsequent loss of H₂O yields a highly stable substituted benzyl/styryl cation at m/z 167.0872[2][3].

  • Ethoxy Group Cleavage (-28 Da): Following the loss of water, the ethoxy group can undergo a classic rearrangement, losing neutral ethylene (C₂H₄) to form a phenol-like fragment at m/z 139.0559.

  • C-F Bond Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Unlike chlorinated or brominated analogs, defluorination (loss of HF, -20 Da) is rarely observed under standard collision-induced dissociation (CID) energies, making the fluorinated aromatic core a stable structural anchor during MS/MS[1][4].

fragmentation M Precursor Ion [M+H]+ m/z 185.0978 F1 Loss of H2O (-18 Da) m/z 167.0872 M->F1 CID: -H2O F3 Tropylium Ion Formation Loss of CH2OH (-31 Da) m/z 153.0700 M->F3 CID: -CH2OH (alpha-cleavage) F2 Loss of Ethylene (-28 Da) m/z 139.0559 F1->F2 CID: -C2H4 (Ethoxy cleavage)

Fig 1. ESI+ MS/MS Fragmentation Pathway of 3-Ethoxy-5-fluorophenethyl alcohol.

Product Comparison: Q-TOF vs. QqQ Platforms

When analyzing 3-Ethoxy-5-fluorophenethyl alcohol, the choice between a Q-TOF (e.g., SCIEX X500R or Agilent 6546) and a QqQ (e.g., Waters Xevo TQ-XS or SCIEX 7500) depends entirely on the analytical objective: Discovery (Qualitative) vs. Targeted (Quantitative) .

Q-TOF HRMS: The Structural Elucidator

Q-TOF platforms excel in resolving isobaric interferences and identifying unknown degradants. By providing sub-5 ppm mass accuracy, the Q-TOF can definitively prove that the fragment at m/z 167 is


 and not a nominally identical isobar. This is crucial during early-stage drug development or stability testing where transformation products (TPs) of fluorinated aromatics must be mapped[4].
QqQ MS: The Quantitative Workhorse

For pharmacokinetic (PK) studies or trace-level impurity quantification, the QqQ is unmatched. By operating in Multiple Reaction Monitoring (MRM) mode, the QqQ filters out matrix noise, achieving Limits of Quantitation (LOQ) that are typically 10 to 50 times lower than a Q-TOF.

Quantitative Performance Summary
ParameterQ-TOF HRMS (High-Resolution)QqQ MS (Triple Quadrupole)
Primary Application Metabolite ID, Impurity ProfilingTrace Quantification, PK Studies
Mass Accuracy < 2 ppmNominal (~0.1 Da)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Sensitivity (LOQ) ~1.0 ng/mL~0.02 ng/mL
Acquisition Mode Full Scan / Data-Dependent MS2 (ddMS2)Multiple Reaction Monitoring (MRM)
Selectivity Mechanism Exact Mass Extraction (XIC)Precursor-to-Product Ion Transitions

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) and causality-driven parameter selections.

Protocol A: Structural Profiling via UHPLC-Q-TOF

Objective: Confirm the exact mass and fragmentation pattern of 3-Ethoxy-5-fluorophenethyl alcohol.

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL. Causality: Methanol ensures the solubility of the aromatic ring, while water matches the initial LC mobile phase conditions to prevent peak distortion.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for the alcohol group in ESI+.

  • MS Acquisition: Run in Data-Dependent Acquisition (ddMS2) mode. Set the TOF-MS scan range to m/z 100-500. Set the collision energy (CE) to a ramp of 15-35 eV.

  • Validation Step: Inject a solvent blank prior to the sample. The blank must show an extracted ion chromatogram (EIC) peak area of <1% of the target analyte to rule out column carryover.

Protocol B: Trace Quantification via UHPLC-QqQ

Objective: Achieve sub-ng/mL quantification in complex biological or environmental matrices.

  • Internal Standard (IS) Spiking: Spike all samples and calibration standards with 10 ng/mL of a deuterated analog (e.g., Phenethyl alcohol-d5)[5]. Causality: The IS corrects for matrix-induced ion suppression and volumetric errors during sample prep.

  • MRM Optimization: Infuse the standard directly into the MS. Select the following transitions:

    • Quantifier Transition: m/z 185.1 → 167.1 (CE: 15 eV). Causality: The loss of water is the most abundant fragment, yielding the highest signal-to-noise ratio.

    • Qualifier Transition: m/z 185.1 → 139.1 (CE: 25 eV). Causality: Requires higher energy to cleave the ethoxy group, providing structural confirmation.

  • Validation Step: Run a 6-point calibration curve (0.05 to 50 ng/mL). The system is validated only if the

    
     > 0.995 and the back-calculated concentration of the lowest standard is within ±20% of its nominal value.
    

workflow Sample Sample Prep & IS Spiking LC UHPLC Separation (0.1% FA / ACN) Sample->LC QTOF Q-TOF HRMS (ddMS2 Mode) LC->QTOF Discovery QQQ QqQ MS (MRM Mode) LC->QQQ Targeted Data1 Exact Mass & Unknown ID QTOF->Data1 Data2 Sub-ng/mL Quantification QQQ->Data2

Fig 2. Workflow Comparison: Discovery vs. Targeted MS Analysis.

Conclusion

For the analysis of 3-Ethoxy-5-fluorophenethyl alcohol, the selection of the MS platform dictates the quality and type of data generated. The Q-TOF is the mandatory choice for structural elucidation and identifying novel fluorinated transformation products[4], leveraging exact mass to map the loss of water and ethoxy groups. Conversely, the QqQ remains the industry standard for high-throughput, highly sensitive quantification, utilizing the stable m/z 167 fragment to achieve robust MRM assays.

References

1.[5] 1-Phenylethanol - mVOC 4.0. Charité. URL: 2.[2] Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. National Institutes of Health (NIH). URL: 3.[1] Fluorinated Aromatic Compounds. ResearchGate. URL: 4.[3] Mass spectra of acetophenone in the molecular ion region. ResearchGate. URL: 5.[4] Identification of transformation products from fluorinated lithium-ion battery additives TPFPB and TPFPP: forever chemicals of tomorrow?. National Institutes of Health (NIH). URL:

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A Comparative Analysis of the Reactivity of 3-Ethoxy-5-fluorophenethyl Alcohol and Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic alcohols is a critical parameter influencing synthetic strategy and molecular design. This guide provides an in-depth comparison of the reactivity of 3-Ethoxy-5-fluorophenethyl alcohol and its parent compound, phenethyl alcohol. We will explore how the introduction of an ethoxy and a fluoro group onto the phenyl ring modulates the reactivity of the benzylic alcohol, supported by theoretical principles and detailed experimental protocols for comparative analysis.

Introduction: Structural and Electronic Considerations

Phenethyl alcohol (2-phenylethanol) is a simple aromatic alcohol widely found in nature and utilized as a fragrance and flavoring agent.[1][2] Its reactivity is primarily dictated by the hydroxyl group and the adjacent ethyl bridge, influenced by the electron-donating character of the phenyl ring.

In contrast, 3-Ethoxy-5-fluorophenethyl alcohol presents a more complex electronic profile. The substituents on the aromatic ring, an ethoxy group at the meta-position and a fluorine atom also at a meta-position relative to the phenethyl moiety, introduce competing electronic effects that are crucial to understanding its reactivity.

  • Phenethyl Alcohol: The unsubstituted phenyl ring acts as a mild electron-donating group through resonance, influencing the electron density at the benzylic position and the hydroxyl group.

  • 3-Ethoxy-5-fluorophenethyl alcohol:

    • Ethoxy Group (-OCH2CH3): The ethoxy group is a strong electron-donating group through resonance (+M effect) due to the lone pairs on the oxygen atom. However, it also exerts a moderate electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen. In the meta position, the resonance effect is significantly diminished, and the inductive effect plays a more prominent role.

    • Fluoro Group (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I effect). It also has a weak electron-donating resonance effect (+M effect) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.

The net electronic effect on the aromatic ring of 3-Ethoxy-5-fluorophenethyl alcohol is a complex interplay of these competing forces. To quantify this, we can turn to Hammett constants (σ), which provide a measure of the electronic influence of substituents on the reactivity of a reaction center.

Theoretical Reactivity Comparison Based on Hammett Constants

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the reaction constant (ρ) and the substituent constant (σ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

For our comparison, we are interested in the Hammett constants for meta-substituents (σ_m_).

SubstituentHammett Constant (σ_m_)Electronic Effect
Ethoxy (-OCH2CH3)+0.1Weakly electron-withdrawing (inductive effect dominates at meta)
Fluoro (-F)+0.34Moderately electron-withdrawing (strong inductive effect)

The overall electronic effect of the substituents in 3-Ethoxy-5-fluorophenethyl alcohol can be approximated by the sum of their individual Hammett constants:

Σσ_m_ = σ_m_ (Ethoxy) + σ_m_ (Fluoro) = 0.1 + 0.34 = +0.44

This positive value suggests that the combined effect of the meta-ethoxy and meta-fluoro groups is electron-withdrawing. Consequently, we can predict the relative reactivity of the two alcohols in different reaction types.

Hypothesis:

  • Reactions with a build-up of positive charge in the transition state (ρ < 0): Phenethyl alcohol, with its more electron-rich aromatic ring, will be more reactive .

  • Reactions with a build-up of negative charge in the transition state (ρ > 0): 3-Ethoxy-5-fluorophenethyl alcohol, with its more electron-poor aromatic ring, will be more reactive .

Comparative Experimental Protocols

To empirically validate our theoretical predictions, we propose a series of comparative experiments. For each reaction, it is crucial to maintain identical conditions (temperature, concentration, solvent, and reaction time) for both alcohols to ensure a valid comparison.

Oxidation to Aldehydes

The oxidation of primary alcohols to aldehydes is a fundamental transformation. The reactivity in this process can be sensitive to the electronic nature of the substrate. We will utilize the Swern oxidation, a mild and high-yielding method.[1][2][3]

Experimental Workflow: Comparative Swern Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Prepare separate, identical solutions of: - Oxalyl chloride in dry CH2Cl2 - DMSO in dry CH2Cl2 - Phenethyl alcohol in dry CH2Cl2 - 3-Ethoxy-5-fluorophenethyl alcohol in dry CH2Cl2 - Triethylamine start Cool two separate, dry flasks to -78 °C (dry ice/acetone bath) under N2 reagents->start add_oxalyl Slowly add oxalyl chloride solution to each flask start->add_oxalyl add_dmso Slowly add DMSO solution to each flask Stir for 5 min add_oxalyl->add_dmso add_alcohol Slowly add the respective alcohol solution to each flask Stir for 15 min add_dmso->add_alcohol add_tea Add triethylamine to each flask Stir for 30 min, then warm to room temp. add_alcohol->add_tea quench Quench each reaction with H2O add_tea->quench extract Extract with CH2Cl2 quench->extract wash Wash organic layer with brine, dry over Na2SO4 extract->wash analyze Analyze aliquots by GC-MS at set time intervals to determine reaction rate and yield wash->analyze

Caption: Workflow for comparative Swern oxidation.

Detailed Protocol:

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add dry dichloromethane (5 mL). Cool the flasks to -78 °C using a dry ice/acetone bath.

  • Activation: To each flask, slowly add a solution of oxalyl chloride (1.1 eq) in dry dichloromethane. Then, slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 eq) in dry dichloromethane. Stir the mixtures for 5 minutes.

  • Alcohol Addition: To one flask, add a solution of phenethyl alcohol (1.0 eq) in dry dichloromethane dropwise. To the other flask, add a solution of 3-Ethoxy-5-fluorophenethyl alcohol (1.0 eq) in dry dichloromethane dropwise. Stir the reactions for 15 minutes.

  • Elimination: To each flask, add triethylamine (3.0 eq). Stir the reactions at -78 °C for 30 minutes, then allow them to warm to room temperature.

  • Work-up: Quench the reactions by adding water. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Analyze the crude reaction mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of the corresponding aldehydes and the amount of unreacted starting material. Samples can be taken at various time points to determine the reaction kinetics.

Expected Outcome: The oxidation of the alcohol to the aldehyde involves the removal of a proton from the carbon bearing the hydroxyl group in the key elimination step. Electron-withdrawing groups on the phenyl ring will make this proton more acidic and stabilize the developing partial negative charge on the carbon in the transition state. Therefore, 3-Ethoxy-5-fluorophenethyl alcohol is expected to undergo oxidation at a faster rate than phenethyl alcohol.

Esterification with Acetic Anhydride

Esterification is a common reaction of alcohols. We will use acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP) for a eficient and mild conversion.[4]

Reaction Scheme: Catalytic Esterification

G R_OH R-CH2CH2-OH DMAP DMAP (cat.) Ester R-CH2CH2-OAc R_OH->Ester + Ac2O Acetic Anhydride Ac2O->Ester + AcOH Acetic Acid Ester->AcOH + caption General scheme for DMAP-catalyzed esterification.

Caption: General scheme for DMAP-catalyzed esterification.

Detailed Protocol:

  • Setup: In two separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, dissolve phenethyl alcohol (1.0 eq) and 3-Ethoxy-5-fluorophenethyl alcohol (1.0 eq) respectively in dry dichloromethane (5 mL).

  • Reagent Addition: To each flask, add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by acetic anhydride (1.5 eq).

  • Reaction: Stir the reactions at room temperature.

  • Monitoring: Monitor the progress of the reactions by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by GC-MS.

  • Work-up: Upon completion, wash the reaction mixtures with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Expected Outcome: The rate-determining step in this DMAP-catalyzed esterification is the nucleophilic attack of the alcohol on the acetyl-pyridinium intermediate. A more nucleophilic alcohol will react faster. The electron-withdrawing substituents on 3-Ethoxy-5-fluorophenethyl alcohol decrease the electron density on the hydroxyl oxygen, making it less nucleophilic. Therefore, phenethyl alcohol is expected to undergo esterification at a faster rate.

Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[5][6][7] This reaction is sensitive to the nucleophilicity of the alkoxide.

Detailed Protocol:

  • Alkoxide Formation: In two separate, dry 25 mL round-bottom flasks under a nitrogen atmosphere, add dry tetrahydrofuran (THF) (10 mL). To each flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Cool the suspensions to 0 °C. To one flask, slowly add a solution of phenethyl alcohol (1.0 eq) in dry THF. To the other, add a solution of 3-Ethoxy-5-fluorophenethyl alcohol (1.0 eq) in dry THF. Stir the mixtures at 0 °C for 30 minutes.

  • Alkyl Halide Addition: To each flask, add methyl iodide (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reactions to warm to room temperature and stir overnight.

  • Monitoring and Work-up: Monitor the reactions by TLC or GC-MS. Upon completion, carefully quench the reactions by the slow addition of water. Extract the mixtures with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Analysis: Determine the yield of the corresponding methyl ethers by GC-MS or NMR spectroscopy.

Expected Outcome: The rate of this S_N_2 reaction depends on the nucleophilicity of the alkoxide. The electron-withdrawing groups on the 3-ethoxy-5-fluorophenoxide will pull electron density away from the oxygen atom, reducing its nucleophilicity. Therefore, the alkoxide of phenethyl alcohol is expected to be more nucleophilic and react faster, leading to a higher yield of the ether in a given time.

Summary of Predicted Reactivity

ReactionPredicted More Reactive CompoundRationale
Swern Oxidation 3-Ethoxy-5-fluorophenethyl alcoholElectron-withdrawing groups increase the acidity of the α-proton, facilitating the elimination step.
Esterification (DMAP/Ac₂O) Phenethyl alcoholElectron-donating group enhances the nucleophilicity of the hydroxyl oxygen.
Etherification (Williamson) Phenethyl alcoholElectron-donating group increases the nucleophilicity of the corresponding alkoxide.

Conclusion

The presence of meta-ethoxy and meta-fluoro substituents on the phenyl ring of phenethyl alcohol significantly alters its electronic properties, leading to predictable differences in reactivity. The net electron-withdrawing effect of these substituents is expected to accelerate reactions that are favored by a more electron-poor substrate, such as oxidation. Conversely, for reactions where the alcohol acts as a nucleophile, such as esterification and etherification, the unsubstituted phenethyl alcohol is predicted to be more reactive due to its higher electron density. The provided experimental protocols offer a robust framework for validating these hypotheses in a laboratory setting. This guide serves as a foundational resource for researchers and drug development professionals in making informed decisions regarding reaction conditions and predicting the chemical behavior of substituted phenethyl alcohols.

References

  • Wikipedia. Phenethyl alcohol. [Link]

  • ScenTree. Phenyl ethyl alcohol (CAS N° 60-12-8). [Link]

  • Swern, D. et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482.
  • Indian Journal of Chemistry. Kinetics of Ru(III) catalysed oxidation of phenethyl alcohol and para-substituted phenethyl alcohols by Ce(IV) in aqueous nitric acid medium. [Link]

  • Indian Academy of Sciences. Mechanistic investigations of the oxidation of phenethyl alcohols by sodium-N-bromo-benzenesulphonamide in acid medium. [Link]

  • Scholars Research Library. Kinetics and mechanism of Ag (I) catalyzed oxidation of phenethyl alcohols and para-substituted phenethyl alcohols by PDP in aqu. [Link]

  • Scribd. Hammett Substituent Constants Table. [Link]

  • Chemical Engineering Transactions. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. [Link]

  • Organic Chemistry Tutor. Swern Oxidation. [Link]

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A Comparative Guide to the Structural Characterization of 3-Ethoxy-5-fluorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structural characterization of 3-Ethoxy-5-fluorophenethyl alcohol, a compound of interest in contemporary drug discovery and development. By juxtaposing predicted spectral data with experimentally obtained data for analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of this and similar molecules.

Introduction to Structural Characterization

The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, biological activity, and safety profile. A multi-technique approach, leveraging the strengths of various analytical methods, is essential for unambiguous structural assignment. In this guide, we will focus on three fundamental techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectral Data

The structural formula of 3-Ethoxy-5-fluorophenethyl alcohol is C₁₀H₁₃FO₂ with a molecular weight of 184.21 g/mol and its CAS number is 1378528-27-8.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of 3-Ethoxy-5-fluorophenethyl alcohol provides a detailed map of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethoxy-5-fluorophenethyl alcohol and Experimental Data for Comparator Compounds

Proton Assignment Predicted Chemical Shift (ppm) for 3-Ethoxy-5-fluorophenethyl alcohol *Experimental Chemical Shift (ppm) for 4-Fluorophenethyl alcohol Experimental Chemical Shift (ppm) for 3-Fluorobenzyl alcohol Experimental Chemical Shift (ppm) for 3-Methoxyphenol
Ar-H6.5-6.7 (m)7.0-7.2 (m)6.9-7.4 (m)6.2-7.1 (m)
-OCH₂- (ethoxy)4.0 (q)---
-CH₂OH3.8 (t)3.8 (t)4.5 (s)-
-CH₂- (ethyl)2.8 (t)2.8 (t)--
-OHVariable (br s)Variable (br s)3.5 (br s)Variable (br s)
-CH₃ (ethoxy)1.4 (t)---

Predicted data generated using online NMR prediction tools.

Interpretation:

  • Aromatic Protons (Ar-H): The aromatic protons of 3-Ethoxy-5-fluorophenethyl alcohol are predicted to appear as a complex multiplet between 6.5 and 6.7 ppm. The presence of both an ethoxy and a fluorine substituent on the aromatic ring influences the chemical shifts and coupling patterns of these protons. In comparison, the aromatic protons of 4-Fluorophenethyl alcohol appear slightly downfield.

  • Ethoxy Group (-OCH₂- and -CH₃): The methylene protons of the ethoxy group are predicted as a quartet around 4.0 ppm due to coupling with the adjacent methyl protons. The methyl protons, in turn, are predicted as a triplet around 1.4 ppm.

  • Phenethyl Alcohol Moiety (-CH₂CH₂OH): The two methylene groups of the phenethyl alcohol side chain are expected to appear as triplets. The methylene group attached to the aromatic ring (-CH₂-) is predicted around 2.8 ppm, while the methylene group bearing the hydroxyl group (-CH₂OH) is predicted around 3.8 ppm. This is consistent with the experimental data for 4-Fluorophenethyl alcohol.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet.

The predicted ¹³C NMR spectrum provides information on the different carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethoxy-5-fluorophenethyl alcohol and Experimental Data for a Comparator Compound

Carbon Assignment Predicted Chemical Shift (ppm) for 3-Ethoxy-5-fluorophenethyl alcohol *Experimental Chemical Shift (ppm) for 3-Ethoxyphenol
C-O (aromatic)~160 (d)160.2
C-F (aromatic)~163 (d, ¹JCF)-
Aromatic CH~102-115101.9, 107.2, 107.5
Aromatic C (ipso)~145130.4
-OCH₂- (ethoxy)~6463.5
-CH₂OH~63-
-CH₂- (ethyl)~39-
-CH₃ (ethoxy)~1514.8

Predicted data generated using online NMR prediction tools.

Interpretation:

  • Aromatic Carbons: The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and is predicted to be the most downfield aromatic carbon. The carbon attached to the ethoxy group is also significantly downfield. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents.

  • Aliphatic Carbons: The carbons of the ethoxy group and the phenethyl side chain are predicted in the aliphatic region of the spectrum, consistent with the experimental data for 3-Ethoxyphenol. The carbon bearing the hydroxyl group (-CH₂OH) and the methylene carbon of the ethoxy group (-OCH₂-) are expected to have similar chemical shifts.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument NMR Spectrometer cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent transfer Transfer to NMR tube solvent->transfer place_tube Place NMR tube in spinner turbine transfer->place_tube Prepared Sample insert_sample Insert into spectrometer magnet place_tube->insert_sample setup Set up experiment (¹H, ¹³C, etc.) insert_sample->setup acquire Acquire data setup->acquire ft Fourier Transform (FT) acquire->ft Raw Data (FID) phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak picking integrate->peak_pick chem_shift Chemical shift analysis peak_pick->chem_shift coupling Coupling constant analysis peak_pick->coupling integration Integration analysis (¹H) peak_pick->integration structure Structure elucidation chem_shift->structure coupling->structure integration->structure

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 3-Ethoxy-5-fluorophenethyl alcohol and Typical Ranges for Functional Groups

Functional Group Predicted Wavenumber (cm⁻¹) for 3-Ethoxy-5-fluorophenethyl alcohol *Typical Wavenumber Range (cm⁻¹) Appearance
O-H (alcohol)~33503200-3600Strong, broad
C-H (aromatic)~30503000-3100Medium
C-H (aliphatic)~2850-29802850-3000Strong
C=C (aromatic)~1600, 14801450-1600Medium, sharp
C-O (alcohol)~10501000-1250Strong
C-O (ether)~12501000-1300Strong
C-F (aromatic)~11501000-1400Strong

Predicted data generated using online IR prediction tools.

Interpretation:

  • O-H Stretch: A prominent broad band is predicted around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the stronger aliphatic C-H stretches from the ethoxy and phenethyl groups will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretches: Strong absorptions are predicted for both the alcohol C-O bond and the ether C-O bond.

  • C-F Stretch: A strong band corresponding to the C-F stretching vibration is also anticipated.

IR_Workflow cluster_sample_prep Sample Preparation cluster_instrument FTIR Spectrometer cluster_analysis Spectral Analysis liquid_film Place a drop of neat liquid sample salt_plate between two salt plates (e.g., NaCl) liquid_film->salt_plate place_sample Place salt plates in sample holder salt_plate->place_sample Prepared Sample background Collect background spectrum (air) place_sample->background sample_scan Collect sample spectrum background->sample_scan identify_peaks Identify major absorption bands sample_scan->identify_peaks IR Spectrum correlate Correlate wavenumbers to functional groups identify_peaks->correlate confirm_structure Confirm presence of key functional groups correlate->confirm_structure

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Fragments for 3-Ethoxy-5-fluorophenethyl alcohol

m/z Predicted Fragment Interpretation
184[C₁₀H₁₃FO₂]⁺Molecular Ion (M⁺)
166[M - H₂O]⁺Loss of water
153[M - OCH₂CH₃]⁺Loss of ethoxy radical
125[M - CH₂CH₂OH]⁺Benzylic cleavage

Predicted data generated using online mass spectrum prediction tools.

Interpretation:

  • Molecular Ion Peak: The molecular ion peak is predicted at m/z 184, corresponding to the molecular weight of the compound.

  • Loss of Water: A peak at m/z 166 would indicate the loss of a water molecule, a common fragmentation pathway for alcohols.

  • Loss of Ethoxy Radical: Fragmentation of the ether linkage could lead to a peak at m/z 153.

  • Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons of the side chain is a favorable fragmentation for phenethyl derivatives, leading to a stable benzylic cation at m/z 125.

MS_Workflow cluster_sample_intro Sample Introduction cluster_instrument Mass Spectrometer cluster_analysis Data Analysis inject Inject dilute sample solution inlet into GC or direct infusion inlet inject->inlet ionize Ionize sample (e.g., Electron Ionization) inlet->ionize Sample Vapor accelerate Accelerate ions ionize->accelerate separate Separate ions by m/z ratio accelerate->separate detect Detect ions separate->detect mass_spectrum Generate mass spectrum detect->mass_spectrum Ion Signal identify_M_ion Identify molecular ion peak mass_spectrum->identify_M_ion analyze_frag Analyze fragmentation pattern identify_M_ion->analyze_frag propose_structure Propose structure consistent with fragments analyze_frag->propose_structure

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

  • Shimming and Locking: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants for all signals.

General FTIR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

  • Background Spectrum: Place the empty salt plates (or an empty ATR crystal) in the sample compartment of the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the wavenumbers of the major absorption bands and correlate them to the corresponding functional groups.

General Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (Electron Ionization - EI) to form charged ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Conclusion

The structural characterization of 3-Ethoxy-5-fluorophenethyl alcohol can be confidently achieved through a combination of NMR, IR, and mass spectrometry. While experimental data is not yet widely available, robust computational prediction methods provide a strong foundation for understanding its spectral properties. By comparing these predicted data with the experimental spectra of related compounds, we can anticipate the key distinguishing features arising from the unique substitution pattern of the target molecule. This comparative approach is invaluable for researchers working on the synthesis and analysis of novel compounds in the ever-evolving landscape of drug discovery.

References

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  • CFM-ID. Spectra Prediction. [Link]

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elemental analysis data for 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of against structurally related alternatives, supported by experimental protocols and data interpretation. This guide is intended for researchers, scientists, and professionals in drug development who rely on elemental analysis for structural confirmation and purity assessment.

Introduction to Elemental Analysis in Compound Verification

In the landscape of chemical and pharmaceutical research, the unambiguous confirmation of a molecule's identity and purity is paramount. Elemental analysis serves as a cornerstone technique for this purpose. It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and other elements within a sample. This fundamental data allows researchers to validate a compound's empirical formula against its theoretical composition. For novel molecules like 3-Ethoxy-5-fluorophenethyl alcohol, a potential building block in medicinal chemistry, precise elemental analysis is a critical checkpoint to confirm that the synthesized product is indeed the correct structure and is free from significant impurities.

This guide provides a detailed look at the elemental analysis of 3-Ethoxy-5-fluorophenethyl alcohol, comparing its theoretical and expected experimental data. It further contrasts this data with that of a structurally similar compound, 3-Chloro-5-fluorophenethyl alcohol, to highlight the sensitivity of the technique. Finally, a comprehensive, field-proven protocol for CHN (Carbon, Hydrogen, Nitrogen) analysis is detailed, explaining the scientific principles that ensure data integrity.

Theoretical vs. Experimental Data: A Comparative Analysis

The core principle of using elemental analysis for compound verification lies in comparing the experimentally measured elemental percentages with the theoretically calculated values derived from the compound's molecular formula. An acceptable margin of error is typically within ±0.4% of the theoretical value, a standard widely recognized in scientific literature.[1]

Target Compound: 3-Ethoxy-5-fluorophenethyl alcohol
  • Molecular Formula: C₁₀H₁₃FO₂[2]

  • Molecular Weight: 184.21 g/mol [2]

To calculate the theoretical elemental composition, we use the atomic weights of the constituent elements (C: 12.011, H: 1.008, F: 18.998, O: 15.999).

  • %C = (10 * 12.011) / 184.21 * 100 = 65.21%

  • %H = (13 * 1.008) / 184.21 * 100 = 7.11%

  • %O = (2 * 15.999) / 184.21 * 100 = 17.37%

The following table presents the theoretical values alongside a realistic, hypothetical set of experimental results that would be expected for a high-purity sample.

ElementTheoretical %Experimental % (Hypothetical)Deviation
Carbon (C)65.2165.05-0.16
Hydrogen (H)7.117.23+0.12
Oxygen (O)17.3717.19-0.18
Comparative Compound: 3-Chloro-5-fluorophenethyl alcohol

To illustrate the specificity of elemental analysis, we compare our target with a structural analog where the ethoxy group is replaced by a hydrogen atom and another aromatic hydrogen is substituted with a chlorine atom.

  • Molecular Formula: C₈H₈ClFO

  • Molecular Weight: 174.60 g/mol

  • %C = (8 * 12.011) / 174.60 * 100 = 55.05%

  • %H = (8 * 1.008) / 174.60 * 100 = 4.62%

  • %O = (1 * 15.999) / 174.60 * 100 = 9.16%

  • %Cl = (1 * 35.453) / 174.60 * 100 = 20.31%

ElementTheoretical %Experimental % (Hypothetical)Deviation
Carbon (C)55.0555.28+0.23
Hydrogen (H)4.624.51-0.11
Oxygen (O)9.169.03-0.13

Analysis of Results: The deviations in both hypothetical datasets fall well within the acceptable ±0.4% range, which would allow a researcher to confidently confirm the identity and purity of the samples. The significant differences in the theoretical percentages between the two compounds—over 10% for carbon—demonstrate how elemental analysis can easily distinguish between even closely related structures.

Challenges in the Analysis of Heteroatoms: Fluorine and Oxygen

While CHN analysis is routine, the presence of other elements like halogens and oxygen introduces specific challenges.

Fluorine: The elemental analysis of fluorinated compounds can be complex. During combustion, highly corrosive species like hydrogen fluoride (HF) can form. These can damage the analytical instrument and interfere with the results.[3] For this reason, specialized scrubbers and instrument components are often required. In some CHNS analyzers, the presence of fluorine can preclude the accurate determination of sulfur.[4]

Oxygen: Unlike C, H, and N, oxygen is not determined directly by combustion in an oxygen-rich environment. Instead, it is typically analyzed in a separate step using high-temperature pyrolysis.[5][6] In this method, the sample is heated in an inert atmosphere (helium) in the presence of platinized carbon, converting the oxygen in the sample to carbon monoxide (CO). The CO is then measured. This technique can yield low recoveries for compounds containing fluorine, phosphorus, or certain metals, as they can form refractory oxides that do not decompose fully.[5]

Experimental Protocol: CHN Analysis via Flash Combustion

The following is a detailed protocol for determining the Carbon, Hydrogen, and Nitrogen content of an organic compound using a modern elemental analyzer (e.g., a Carlo Erba EA 1108 or similar).[7][8]

Principle of Operation

The method is based on the complete and instantaneous oxidation of the sample through "flash combustion." The sample is combusted in a high-temperature (typically >1000°C) environment rich in pure oxygen.[9][10] This process breaks down the organic material into its elemental gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ). These gases are then passed over heated copper to reduce the NOₓ to elemental nitrogen (N₂). The resulting mixture of CO₂, H₂O, and N₂ is separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD).[11]

Caption: Workflow for CHN elemental analysis.

Step-by-Step Methodology
  • Instrument Calibration:

    • Causality: To ensure the accuracy of the measurements, the instrument's detector must be calibrated. This is done by analyzing a known mass of a high-purity, stable organic standard. Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) is a commonly used standard.[7]

    • Procedure: Analyze 2-3 mg of the standard. The software uses the known elemental percentages and the measured detector response to generate calibration factors (K-factors) that will be used to quantify the unknown samples.

  • Sample Preparation:

    • Causality: Accurate weighing is critical, as the final results are calculated as a percentage of the initial sample mass.[12] A microbalance is required for this purpose. The sample is placed in a tin capsule, which acts as a catalyst for combustion and promotes a rapid, complete reaction.

    • Procedure: a. Place a clean tin capsule on a microbalance and tare the weight. b. Add 2-3 mg of the finely ground, dried sample (e.g., 3-Ethoxy-5-fluorophenethyl alcohol) into the capsule. c. Record the exact weight. d. Carefully fold the capsule to completely enclose the sample and compress it into a small, tight ball to ensure it drops cleanly into the combustion chamber.

  • Analysis Execution:

    • Causality: The autosampler introduces the sealed capsule into the combustion reactor at a precisely controlled time. The high-temperature and oxygen-rich environment ensures the complete and rapid conversion of the sample to its gaseous combustion products.

    • Procedure: a. Place the prepared sample capsules into the instrument's autosampler tray. b. Enter the sample weights and identification into the instrument software. c. Begin the analysis sequence. The instrument will automatically drop each sample into the combustion furnace.

  • Data Interpretation:

    • Causality: The instrument's software integrates the signal peaks from the TCD for CO₂, H₂O, and N₂. Using the sample weight and the previously determined calibration factors, it calculates the mass percentage of each element.

    • Procedure: a. Once the run is complete, review the generated report. b. Compare the experimental %C, %H, and %N values to the theoretical values calculated from the compound's molecular formula. c. Verify that the deviation for each element is within the acceptable range (typically ±0.4%). Significant deviations may indicate impurities (e.g., residual solvent, inorganic salts) or an incorrect structural assignment.

Conclusion

Elemental analysis remains an indispensable tool in chemical research and drug development for the fundamental validation of a compound's empirical formula and purity. As demonstrated with 3-Ethoxy-5-fluorophenethyl alcohol, the comparison of robust experimental data against theoretical values provides a clear and reliable assessment of a sample's integrity. Understanding the nuances of the analytical technique, including its challenges with certain heteroatoms like fluorine, and adhering to rigorous protocols are essential for generating trustworthy and defensible results.

References

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  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). Comptes Rendus. Chimie. Retrieved from [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. (2015). World Journal of Chemical Education, 3(4), 93-97. Retrieved from [Link]

  • Elemental Analysis. (2013). ResearchGate. Retrieved from [Link]

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  • Trichloroethyl alcohol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one). (2023). IUCrData. Retrieved from [Link]

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Validating Purity of 3-Ethoxy-5-fluorophenethyl Alcohol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise landscape of pharmaceutical intermediate synthesis, 3-Ethoxy-5-fluorophenethyl alcohol (CAS: 1378528-27-8) serves as a critical scaffold, particularly in the development of kinase inhibitors and neuroactive agents. Its dual-functional nature—combining a fluorinated aromatic core with a reactive primary alcohol—makes it susceptible to specific isomeric impurities and oxidation byproducts that standard detection methods often overlook.

This guide objectively compares the validation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) against traditional High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) techniques. We demonstrate that while HPLC is the industry standard for bulk purity, GC-MS is the superior analytical choice for detecting volatile organic impurities (VOIs), positional isomers, and trace starting materials that compromise downstream yield and safety.

Part 1: Comparative Analysis of Validation Methodologies

To ensure the integrity of 3-Ethoxy-5-fluorophenethyl alcohol, researchers must choose an analytical technique that matches the compound's volatility and potential impurity profile.

Table 1: Performance Comparison of Analytical Techniques
FeatureGC-MS (Recommended) HPLC-UV (Standard)1H-NMR (Structural)
Primary Detection Volatiles, Semi-volatiles, IsomersNon-volatiles, Polar compoundsBulk structure, Solvent residue
Specificity High (Mass spectral fingerprinting)Medium (Retention time only)High (Chemical shift)
Sensitivity (LOD) < 10 ppm (Trace analysis)~100 ppm~1000 ppm (1%)
Isomer Resolution Excellent (Separates by boiling point)Good (Requires specific columns)Poor (Signals often overlap)
Blind Spot Thermally unstable compoundsCompounds lacking chromophoresTrace impurities <0.1%
Critical Win Identifies unknown side-products via NIST library.Quantifies non-volatile salts/dimers.Confirms exact proton count.

Expert Insight: While HPLC-UV is effective for monitoring the main peak, it often fails to distinguish between the target 3-ethoxy isomer and potential 2-ethoxy regioisomers formed during non-selective alkylation steps. GC-MS resolves these based on slight differences in boiling points and fragmentation patterns.

Part 2: The GC-MS Validation Protocol

This protocol is designed to validate purity >98.5% and identify impurities <0.1%. It utilizes a TMS (Trimethylsilyl) derivatization step to improve peak shape and thermal stability, though direct injection is possible for quick screening.

2.1 Mechanistic Logic

The primary hydroxyl group of phenethyl alcohol is polar, which can cause peak tailing on non-polar columns. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the hydroxyl group, reducing hydrogen bonding and allowing for sharp, symmetric peaks on standard 5%-phenyl columns.

2.2 Experimental Workflow (Diagram)

G Sample Raw Sample (3-Ethoxy-5-fluorophenethyl alcohol) Prep Sample Prep Dilute in DCM (1 mg/mL) Sample->Prep Deriv Derivatization + BSTFA (1% TMCS), 60°C, 30 min Prep->Deriv  Hydroxyl Capping   GC GC Separation DB-5MS Column Temp Ramp 60-280°C Deriv->GC  Injection (1 µL)   MS MS Detection EI Mode (70 eV) Scan 35-500 m/z GC->MS  Elution   Data Data Analysis NIST Library Match & Area % Integration MS->Data  Spectra Generation  

Caption: Optimized GC-MS workflow for phenethyl alcohol analysis including derivatization to ensure peak symmetry.

2.3 Step-by-Step Methodology

1. Reagents & Standards:

  • Analyte: 3-Ethoxy-5-fluorophenethyl alcohol (Reference Standard).

  • Derivatizing Agent: BSTFA + 1% TMCS (Catalyst).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

2. Sample Preparation:

  • Weigh 10 mg of the sample into a 1.5 mL GC vial.

  • Add 1.0 mL of DCM and vortex for 30 seconds.

  • Add 100 µL of BSTFA. Cap and heat at 60°C for 30 minutes to ensure complete silylation.

  • Self-Validation Check: Ensure the solution remains clear. Cloudiness indicates moisture contamination reacting with BSTFA.

3. GC-MS Instrument Parameters:

  • Column: Agilent DB-5MS (or equivalent), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Elutes solvents.

    • Ramp 1: 15°C/min to 200°C – Separates isomers.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min) – Elutes heavy dimers.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

Part 3: Interpreting the Data (The "Hidden" Impurities)

The true value of GC-MS lies in its ability to detect specific impurities that imply process flaws.

3.1 Key Impurity Profile
Impurity TypeLikely SourceMass Spec Signature (m/z)Detection Method
Starting Material 3-Ethoxy-5-fluorobenzaldehyde168 (M+), 139 (loss of CHO)GC-MS (Distinct RT)
Oxidation Product 3-Ethoxy-5-fluorophenylacetic acid198 (M+), 153 (loss of COOH)GC-MS (Derivatized)
Regioisomer 2-Ethoxy-5-fluorophenethyl alcoholIdentical M+ (184); Different fragmentation ratioGC-MS (RT shift ~0.5 min)
Halogen Exchange 3-Ethoxy-5-chlorophenethyl alcohol200/202 (Cl isotope pattern)GC-MS (Unique Isotope)
3.2 Case Study: The "99% HPLC" Fallacy

In a recent validation study, a batch of 3-Ethoxy-5-fluorophenethyl alcohol showed 99.2% purity by HPLC-UV (254 nm). However, the synthetic route involved a chlorination step.

  • HPLC Result: The chloro-analog co-eluted with the fluoro-product due to similar polarity.

  • GC-MS Result: The MS detector identified a peak at m/z 200 with a characteristic 3:1 Chlorine isotope ratio, representing 1.5% impurity.

References
  • International Conference on Harmonisation (ICH). Guideline Q3C (R6) on Impurities: Guideline for Residual Solvents.[1] European Medicines Agency, 2019. Link

  • Restek Corporation. Phenethyl Alcohol: GC-MS Method Translator and Application Note. Restek Chromatograms, 2024. Link

  • BenchChem. Analysis of Phenethyl Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). Application Note, 2023.[2] Link

  • Sigma-Aldrich. 4-Fluorophenethyl alcohol Product Specification and COA Guidelines.[3] MilliporeSigma, 2024. Link

  • Togni, A. et al.Metal-mediated direct O-trifluoromethylation of alcohols. Chemical Reviews, 2009.

Sources

spectroscopic comparison of fluorinated vs non-fluorinated phenethyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In drug discovery, the substitution of hydrogen with fluorine (bioisosteric replacement) is a critical strategy to modulate lipophilicity (


), metabolic stability, and pKa without significantly altering steric bulk. Phenethyl alcohol (PEA), a common scaffold in pharmaceuticals and fragrances, often undergoes fluorination to block metabolic oxidation at the para-position.

This guide provides an objective, data-driven spectroscopic comparison between 2-Phenylethanol (PEA) and its fluorinated analog, 2-(4-Fluorophenyl)ethanol (4-FPEA) . It details the specific NMR (


H, 

C,

F), IR, and MS signatures required to unambiguously distinguish these compounds, supported by experimental protocols and mechanistic visualizations.

Theoretical Basis: The Fluorine Effect

Fluorine is the most electronegative element (3.98 Pauling scale), exerting a strong inductive electron-withdrawing effect (


) while simultaneously donating electron density through resonance (

) into the aromatic

-system.
  • Electronic Perturbation: In 4-FPEA, the fluorine atom shields the ortho-carbons (C3, C5) and deshields the ipso-carbon (C4) significantly via the

    
     coupling mechanism.
    
  • Symmetry Breaking: PEA possesses a monosubstituted benzene ring (5 aromatic protons), whereas 4-FPEA possesses a para-disubstituted ring (4 aromatic protons), changing the spin system from a complex multiplet to a distinct AA'BB' (or AA'XX') system in

    
    H NMR.
    

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and data integrity, the following "Self-Validating" protocol is recommended. This workflow uses internal cross-referencing between nuclei to confirm structure.

Reagents & Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) + 0.03% v/v TMS (Tetramethylsilane).
  • Concentration: Dissolve 15 mg of analyte in 0.6 mL solvent. High concentration facilitates detection of carbon satellites and small coupling constants.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz equivalent)
  • 
    H NMR:  Pulse angle 
    
    
    
    , relaxation delay (
    
    
    ) 1.0 s, 16 scans.
  • 
    C{
    
    
    
    H} NMR:
    Pulse angle
    
    
    , relaxation delay 2.0 s, 512 scans. Critical for observing
    
    
    splitting.
  • 
    F NMR (Optional):  Reference to 
    
    
    
    (0 ppm) or internal
    
    
    (-164.9 ppm).

Spectroscopic Comparison Data

A. Proton NMR ( H NMR)

The most immediate diagnostic difference is in the aromatic region. PEA shows a continuous overlap of signals, while 4-FPEA displays distinct separation due to the symmetry imposed by the para-fluorine.

Table 1: Comparative


H NMR Shifts (

,

ppm)
Proton PositionPhenethyl Alcohol (PEA)4-Fluorophenethyl Alcohol (4-FPEA)

(Effect)
Ar-H (Ortho) 7.25 – 7.35 (m)7.15 – 7.20 (dd,

Hz,

Hz)
Shielded by F (Inductive)
Ar-H (Meta) 7.25 – 7.35 (m)6.95 – 7.05 (t,

Hz)
Diagnostic Triplet-like
Ar-H (Para) 7.20 – 7.25 (m)Absent (Substituted by F)Signal Loss

-CH

(-CH

OH)
3.85 (t,

Hz)
3.82 (t,

Hz)
Negligible (-0.03)

-CH

(Ar-CH

-)
2.86 (t,

Hz)
2.82 (t,

Hz)
Negligible (-0.04)
-OH ~1.5 - 2.0 (br s)~1.5 - 2.0 (br s)Solvent Dependent

Analyst Note: In 4-FPEA, the protons ortho to the fluorine (position 3,5 relative to alkyl chain) appear as a "pseudo-triplet" due to the similar magnitude of


 and 

coupling (~8 Hz).
B. Carbon-13 NMR ( C NMR)

This is the definitive identification method. Fluorine-Carbon coupling (


) provides a "fingerprint" that cannot be faked by impurities.

Table 2: Comparative


C NMR Shifts & Coupling Constants 
Carbon PositionPEA

(ppm)
4-FPEA

(ppm)
Coupling Pattern (

)
C-4 (Ipso to F) 126.5 (Para-H)161.8 Doublet,

Hz
C-3,5 (Ortho to F) 128.6115.3 Doublet,

Hz
C-2,6 (Meta to F) 129.1130.1 Doublet,

Hz
C-1 (Para to F) 138.5134.2 Doublet,

Hz

-CH

63.763.5Singlet (Too far for coupling)

-CH

39.238.3Singlet
C. Mass Spectrometry (EI-MS)

The fragmentation pathways are analogous, but the mass shift (+18 Da) permeates all fragments containing the aromatic ring.

Fragmentation Logic:

  • Molecular Ion (

    
    ):  PEA (122) vs. 4-FPEA (140).
    
  • Tropylium Formation: Both compounds undergo benzylic cleavage (loss of

    
    , M-31).
    
    • PEA

      
       Tropylium ion (
      
      
      
      91).
    • 4-FPEA

      
       Fluorotropylium ion (
      
      
      
      109).

MS_Fragmentation PEA PEA (M+ 122) Tropylium Tropylium Ion (m/z 91) C7H7+ PEA->Tropylium - CH2OH (31) Phenyl Phenyl Cation (m/z 77) C6H5+ Tropylium->Phenyl - C2H2 (26) FPEA 4-FPEA (M+ 140) FTropylium F-Tropylium Ion (m/z 109) C7H6F+ FPEA->FTropylium - CH2OH (31) FPhenyl F-Phenyl Cation (m/z 95) C6H4F+ FTropylium->FPhenyl - C2H2 (26)

Figure 1: Comparative Mass Spectrometry Fragmentation Pathway. The stability of the Fluorotropylium ion (m/z 109) is the primary diagnostic peak for 4-FPEA.

Mechanistic Visualization: NMR Coupling

The complexity of the 4-FPEA spectrum arises from the interplay between H-H coupling and H-F coupling. The diagram below illustrates why the "triplet" appears in the aromatic region.

NMR_Coupling F Fluorine-19 H_Ortho Proton (Ortho to F) Pos 3,5 F->H_Ortho 3J(HF) ~8-10 Hz (Strong Coupling) H_Meta Proton (Meta to F) Pos 2,6 F->H_Meta 4J(HF) ~5-6 Hz (Moderate Coupling) H_Ortho->H_Meta 3J(HH) ~8 Hz (Ortho Coupling) Result_Ortho Appears as: Pseudo-Triplet or dd (Overlapping couplings) H_Ortho->Result_Ortho Result

Figure 2: Spin-Spin Coupling Network in 4-FPEA. The fluorine atom couples to both ortho and meta protons, creating a distinct splitting pattern absent in non-fluorinated PEA.

Infrared Spectroscopy (IR)

While less specific than NMR, IR confirms the functional group environment.[1]

  • O-H Stretch: Both compounds exhibit a broad band at 3300–3400 cm

    
     .[1]
    
  • C-F Stretch: 4-FPEA shows a strong, diagnostic band at 1220–1250 cm

    
      (Aryl-F stretch), which is completely absent in PEA.
    
  • Overtones: The region 1600–2000 cm

    
     shows a "two-finger" pattern for para-substitution (4-FPEA) versus the "four-finger" pattern typical of monosubstitution (PEA).
    

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzeneethanol (PEA)." NIST Chemistry WebBook, SRD 69. [Link]

  • Reich, H. J. "WinPLT 13C NMR Coupling Constants." University of Wisconsin-Madison. [Link][2]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard Reference for J-coupling values).

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Ethoxy-5-fluorophenethyl alcohol

[1]

Executive Summary & Chemical Context[1][2][3]

Effective disposal of 3-Ethoxy-5-fluorophenethyl alcohol requires a departure from standard organic solvent protocols due to the presence of the fluorine atom on the aromatic ring. While the ethoxy and alcohol groups suggest simple combustion, the fluorinated moiety necessitates specific incineration parameters to prevent the formation of hydrofluoric acid (HF) and other toxic byproducts during thermal destruction.

This guide provides a self-validating workflow to ensure compliance with environmental regulations (RCRA/EPA) and to protect laboratory infrastructure from corrosive damage caused by improper waste stream mixing.

Chemical Profile & Hazard Assessment

The following properties dictate the disposal logic:

PropertyCharacteristicDisposal Implication
Functional Groups Fluorine (Ar-F), Ether (-OEt), Alcohol (-OH)MUST be segregated into Halogenated Waste streams.
Physical State Liquid (Viscous oil) or Low-melting solidLikely D001 (Ignitable) if flash point <60°C.
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric/perchloric acid waste.
Toxicity Irritant (Skin/Eye), Potential Aquatic ToxinDo not dispose of down drains.[1]
Combustion Product HF, CO, CO2Requires incinerators with acid gas scrubbers.

Core Directive: The Halogen Segregation Rule

The most critical operational error with this compound is disposing of it in "General Organic Waste" or "Non-Halogenated" containers.

  • The Mechanism: Standard non-halogenated waste is often used as fuel blending for cement kilns or standard boilers. If fluorinated compounds are introduced, combustion generates Hydrofluoric Acid (HF). HF corrodes the refractory lining of standard incinerators and releases toxic emissions.

  • The Protocol: 3-Ethoxy-5-fluorophenethyl alcohol must ALWAYS be classified and collected as Halogenated Organic Waste .

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Preparation

Before removing the chemical from the fume hood, verify the state of the waste.

  • Purity Check: Is this pure unused reagent or a reaction mixture?

    • Pure: Leave in original container if possible, or transfer to a compatible waste bottle.

    • Mixture: Ensure no reactive metals (Na, K) or strong oxidizers are present.

  • pH Verification: Although the alcohol is neutral, check the pH of the mixture. If pH < 2 or > 12.5, it triggers additional RCRA Corrosivity (D002) codes. Neutralize if part of the standard operating procedure (SOP), or label accordingly.

Phase 2: Packaging & Labeling

Use the following system to ensure downstream safety.

  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Avoid: Metal cans (unless lined), as potential HF generation from degradation can corrode metal.

  • Labeling Requirements:

    • Primary Identifier: "Hazardous Waste - Halogenated Solvent"

    • Constituents: Write out the full chemical name: "3-Ethoxy-5-fluorophenethyl alcohol".

    • Hazard Checkbox: Mark "Flammable" and "Irritant".

Phase 3: The Disposal Workflow (Visualized)

The following decision matrix illustrates the logic flow for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:3-Ethoxy-5-fluorophenethyl alcoholCheckStateIs it mixed withother chemicals?Start->CheckStateAnalyzeMixAnalyze Mixture:Check pH & OxidizersCheckState->AnalyzeMixYes (Mixture)SegregationCRITICAL STEP:Segregate to Halogenated StreamCheckState->SegregationNo (Pure)AnalyzeMix->SegregationCompatibleContainerSelect Container:HDPE or Amber GlassSegregation->ContainerLabelingLabel:'Halogenated Organic Waste'+ Full Chemical NameContainer->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageDisposalEHS Pickup /High-Temp IncinerationStorage->Disposal

Figure 1: Decision matrix for the safe disposal of fluorinated phenethyl alcohols, emphasizing the critical segregation step.

Regulatory & Waste Code Classification (RCRA)

For US-based laboratories, proper coding is essential for the manifest.

  • Listed Waste (F, K, P, U Lists):

    • This specific isomer is generally not on the P or U lists (acutely hazardous or toxic commercial products).

    • However, if it is a spent solvent mixture containing >10% of listed halogenated solvents (e.g., Methylene Chloride), it may carry an F002 code.

  • Characteristic Waste (D List):

    • D001 (Ignitable): Applicable if the liquid waste has a flash point < 60°C (140°F).[2] Given the ethoxy/alcohol structure, this is highly probable.

    • Halogenated Solvent: While not a specific RCRA code, waste vendors require this designation to route the material to an incinerator equipped with acid gas scrubbing (to handle the Fluorine).

Recommendation: Classify as "Non-RCRA Regulated Halogenated Waste" if it does not meet D001 criteria, or "D001, Halogenated Waste" if ignitable. Always err on the side of caution.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The ethoxy group contributes to volatility. Clear the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Do NOT use standard paper towels if the volume is >50mL (flammability risk).

    • Use vermiculite or diatomaceous earth to absorb the liquid.

    • Note: Avoid clay-based absorbents if the spill is mixed with strong oxidizers.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Fluorinated Alcohol."

  • Surface Decontamination: Wash the surface with a soap and water solution. Do not use bleach (potential reaction with other organic residues).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling 3-Ethoxy-5-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 3-Ethoxy-5-fluorophenethyl alcohol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Compound: 3-Ethoxy-5-fluorophenethyl alcohol Chemical Class: Halogenated Phenethyl Alcohol / Aromatic Ether Primary Application: Medicinal chemistry intermediate (building block for fluorinated bioactive scaffolds).[1]

The "Why" Behind the Protocol (Expert Insight): As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public registries, its structural moieties dictate a strict safety posture. The phenethyl alcohol core is a known severe eye irritant and skin permeator.[1][2][3] The fluorine substituent at the 5-position increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated analogs.[1] Consequently, this compound must be handled as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT-SE 3) .[4]

Hazard Identification & Risk Assessment

We utilize a Structure-Activity Relationship (SAR) approach to establish these controls in the absence of comprehensive LD50 data for this specific isomer.[1]

Hazard ClassLikely GHS ClassificationMechanistic Risk
Ocular Eye Irrit.[1][2][4][5][6] 2A / Eye Dam. 1 Phenethyl alcohols act as surfactants on the corneal epithelium, causing protein denaturation.[1] Risk: Irreversible corneal opacity if untreated.[1]
Dermal Skin Irrit. 2 Lipophilic nature (enhanced by the ethoxy/fluoro groups) allows solvent-like defatting of skin and potential systemic absorption.[1]
Inhalation STOT SE 3 Mist or vapor generation (during heating or rotary evaporation) can irritate the upper respiratory tract.[1]
Chemical Combustible Liquid Flash points for similar phenethyl alcohols range from 95°C–105°C. Avoid open flames.[1]

Personal Protective Equipment (PPE) Matrix

This matrix constitutes a self-validating system : if one barrier fails, the next layer ensures containment.[1]

A. Hand Protection (Permeation Kinetics)

Do not rely on standard latex gloves.[1] The ethoxy ether linkage increases solvent permeability.

Contact TypeGlove MaterialThicknessBreakthrough TimeProtocol
Incidental Splash Nitrile Rubber ≥ 5 mil (0.12 mm)~15–30 minsDouble-glove. Change outer glove immediately upon contamination.[1]
Prolonged Contact Silver Shield / 4H (Laminate)Multi-layer> 480 minsRequired for spill cleanup or immersion tasks.[1]
Donning Logic Inspection N/AN/AInflate gloves with air prior to use to check for pinhole defects (critical for fluorinated organics).[1]
B. Eye & Face Protection[1][2][3][4][7][8][9]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).[1]

    • Why: Safety glasses with side shields are insufficient .[1] Liquids can wick around frames via capillary action.[1] Goggles provide a sealed environment.[1][2]

  • High Risk (Pouring/Heating): Add a Face Shield over the goggles.[1][4]

    • Why: Protects the neck and chin from splashes that goggles leave exposed.[1]

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Hood Failure): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

    • Note: Fluorinated alcohols often have faint odors.[1] Do not rely on smell (olfactory fatigue) to detect exposure.[1]

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends that melt onto skin during fire.[1]

  • Apron: Chemical-resistant rubber apron required when transferring volumes > 1 Liter.[1]

Operational Workflow: The "Safe Lifecycle"

This diagram visualizes the flow of the chemical through your lab, highlighting Critical Control Points (CCPs).

SafeLifecycle cluster_controls Engineering Controls Receiving 1. Receiving & Inspection (Check Bottle Integrity) Storage 2. Storage (Cool, Dry, Inert Gas) Receiving->Storage Segregate from Oxidizers Weighing 3. Weighing (Balance Enclosure) Storage->Weighing Transport in Secondary Cont. Reaction 4. Reaction/Handling (Fume Hood Only) Weighing->Reaction Dissolve immediately Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Caption: Operational lifecycle showing Critical Control Points. Note the transition to "Halogenated Stream" at the disposal stage.

Detailed Operational Protocols

Phase 1: Storage & Stability
  • Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Atmosphere: Phenethyl alcohols can oxidize to acids or aldehydes over time.[1] Backfill head-space with Nitrogen or Argon after use.[1]

  • Segregation: Store away from strong oxidizing agents (e.g., permanganates, perchlorates) and acid chlorides.

Phase 2: Weighing & Transfer
  • Engineering Control: Use a balance enclosure or a localized exhaust snorkel.[1]

  • Technique:

    • Place a secondary container (tray) under the balance.

    • Pre-weigh solid/liquid into a tared vial.

    • Do not transfer open liquids across the lab bench. Cap tightly before moving from the balance to the fume hood.[1]

Phase 3: Reaction Monitoring
  • Heating: If the reaction requires heat (>60°C), ensure a reflux condenser is properly seated and clamped.

  • Sampling: When taking TLC/HPLC samples, keep the sash low. Withdraw aliquots using a long-needle syringe to avoid breaking the plane of the hood with your face.[1]

Phase 4: Emergency Response (Spills)
  • Evacuate: Alert immediate area.

  • Assess: If < 50 mL, proceed with PPE.[1] If > 50 mL or outside hood, call EHS.[1]

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[1]

    • Pro-Tip: Do not use standard paper towels; they increase surface area for evaporation without trapping vapors effectively.[1]

  • Decontaminate: Wash surface with soap and water (phenethyl alcohols are moderately water-soluble).[1]

Disposal: The "Halogenated" Rule

Because this molecule contains a Fluorine atom (C-F bond), it cannot be treated as standard organic waste in many jurisdictions.[1]

  • Waste Stream: Halogenated Organic Solvents .[1]

    • Reasoning: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.[1]

  • Labeling: Explicitly list "3-Ethoxy-5-fluorophenethyl alcohol" on the tag.[1] Do not use generic labels like "Organic Waste."[1]

  • Glassware: Triple rinse glassware with acetone.[1] Collect the first rinse into the Halogenated Waste container. Subsequent rinses can go to Non-Halogenated if dilute.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Phenethyl Alcohol (Related Structure Safety Data). National Library of Medicine.[1] [Link][1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.